9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
説明
The exact mass of the compound 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-pyrido[3,4-b]indol-9-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBUSARXRFUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176423 | |
| Record name | Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219959-86-1 | |
| Record name | 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219959-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(4'-Aminophenyl)-9H-pyrido(3,4-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219959861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMC04J95OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as aminophenylnorharman (APNH), is a heterocyclic amine that has garnered significant attention in the fields of toxicology and carcinogenesis. Formed from the reaction of norharman and aniline, compounds found in cooked foods and cigarette smoke, APNH is a potent mutagen and has been shown to be carcinogenic in animal models. This technical guide provides a comprehensive overview of the fundamental properties of APNH, including its synthesis, physicochemical characteristics, and detailed insights into its mechanism of biological action. The guide is intended to serve as a valuable resource for researchers and professionals involved in toxicology, drug development, and cancer research, providing the necessary technical information for further investigation and understanding of this compound.
Chemical and Physical Properties
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a brown solid with a molecular formula of C₁₇H₁₃N₃ and a molecular weight of 259.31 g/mol .[1] It is soluble in methanol and has a melting point in the range of 208-211°C.
| Property | Value | Source |
| CAS Number | 219959-86-1 | [1][2] |
| Molecular Formula | C₁₇H₁₃N₃ | [1][2] |
| Molecular Weight | 259.31 g/mol | [1] |
| Appearance | Brown Solid | [3] |
| Melting Point | 208-211°C | |
| Solubility | Methanol | |
| Alternate Names | Aminophenylnorharman (APNH), 4-(9H-Pyrido[3,4-b]indol-9-yl)benzenamine | [1] |
Synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
The synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole has been confirmed through a chemical pathway involving a nitrophenyl intermediate.[4] The general strategy involves the initial N-(4-nitro)phenylation of an indole precursor, followed by the construction of the pyridine ring and subsequent reduction of the nitro group to an amine.
A key precursor for this synthesis is 9-(4′-Nitrophenyl)-9H-pyrido[3,4-b]indole.[4]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
Experimental Protocol: Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole and its Reduction
Step 1: Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole
-
N-Arylation: An appropriate indole derivative, such as ethyl indole-2-carboxylate, is reacted with a 4-nitrophenylating agent (e.g., 1-fluoro-4-nitrobenzene) in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., DMF). The reaction mixture is heated to facilitate the N-arylation.
-
Pyridine Ring Formation: The resulting N-(4-nitrophenyl)indole derivative undergoes a series of reactions to construct the pyridine ring. This can be achieved through various methods, such as the Pictet-Spengler reaction, which involves condensation with an aldehyde or its equivalent, followed by cyclization and aromatization.
-
Purification: The crude 9-(4′-Nitrophenyl)-9H-pyrido[3,4-b]indole is purified using techniques such as column chromatography on silica gel.
Step 2: Reduction to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
-
Reduction: The purified 9-(4′-Nitrophenyl)-9H-pyrido[3,4-b]indole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and any inorganic salts. The crude 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is then purified, typically by recrystallization or column chromatography, to yield the final product.
Spectroscopic Characterization
Biological Activity and Mechanism of Action
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a well-documented mutagen and carcinogen.[3][5] Its biological activity is not direct but requires metabolic activation.
Mutagenicity
APNH exhibits potent mutagenic activity in the Ames test, particularly in Salmonella typhimurium strains TA98 and YG1024, in the presence of a metabolic activation system (S9 mix).[6] The mutagenic potency of APNH is comparable to that of well-known food-borne carcinogens.[7]
Carcinogenicity
Long-term administration of APNH to F344 rats has been shown to induce hepatocellular carcinomas and colon adenocarcinomas.[3][5] These studies provide strong evidence for the carcinogenic potential of this compound.
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The genotoxicity of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a multi-step process that involves its metabolic activation by cytochrome P450 enzymes, primarily CYP1A2.[7][8] This is followed by further activation and subsequent covalent binding to DNA to form DNA adducts.[5]
Caption: Proposed mechanism of action for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
The key steps in the mechanism are:
-
Metabolic Activation: APNH is metabolized by cytochrome P450 enzymes, leading to the formation of a hydroxyamino derivative.[6]
-
Esterification: This intermediate is further activated through esterification, for example, by acetyltransferases, to form a reactive ester.[7]
-
DNA Adduct Formation: The reactive intermediate covalently binds to DNA, primarily at the C8 position of guanine bases, forming dG-C8-APNH adducts.[3][5]
-
Mutation and Carcinogenesis: These DNA adducts, if not repaired, can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as K-ras, β-catenin, and Apc, can initiate the process of carcinogenesis.[3]
Experimental Protocols: Mutagenicity Assessment
The mutagenic potential of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is typically assessed using the Ames test.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic properties of chemical substances.[9] It utilizes histidine-auxotrophic strains of Salmonella typhimurium that will only grow in a histidine-free medium if a reverse mutation occurs.
Principle: The test compound is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix). If the compound is a mutagen, it will induce mutations that revert the bacteria to a prototrophic state, allowing them to form colonies on a minimal agar plate.
Step-by-Step Methodology (General Protocol):
-
Preparation of Tester Strains: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight to obtain a dense bacterial culture.
-
Preparation of Test Compound and Controls: Prepare a series of dilutions of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in a suitable solvent (e.g., DMSO). Include a negative (solvent) control and a positive control (a known mutagen for each strain).
-
Metabolic Activation: Prepare the S9 mix from the liver homogenate of rats induced with Aroclor 1254 or a similar inducing agent.
-
Plate Incorporation Assay:
-
To molten top agar, add the bacterial culture, the test compound solution (or control), and either the S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Safety and Handling
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Toxicity: It is reported to be a poison by ingestion.[3] A TDLo (lowest published toxic dose) in rats has been reported as 90 mg/kg.[3]
-
Carcinogenicity: It is a questionable carcinogen with experimental neoplastigenic data.[3]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[3]
Conclusion
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a compound of significant toxicological interest due to its potent mutagenic and carcinogenic properties. Its formation from common dietary and environmental precursors highlights a potential endogenous risk factor for human cancers. This guide has provided a detailed overview of its basic properties, synthetic pathways, and the well-established mechanism of its genotoxicity, which proceeds through metabolic activation and the formation of DNA adducts. For researchers in toxicology, drug development, and cancer biology, a thorough understanding of this compound is crucial for risk assessment and the development of potential preventative strategies. Further research to fully elucidate its spectroscopic characteristics and to develop more detailed synthetic and analytical protocols is warranted.
References
-
Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. (2004). Carcinogenesis, 25(10), 1967-72. [Link]
-
Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. (2004). Oxford Academic. [Link]
-
Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. (2007). Cancer Epidemiology, Biomarkers & Prevention, 16(1), 103-109. [Link]
-
Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. (1998). Carcinogenesis, 19(11), 1995-2000. [Link]
-
Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples. (2007). PubMed. [Link]
-
In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. (2001). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 107-114. [Link]
-
Gas chromatograms obtained with authentic norharman and human urine... (n.d.). ResearchGate. [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org. [Link]
-
Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains. (2004). ResearchGate. [Link]
-
Chemical Confirmation of the Structure of a Mutagenic Aminophenylnorharman, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: An Authentic Synthesis of 9-(4'-Nitrophenyl). (1999). ResearchGate. [Link]
-
The Ames Test. (n.d.). Lawrence University. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro and in vivo formation of aminophenylnorharman from norharman and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Aminophenylnorharman (APNH)
Introduction: The Significance of Aminophenylnorharman
Aminophenylnorharman (APNH), systematically known as 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of toxicology and drug development.[1] APNH is recognized as a mutagenic compound that can be formed in vitro and in vivo from the reaction of norharman and aniline.[1] Norharman is a β-carboline alkaloid found in various sources, including tobacco smoke and cooked foods, while aniline is a widely used industrial chemical.[2] The endogenous and environmental formation of APNH underscores the importance of understanding its fundamental chemical properties and synthesis for toxicological assessment and as a scaffold in medicinal chemistry.
This technical guide provides a comprehensive overview of the chemical structure of APNH and a detailed exploration of its chemical synthesis. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound for their work.
Chemical Structure and Properties of Aminophenylnorharman
The molecular identity of aminophenylnorharman is well-established, with key identifiers and properties summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole | [3] |
| Alternate Names | Aminophenylnorharman; 4-(9H-Pyrido[3,4-b]indol-9-yl)benzenamine | [3] |
| CAS Number | 219959-86-1 | [3] |
| Molecular Formula | C₁₇H₁₃N₃ | |
| Molecular Weight | 259.31 g/mol |
The structure of APNH features a tricyclic β-carboline core, which is a key pharmacophore in many biologically active natural products and synthetic compounds.[3] Attached to the nitrogen at position 9 of the pyrido[3,4-b]indole ring is a 4-aminophenyl group. The planarity of the β-carboline ring system and the presence of the amino group are key determinants of its chemical reactivity and biological activity.
Visualizing the Chemical Structure
The following diagram illustrates the chemical structure of aminophenylnorharman.
Caption: Chemical structure of 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (APNH).
Physicochemical Properties
Amines, in general, exhibit characteristic physical properties. Lower aliphatic amines are typically gases or liquids with fishy odors, while higher molecular weight amines, like APNH, are expected to be solids at room temperature.[4] Primary and secondary amines can form hydrogen bonds, leading to higher boiling points compared to nonpolar compounds of similar molecular weight.[5] The solubility of amines in water decreases as the molecular weight and the size of the hydrocarbon portion increase.[4] Given its relatively large aromatic structure, APNH is expected to have low solubility in water but should be soluble in organic solvents.[4]
Synthesis of Aminophenylnorharman
The chemical synthesis of aminophenylnorharman is crucial for obtaining pure material for research purposes, including toxicological studies and as a starting material for the synthesis of derivatives. The most plausible synthetic route involves a two-step process:
-
N-Arylation of Norharman: The synthesis begins with the N-arylation of the norharman core with a suitable p-substituted aniline derivative.
-
Functional Group Transformation: The substituent on the phenyl ring is then converted to an amino group.
A common and effective strategy is to first synthesize the nitro-analogue, 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole, which can then be readily reduced to the desired aminophenylnorharman.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: A two-step synthetic workflow for aminophenylnorharman (APNH).
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of aminophenylnorharman, based on established chemical principles for N-arylation and nitro group reduction.
Step 1: Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole
This step involves the N-arylation of norharman with p-nitroaniline. While various coupling methods exist, a copper-catalyzed reaction is a common approach for such transformations.[6]
-
Reagents and Materials:
-
Norharman (9H-pyrido[3,4-b]indole)
-
p-Nitroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add norharman (1.0 eq), p-nitroaniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole.[7]
-
Step 2: Synthesis of Aminophenylnorharman (Reduction of the Nitro Group)
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
-
Reagents and Materials:
-
9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole (1.0 eq) in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (catalytic amount, e.g., 10% by weight of the starting material).
-
Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent (methanol or ethanol).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield aminophenylnorharman.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization of Aminophenylnorharman
The structure and purity of the synthesized aminophenylnorharman should be confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for APNH based on its chemical structure and data from similar compounds.[3][8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the β-carboline and the aminophenyl rings. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the nitrogen atoms and the amino group. |
| ¹³C NMR | Resonances for all 17 carbon atoms in the molecule. The chemical shifts of the carbons in the β-carboline and aminophenyl rings will be in the aromatic region. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations of the heterocyclic system. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of APNH (m/z = 259.31). Fragmentation patterns may involve the loss of the aminophenyl group or cleavage of the β-carboline ring. |
Conclusion and Future Directions
This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for aminophenylnorharman. The provided synthesis protocol, based on established chemical transformations, offers a reliable method for obtaining this compound for further research. A thorough understanding of the chemistry of APNH is fundamental for elucidating its biological mechanisms and for exploring its potential as a scaffold in the design of new therapeutic agents. Future research may focus on the development of more efficient and environmentally friendly synthetic methods, as well as the synthesis and biological evaluation of novel APNH derivatives.
References
-
In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506-507, 49-54. [Link]
-
Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research, 7(12), 834-841. [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 240, 114581. [Link]
-
9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. GSRS. [Link]
-
SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES. ResearchGate. [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry, 7, 1407-1411. [Link]
-
Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]
-
4-Aminophenol. PubChem. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules, 20(9), 16996-17024. [Link]
-
Physical Properties of Amines. Chemistry LibreTexts. [Link]
-
Physical Properties of Amines. Chemistry LibreTexts. [Link]
-
13C{1H} NMR Data a. ResearchGate. [Link]
-
Lack of combination hepatocarcinogenicity of harman, norharman and amitrole when given with NaNO2 in the rat. Cancer Letters, 116(2), 229-234. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Exposure to beta-carbolines norharman and harman. Food and Chemical Toxicology, 46(1), 1-17. [Link]
-
26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. researchgate.net. [Link]
-
Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes. The Journal of Organic Chemistry, 65(23), 7747-7749. [Link]
-
Chronic effects of norharman in rats treated with aniline. Toxicology Letters, 6(2), 71-75. [Link]
Sources
- 1. In vitro and in vivo formation of aminophenylnorharman from norharman and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to beta-carbolines norharman and harman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embibe.com [embibe.com]
- 5. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
An In-Depth Technical Guide to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH)
Abstract
This technical guide provides a comprehensive overview of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (CAS No. 219959-86-1), a compound commonly known as Aminophenylnorharman (APNH). While the pyrido[3,4-b]indole (β-carboline) scaffold is a privileged structure in medicinal chemistry, associated with a wide array of therapeutic activities, APNH itself is primarily characterized by its potent genotoxic and carcinogenic properties.[1][2][3] This document delves into the endogenous formation of APNH, its mechanism of action as a DNA-damaging agent, its established carcinogenicity in preclinical models, and key experimental methodologies for its synthesis and detection. The content is structured to provide researchers, toxicologists, and drug development professionals with a detailed understanding of APNH's scientific significance, not as a therapeutic agent, but as a notable endogenous carcinogen.
Nomenclature and Physicochemical Properties
APNH is a heterocyclic amine belonging to the β-carboline family. Its core structure consists of a norharman (9H-pyrido[3,4-b]indole) moiety linked at the N-9 position to a 4-aminophenyl group.[4] Key identification and property data are summarized below.
| Property | Value | Reference(s) |
| Systematic Name | 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole | [5] |
| Common Synonyms | Aminophenylnorharman (APNH), 4-(9H-Pyrido[3,4-b]indol-9-yl)benzenamine | [4][6] |
| CAS Number | 219959-86-1 | [5] |
| Molecular Formula | C₁₇H₁₃N₃ | [4] |
| Molecular Weight | 259.31 g/mol | [4] |
| Appearance | Reported as a poison by ingestion | [7] |
Endogenous Formation and Metabolism
A critical aspect of APNH is its formation within biological systems from common precursors. APNH is not typically a compound synthesized for therapeutic use but is rather formed from the in vivo reaction of norharman and aniline.[8][9] Norharman is found in tobacco smoke and various cooked foods, while aniline is a widely used industrial chemical to which humans can be exposed.[10]
The biotransformation is catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11] Specific isoforms, including CYP1A1, CYP1A2, and CYP3A4, have been identified as the primary catalysts for this reaction.[11] The presence of APNH has been confirmed in human urine samples, indicating continuous endogenous exposure in the general population.[10][12]
Mechanism of Action: A Genotoxic Carcinogen
The primary biological activity of APNH is its potent genotoxicity.[9] Unlike targeted inhibitors, APNH's carcinogenicity stems from its ability to directly damage DNA.
Key Mechanistic Steps:
-
DNA Adduct Formation: Following its formation, APNH covalently binds to DNA, primarily at the C8 position of guanine bases, forming a dG-C8-APNH adduct.[8][9] This lesion distorts the DNA helix and disrupts normal replication and transcription.
-
Induction of DNA Damage Response: The presence of these bulky adducts triggers the cellular DNA Damage Response (DDR). A key early event in this process is the phosphorylation of the histone variant H2AX to form γH2AX, a well-established biomarker for DNA double-strand breaks and other significant DNA lesions.[12][13] The formation of γH2AX serves as a platform to recruit DNA repair machinery.[13]
-
Mutagenesis: If the DNA repair process is overwhelmed or inaccurate, the adducts can lead to mutations during DNA replication. Studies have shown that most mutations induced by APNH occur at G:C base pairs.[8][9]
-
Oncogenic Activation: These mutations can occur in critical cancer-related genes. In preclinical models, APNH-induced tumors exhibit a high frequency of mutations in key oncogenes and tumor suppressor genes, including K-ras, β-catenin, and Apc.[8][9] The accumulation of β-catenin protein in the nucleus and cytoplasm of tumor cells is a hallmark of APNH-induced cancers, indicating dysregulation of the Wnt/β-catenin signaling pathway, a common driver in liver and colon cancers.[8]
Preclinical Carcinogenicity
Long-term administration of APNH to F344 rats has unequivocally demonstrated its carcinogenic activity.[8][9] These studies provide the foundational evidence for its classification as a carcinogen.
| Tumor Type | Species | Dosing (in diet) | Incidence (Male) | Incidence (Female) | Associated Gene Mutations | Reference(s) |
| Hepatocellular Carcinoma | F344 Rat | 20 ppm | 10% | - | β-catenin | [8][9] |
| 40 ppm | 79% | 34% | ||||
| Colon Adenocarcinoma | F344 Rat | 20 ppm | 3% | 4% | K-ras, β-catenin, Apc | [8][9] |
| 40 ppm | 9% | 13% |
Key Experimental Protocols
Proposed Synthesis via Buchwald-Hartwig Amination
Reaction: 9-Bromo-9H-pyrido[3,4-b]indole + Aniline → 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 9-bromo-9H-pyrido[3,4-b]indole (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Solvent and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and base. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure APNH.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Detection in Biological Samples by LC/ESI/MS/MS
The quantification of APNH in complex matrices like urine requires a highly sensitive and specific analytical method. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI/MS/MS) is the gold standard for this application.[10][18]
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike a 24-hour urine sample with a known amount of a deuterated internal standard ([²H₄]APNH) to correct for extraction losses and matrix effects.[10][19]
-
Apply the sample to a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange column).
-
Wash the cartridge with a weak solvent (e.g., water, 50% methanol) to remove interfering hydrophilic compounds.
-
Elute APNH and the internal standard with a stronger, basic solvent (e.g., 5% ammonia in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This separates APNH from other matrix components.
-
-
MS/MS Detection:
-
Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
-
MRM Transition for APNH: Monitor the transition of the precursor ion [M+H]⁺ at m/z 260.1 to the major fragment ion at m/z 168.1.[10]
-
MRM Transition for Internal Standard ([²H₄]APNH): Monitor the transition of the precursor ion [M+H]⁺ at m/z 264.1 to the fragment ion at m/z 168.1.[10][18]
-
-
Quantification: Construct a calibration curve using known standards and calculate the concentration of APNH in the original sample based on the peak area ratio of the analyte to the internal standard.
Conclusion
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH) stands out within the β-carboline family not for its therapeutic potential but for its well-documented role as an endogenous, genotoxic carcinogen. Its formation from common dietary and environmental precursors, coupled with a clear DNA-damaging mechanism of action involving adduct formation and the induction of oncogenic mutations, makes it a compound of significant interest in toxicology and cancer etiology research. The synthetic and analytical protocols detailed herein provide a framework for researchers to further investigate the formation, biological effects, and public health implications of this potent carcinogen.
References
-
Kawamori, T., et al. (2000). Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. Carcinogenesis. Available at: [Link]
-
National Toxicology Program. (2000). Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. Oxford Academic. Available at: [Link]
-
Liang, N., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology. Available at: [Link]
-
Shapiro, G. I. (2014). Molecular pathways: CDK4 inhibitors for cancer therapy. Clinical Cancer Research. Available at: [Link]
-
Asghar, U., et al. (2015). Molecular Pathways: CDK 4 Inhibitors for Cancer Therapy. Semantic Scholar. Available at: [Link]
-
ecancer. (2015). Targeting CDK pathways in cancer treatment. YouTube. Available at: [Link]
-
Kohno, H., et al. (2007). Formation of mutagenic/carcinogenic APNH by reaction of norharman with aniline in the presence of CYPs. ResearchGate. Available at: [Link]
-
Totsuka, Y., et al. (2003). Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
Olhava, E. J., & Gelbert, L. M. (2013). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Nishigaki, R., et al. (2004). Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]
-
Global Substance Registration System. 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Available at: [Link]
-
Amerigo Scientific. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. Available at: [Link]
-
Kumar, D., et al. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry. Available at: [Link]
-
AA Blocks. Biological evaluation and structure activity relationship of 9-methyl-1- phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Kumar, D., et al. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. PubMed. Available at: [Link]
-
Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. Typical LC/ESI/MS/MS chromatograms of authentic APNH and human urine... Available at: [Link]
-
Guedes, J., et al. (2019). Validation of the γH2AX biomarker for genotoxicity assessment: a review. ResearchGate. Available at: [Link]
-
Iwai, S., et al. (2007). dna repair 6 (2007) 355-366. Elsevier. Available at: [Link]
-
Pinto, M., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. Available at: [Link]
-
ResearchGate. Biological Evaluation and Structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wiley. (2016). Hawley's Condensed Chemical Dictionary. Wiley Monthly Title Update and Image Download Site. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
El Hachem, G., et al. (2021). Abemaciclib, a third CDK 4/6 inhibitor for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Expert Review of Anticancer Therapy. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hossain, M. A., et al. (2020). Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). RTECS (Registry of Toxic Effects of Chemical Substances). Available at: [Link]
-
Singh, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Singh, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals. Available at: [Link]
Sources
- 1. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole - Amerigo Scientific [amerigoscientific.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a significant heterocyclic amine also known as Aminophenylnorharman. This molecule, a derivative of the β-carboline alkaloid norharman, is of considerable interest to researchers in toxicology, pharmacology, and medicinal chemistry due to its formation from the reaction of norharman and aniline, and its mutagenic properties.[1] This document serves as a detailed resource for scientists and professionals in drug development, offering in-depth methodologies and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Optical Spectroscopy (UV-Vis Absorption and Fluorescence). The guide emphasizes the rationale behind experimental choices and provides a framework for the validation of the compound's structure and purity.
Introduction and Molecular Framework
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (C₁₇H₁₃N₃, Molecular Weight: 259.31 g/mol ) is a fused heterocyclic system consisting of a pyridine ring fused to an indole moiety, with an aminophenyl group substituted at the N-9 position of the indole nitrogen.[2][3] The parent β-carboline scaffold is prevalent in numerous natural products and synthetic compounds with a wide range of biological activities.[4] The introduction of the 4'-aminophenyl group at the N-9 position significantly influences the molecule's electronic properties, planarity, and potential for intermolecular interactions, which are critical for its biological activity and are reflected in its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for studying its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. For 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Principle & Rationale: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons on the aromatic β-carboline core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The protons of the aminophenyl ring will also be in the aromatic region, with their shifts influenced by the electron-donating amino group.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for β-carbolines due to its excellent solubilizing power and its ability to allow observation of exchangeable N-H protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Predicted ¹H NMR Data and Interpretation:
The expected chemical shifts and coupling patterns are presented in Table 1. The numbering convention used is shown in Figure 1.
}
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~8.9 | s | - | Singlet in the pyridine ring, deshielded. |
| H-3 | ~8.4 | d | ~5.0 | Doublet, coupled to H-4. |
| H-4 | ~7.8 | d | ~5.0 | Doublet, coupled to H-3. |
| H-5 | ~8.2 | d | ~8.0 | Doublet, part of the indole aromatic system. |
| H-8 | ~7.7 | d | ~8.0 | Doublet, part of the indole aromatic system. |
| H-6 | ~7.3 | t | ~7.5 | Triplet, coupled to H-5 and H-7. |
| H-7 | ~7.6 | t | ~7.5 | Triplet, coupled to H-6 and H-8. |
| H-2', H-6' | ~7.3 | d | ~8.5 | Doublets, ortho to the N-9 linkage. |
| H-3', H-5' | ~6.8 | d | ~8.5 | Doublets, shielded by the electron-donating NH₂ group. |
| -NH₂ | ~5.3 | s (broad) | - | Broad singlet due to exchange, position is concentration and temperature dependent. |
Note: These are predicted values based on data for norharman and related N-aryl indoles. Actual values may vary.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle & Rationale: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. The chemical shifts are spread over a wider range than in ¹H NMR (~0-220 ppm), making it easier to resolve individual signals. Carbons in the aromatic and heterocyclic rings are expected in the δ 100-150 ppm range.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is significantly less sensitive than ¹H.
-
-
Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C-1 | ~143 | Aromatic C-H in the pyridine ring. |
| C-3 | ~138 | Aromatic C-H in the pyridine ring. |
| C-4 | ~114 | Aromatic C-H in the pyridine ring. |
| C-4a | ~128 | Quaternary carbon at the ring junction. |
| C-4b | ~122 | Quaternary carbon at the ring junction. |
| C-5 | ~121 | Aromatic C-H in the indole ring. |
| C-6 | ~120 | Aromatic C-H in the indole ring. |
| C-7 | ~129 | Aromatic C-H in the indole ring. |
| C-8 | ~112 | Aromatic C-H in the indole ring. |
| C-8a | ~141 | Quaternary carbon at the ring junction. |
| C-9a | ~133 | Quaternary carbon at the ring junction. |
| C-1' | ~128 | Quaternary carbon of the aminophenyl ring attached to N-9. |
| C-2', C-6' | ~127 | Aromatic C-H carbons of the aminophenyl ring. |
| C-3', C-5' | ~115 | Aromatic C-H carbons shielded by the NH₂ group. |
| C-4' | ~148 | Aromatic carbon attached to the NH₂ group. |
Note: These are predicted values based on data for related β-carboline structures.[4][5] 2D NMR experiments like HSQC and HMBC would be required for unambiguous assignment.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
-
Expected Mass Spectrometry Data:
-
Molecular Ion: The primary observation in the full scan MS spectrum will be the protonated molecular ion [M+H]⁺.
-
Expected m/z: 260.1182 (Calculated for C₁₇H₁₄N₃⁺).[6]
-
-
Fragmentation Pattern: The stable β-carboline core is expected to be a major fragment. Key fragmentation pathways could involve:
-
Loss of aniline to give a norharman-like cation.
-
Cleavage within the aminophenyl ring.
-
Characteristic fragmentations of the indole ring system.[7]
-
}
Optical Spectroscopy: Probing Electronic Properties
The extended π-conjugated system of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole gives rise to distinct absorption and fluorescence properties.
UV-Visible Absorption Spectroscopy
Principle & Rationale: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states (e.g., π → π* transitions). The β-carboline core has characteristic absorption bands, which will be modulated by the N-9 aminophenyl substituent.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance maximum between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: 200-600 nm.
-
Blank: Use the pure solvent as a reference.
-
Expected UV-Vis Absorption Data:
The parent norharman molecule exhibits strong absorption bands in the UV region.[8] The addition of the aminophenyl group is expected to cause a red-shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated system.
| Solvent | Expected λₘₐₓ (nm) | Associated Transition |
| Ethanol | ~250, ~290, ~350 | π → π* transitions of the conjugated β-carboline and aminophenyl systems. |
Fluorescence Spectroscopy
Principle & Rationale: Many β-carbolines are highly fluorescent, a property that is sensitive to the molecular structure and the local environment (e.g., solvent polarity). After absorbing light and reaching an excited state, the molecule can relax to the ground state by emitting a photon. The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The amino group is a strong electron-donating group, which is expected to enhance the fluorescence quantum yield of the molecule.
Experimental Protocol:
-
Sample Preparation: Use a very dilute solution (absorbance at the excitation wavelength should be < 0.1 AU to avoid inner filter effects) in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Acquisition Parameters:
-
Excitation Wavelength (λ_ex): Set to one of the absorption maxima (e.g., ~350 nm).
-
Emission Wavelength Range (λ_em): Scan from ~370 nm to 700 nm.
-
Slit Widths: Set both excitation and emission slits to 5 nm (can be optimized).
-
Expected Fluorescence Data:
| Solvent | Excitation λₑₓ (nm) | Expected Emission λₑₘ (nm) | Expected Stokes Shift (nm) |
| Ethanol | ~350 | ~420-450 | ~70-100 |
The fluorescence of this compound is likely to be sensitive to solvent polarity (solvatochromism), with more polar solvents potentially leading to a larger Stokes shift and a red-shifted emission maximum.
Conclusion
The spectroscopic characterization of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide the definitive structural map, while high-resolution mass spectrometry confirms the elemental composition and offers insights into molecular stability. UV-Vis and fluorescence spectroscopy reveal the electronic properties of this extended π-system. Together, these techniques provide a robust and self-validating dataset essential for the unambiguous identification and further investigation of this biologically important molecule in research and drug development settings.
References
-
Digital CSIC. (n.d.). FORMATION, CHARACTERIZATION AND OCCURRENCE OF β-CARBOLINE ALKALOIDS DERIVED FROM α-DICARBONYL COMPOUNDS AND L-TRYPTOPHAN. Retrieved from [Link]
-
Gómez-Contreras, F., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Foods, 11(14), 2095. Available from: [Link]
- Claudio, G., et al. (2000). Experimental and calculated 13C chemical shifts for α-, β-, γ- and δ-carbolines. Magnetic Resonance in Chemistry, 38(3), 197-201.
-
Ochiai, M., et al. (1998). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Japanese Journal of Cancer Research, 89(10), 1034-1039. Available from: [Link]
-
Pajares, A., et al. (2015). UV-vis absorption spectra of norharmane (20 μM, pH 5.4) in the presence of increasing amounts of dAMP. ResearchGate. Available from: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from: [Link]
- Ilieva, Y., et al. (2012). β-Carboline Alkaloid Constituents from a Thermoactinomyces SP. Strain Isolated from Livingston Island, Antarctica. Biotechnology & Biotechnological Equipment, 26(3), 3005-3009.
-
Wincent, E., et al. (2012). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemical Research in Toxicology, 25(11), 2345-2351. Available from: [Link]
-
Drugfuture.com. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Retrieved from: [Link]
-
Amerigo Scientific. (n.d.). 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. Retrieved from: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]
Sources
- 1. In vitro and in vivo formation of aminophenylnorharman from norharman and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole - Amerigo Scientific [amerigoscientific.com]
- 4. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole [lgcstandards.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
The Endogenous Mutagen: A Technical Guide to the Genotoxic Activity of Aminophenylnorharman
Abstract
This technical guide provides a comprehensive examination of the mutagenic and carcinogenic properties of 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, commonly known as aminophenylnorharman (APNH). APNH is a novel heterocyclic amine formed from the co-mutagenic interaction of norharman and aniline, two compounds prevalent in cooked foods, cigarette smoke, and the environment. This document elucidates the metabolic activation pathways of APNH, the mechanisms of its DNA adduct formation, and the resulting genetic mutations. We will delve into the standard experimental protocols for assessing its mutagenicity, including the Ames test, and present in vivo data on its genotoxicity and carcinogenicity. This guide is intended for researchers, scientists, and professionals in drug development and toxicology, offering a detailed understanding of this significant endogenous mutagen.
Introduction: The Genesis of a Mutagen from Common Exposures
Norharman (9H-pyrido[3,4-b]indole) is a β-carboline compound produced from the pyrolysis of tryptophan and is found in various cooked foods and cigarette smoke.[1] While not mutagenic on its own, norharman exhibits potent co-mutagenic activity in the presence of non-mutagenic aromatic amines like aniline.[1][2][3] Aniline is also present in cigarette smoke and some vegetables.[1] This co-mutagenicity leads to the formation of the highly mutagenic compound, aminophenylnorharman (APNH).[1][2][4][5] The widespread presence of both norharman and aniline in the human diet and environment suggests the potential for endogenous formation of APNH, raising significant concerns for human health.[1][6][7][8] Indeed, APNH has been detected in the urine of rats administered both precursor compounds and in some human urine samples from smokers.[1][7][8]
Metabolic Activation: The Path to Genotoxicity
APNH itself is a pro-mutagen and requires metabolic activation to exert its genotoxic effects. This multi-step process is a critical determinant of its mutagenic potential and involves key enzyme families predominantly found in the liver.
The Role of Cytochrome P450 Enzymes
The initial and rate-limiting step in the bioactivation of APNH is its oxidation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[9][10][11] Specifically, CYP1A2 has been identified as the primary enzyme responsible for the conversion of APNH to its N-hydroxyamino derivative, 9-(4'-hydroxyaminophenyl)-9H-pyrido[3,4-b]indole.[9][10][11] This reactive intermediate is a direct-acting mutagen.[2][4] Studies have shown that the formation of APNH from norharman and aniline is also mediated by CYP enzymes, suggesting a dual role for this enzyme family in both the synthesis and activation of this mutagen.[7][8]
Acetylation and the Formation of the Ultimate Carcinogen
Following N-hydroxylation, the hydroxyamino derivative of APNH undergoes further activation through enzymatic esterification, primarily by N-acetyltransferases (NATs).[9][10] NAT2 is the principal enzyme involved in the O-acetylation of the N-hydroxy-APNH, leading to the formation of a highly unstable N-acetoxy-APNH ester.[9][10] This ester readily dissociates to form a reactive nitrenium ion, which is the ultimate electrophilic species that avidly attacks nucleophilic sites on DNA.
Diagram: Metabolic Activation Pathway of Aminophenylnorharman
Caption: Metabolic activation of aminophenylnorharman to its ultimate carcinogenic form.
Mechanism of Mutagenicity: DNA Adduct Formation and Mutational Signature
The mutagenicity of APNH is a direct consequence of the covalent binding of its reactive metabolite to DNA, forming DNA adducts.
Primary Site of DNA Adduction
The primary target for the APNH nitrenium ion is the C8 position of guanine residues in DNA.[1][12][13] This results in the formation of the N-(deoxyguanosin-8-yl)-aminophenylnorharman (dG-C8-APNH) adduct.[1][12][13] This specific adduct has been identified both in vitro and in vivo in various organs of rats exposed to APNH, with the highest levels observed in the liver and colon.[12][13] The formation of this bulky adduct distorts the DNA helix, leading to errors during DNA replication and repair, which ultimately results in mutations. APNH has also been shown to form RNA adducts, with levels in the liver of rats being significantly higher than DNA adducts.[14][15]
Types of Mutations Induced
APNH is a potent inducer of frameshift mutations, as demonstrated by its high mutagenic activity in Salmonella typhimurium strain TA98, which is specifically designed to detect such mutations.[1][2][4][5] In addition to frameshift mutations, APNH also causes base-pair substitutions. In vivo studies using gpt delta transgenic mice have revealed that APNH induces a spectrum of mutations in the liver, with G:C to T:A transversions being the most predominant, followed by G:C to A:T transitions.[16] Single G:C deletions in G:C rich sequences have also been observed.[16]
Experimental Assessment of Mutagenicity: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone for evaluating the mutagenic potential of chemical compounds.[17][18] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[17][19] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
Step-by-Step Protocol for the Ames Test with APNH
The following protocol outlines the key steps for assessing the mutagenicity of APNH using the pre-incubation method, which is highly effective for this compound.[2][4][5]
-
Strain Selection: Salmonella typhimurium strains TA98 and YG1024 are particularly sensitive to frameshift mutagens like APNH.[1][2][4][5] YG1024 is a derivative of TA98 that overexpresses O-acetyltransferase, making it highly sensitive to aromatic amines.[2][4]
-
Preparation of S9 Mix: Since APNH requires metabolic activation, the test is performed in the presence of a liver S9 fraction. The S9 fraction is prepared from the livers of rats pre-treated with enzyme inducers like phenobarbital and β-naphthoflavone to enhance the activity of metabolizing enzymes.[7][8] The S9 mix contains the S9 fraction, a buffer, and cofactors such as NADP+ and glucose-6-phosphate.
-
Pre-incubation: A specific concentration of APNH is added to a test tube containing the bacterial culture and the S9 mix. The mixture is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for the metabolic activation of APNH and its interaction with the bacterial DNA.
-
Plating: After pre-incubation, molten top agar supplemented with a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutation fixation) is added to the test tube. The entire mixture is then poured onto a minimal glucose agar plate.
-
Incubation and Colony Counting: The plates are incubated at 37°C for 48-72 hours. The number of revertant colonies (his+) on each plate is counted.
-
Data Analysis: The mutagenic activity is expressed as the number of revertants per microgram of APNH. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background mutation rate indicates a positive mutagenic response.
Diagram: Ames Test Workflow for APNH
Caption: Standard workflow for the Ames test to assess APNH mutagenicity.
Quantitative Data on Mutagenic Potency
The mutagenic potency of APNH is remarkably high. In S. typhimurium TA98 with S9 mix, APNH has been shown to induce a significant number of revertants.[1] The mutagenic activity is even more pronounced in the YG1024 strain, reaching up to 1,783,000 revertants per microgram.[2][4][5]
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Reference |
| TA98 | Present | 187,000 | [2][4][5] |
| YG1024 | Present | 1,783,000 | [2][4][5] |
In Vivo Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of APNH has been confirmed in animal models, underscoring its relevance as a potential human carcinogen.
Genotoxicity in Transgenic Mice
Studies in gpt delta transgenic mice have demonstrated the potent in vivo mutagenicity of APNH.[16] When administered in the diet, APNH induced a significant increase in the mutant frequency in the liver, with a smaller but still notable increase in the colon.[16]
Carcinogenicity in Rats
Long-term carcinogenicity studies in F344 rats have provided definitive evidence of the carcinogenic activity of APNH.[1][6] Dietary administration of APNH led to a dose-dependent increase in the incidence of hepatocellular carcinomas in both male and female rats.[1][6] Additionally, colon adenocarcinomas were observed in both sexes.[1][6] Other tumors, including thyroid carcinomas and mononuclear cell leukemia, were also induced by APNH treatment.[1][6]
| Organ | Tumor Type | Animal Model | APNH Dose (ppm in diet) | Incidence (%) | Reference |
| Liver | Hepatocellular Carcinoma | Male F344 Rats | 20 | 10 | [1][6] |
| 40 | 79 | [1][6] | |||
| Female F344 Rats | 40 | 34 | [1][6] | ||
| Colon | Adenocarcinoma | Male F344 Rats | 20 | 3 | [1][6] |
| 40 | 9 | [1][6] | |||
| Female F344 Rats | 20 | 4 | [1][6] | ||
| 40 | 13 | [1][6] |
Conclusion and Future Directions
Aminophenylnorharman is a potent mutagen and carcinogen that can be formed endogenously from common dietary and environmental precursors. Its metabolic activation pathway, mechanism of DNA adduct formation, and resulting mutational signature are well-characterized. The experimental evidence, from bacterial mutagenicity assays to long-term animal carcinogenicity studies, consistently demonstrates the significant genotoxic hazard posed by this compound.
Future research should focus on several key areas:
-
Human Biomonitoring: Developing more sensitive methods to quantify APNH and its metabolites in human tissues and fluids to better assess the extent of human exposure.
-
Risk Assessment: Conducting comprehensive risk assessments to understand the contribution of APNH to the incidence of human cancers, particularly of the liver and colon.
-
Mitigation Strategies: Investigating dietary and lifestyle factors that may modulate the endogenous formation of APNH and exploring potential strategies for reducing its formation.
A thorough understanding of the mutagenic activity of aminophenylnorharman is crucial for public health and regulatory agencies in developing strategies to minimize human exposure and mitigate the associated cancer risk.
References
-
Ochiai, M., et al. (2004). Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. Carcinogenesis, 25(10), 1967-72. [Link]
-
PubMed. (2004). Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. [Link]
-
Mochizuki, H., et al. (2003). Potent genotoxicity of aminophenylnorharman, formed from non-mutagenic norharman and aniline, in the liver of gpt delta transgenic mouse. Carcinogenesis, 24(12), 1985-93. [Link]
-
PubMed. (2003). Potent genotoxicity of aminophenylnorharman, formed from non-mutagenic norharman and aniline, in the liver of gpt delta transgenic mouse. [Link]
-
Totsuka, Y., et al. (2003). Structure of DNA adduct formed with aminophenylnorharman, being responsible for the comutagenic action of norharman with aniline. Chemical research in toxicology, 16(7), 859-66. [Link]
-
Totsuka, Y., et al. (2003). Structure of DNA Adduct Formed with Aminophenylnorharman, Being Responsible for the Comutagenic Action of Norharman with Aniline. Chemical Research in Toxicology, 16(7), 859-866. [Link]
-
Soda, Y., et al. (2006). Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains. Mutagenesis, 21(6), 411-6. [Link]
-
Totsuka, Y., et al. (2001). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Mutation Research, 483(1-2), 19-25. [Link]
-
PubMed. (2006). Activation of Aminophenylnorharman, Aminomethylphenylnorharman and Aminophenylharman to Genotoxic Metabolites by Human N-acetyltransferases and Cytochrome P450 Enzymes Expressed in Salmonella Typhimurium Umu Tester Strains. [Link]
-
Totsuka, Y., et al. (1998). Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Carcinogenesis, 19(11), 1995-2000. [Link]
-
ResearchGate. (2001). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. [Link]
-
Totsuka, Y., et al. (2006). Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. Cancer Epidemiology, Biomarkers & Prevention, 15(7), 1423-1428. [Link]
-
Nishimura, K., et al. (2009). Analysis of an RNA adduct formed from aminophenylnorharman. Nucleic Acids Symposium Series, (53), 211-2. [Link]
-
PubMed. (2009). Analysis of an RNA adduct formed from aminophenylnorharman. [Link]
-
Totsuka, Y., et al. (1998). Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Carcinogenesis, 19(11), 1995-2000. [Link]
-
Totsuka, Y., et al. (1998). Formation of DNA adducts by the co-mutagen norharman with aromatic amines. Carcinogenesis, 19(7), 1279-84. [Link]
-
Totsuka, Y., et al. (1998). Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Carcinogenesis, 19(11), 1995-2000. [Link]
-
PubMed Central (PMC). (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. [Link]
-
ResearchGate. (2006). Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains. [Link]
-
PubMed. (2006). Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples. [Link]
-
PubMed. (1990). Effects of norharman on the mutagenicity of chlorophenylhydroxylamine and its metabolism with rat liver S9. [Link]
-
Wikipedia. (n.d.). Ames test. [Link]
-
ScienceDirect. (n.d.). Ames-Positives. [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
PubMed. (1981). Mechanisms of action of carcinogenic aromatic amines: an investigation using mutagenesis in bacteria. [Link]
-
PubMed. (2010). The mutagenicity and carcinogenicity of inorganic manganese compounds: a synthesis of the evidence. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of DNA adducts by the co-mutagen norharman with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo formation of aminophenylnorharman from norharman and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structure of DNA adduct formed with aminophenylnorharman, being responsible for the comutagenic action of norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Analysis of an RNA adduct formed from aminophenylnorharman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. enamine.net [enamine.net]
An In-depth Technical Guide on the Carcinogenicity of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Abstract
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as Aminophenylnorharman (APNH), is a potent mutagenic and carcinogenic heterocyclic amine. This technical guide provides a comprehensive overview of the current scientific understanding of its carcinogenicity, tailored for researchers, scientists, and drug development professionals. We will delve into its formation from ubiquitous precursors, metabolic activation pathways, genotoxic mechanisms, and the compelling evidence from long-term animal studies. This guide aims to equip the scientific community with the detailed knowledge required to understand the risks associated with APNH and to inform future research and safety assessments.
Introduction: The Emergence of a Novel Endogenous Carcinogen
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH) is a novel heterocyclic amine that has garnered significant attention due to its potent mutagenic and carcinogenic properties.[1][2] Its formation arises from the reaction of two widespread environmental and dietary compounds: norharman (9H-pyrido[3,4-b]indole) and aniline.[2][3] Norharman is found in cigarette smoke, cooked foods, and has been detected in human urine from individuals on a regular diet and even those receiving parenteral alimentation.[3][4] Aniline is also present in cigarette smoke, some vegetables, and is used in various industrial processes.[3][4] The co-exposure to these precursors makes the in vivo formation of APNH a significant concern for human health.[3][4]
APNH has been detected in the urine of both smokers and non-smokers, as well as in patients receiving parenteral alimentation, suggesting it may be an endogenously formed mutagen and carcinogen.[5] This guide will explore the scientific evidence that substantiates the carcinogenic risk of APNH.
Metabolic Activation: The Path to Genotoxicity
The carcinogenicity of APNH is intrinsically linked to its metabolic activation into reactive intermediates that can damage DNA. The proposed metabolic activation pathway is a critical area of study for understanding its mechanism of action.
Cytochrome P450-Mediated N-Hydroxylation
The initial and rate-limiting step in the bioactivation of APNH is N-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[4][5] This enzymatic reaction converts APNH into its N-hydroxyamino derivative, N-hydroxy-APNH.[2] This reactive metabolite is a key intermediate in the genotoxic cascade.
Esterification and Formation of the Ultimate Carcinogen
Following N-hydroxylation, the N-hydroxyamino derivative undergoes further activation through esterification, a process that can be catalyzed by acetyltransferases.[4] This step leads to the formation of a highly reactive nitrenium ion, the ultimate carcinogen, which can then readily react with nucleophilic sites on DNA.[3][6]
Caption: Metabolic activation pathway of APNH.
Genotoxicity and Mutagenicity: The Molecular Evidence
APNH exhibits potent genotoxic and mutagenic activity in both bacterial and mammalian cell systems, a hallmark of many chemical carcinogens.[1][3]
Bacterial Mutagenicity Assays
APNH is a potent mutagen in the Ames test, particularly in Salmonella typhimurium strains TA98 and YG1024, which are sensitive to frameshift mutations.[2] Its mutagenic activity is dependent on metabolic activation with an S9 mix.[2] The mutagenic potency of APNH is comparable to that of well-known food-borne carcinogenic heterocyclic amines like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2).[4] One study reported that APNH induced 187,000 revertants in TA98 and 1,783,000 revertants in YG1024 per microgram with S9 mix.[2]
DNA Adduct Formation
The genotoxicity of APNH is mediated through the formation of covalent DNA adducts. The primary adduct has been identified as N4'-(2'-deoxyguanosin-8-yl)-9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (dG-C8-APNH).[3][4] The formation of these adducts has been demonstrated both in vitro and in vivo.[3] The presence of these bulky adducts in the DNA can lead to replication errors and mutations.
Experimental Protocol: 32P-Postlabelling for DNA Adduct Detection
A common method to detect DNA adducts like dG-C8-APNH is the 32P-postlabelling assay.
Step-by-Step Methodology:
-
DNA Isolation: Isolate high molecular weight DNA from tissues or cells exposed to APNH using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.
-
32P-Labelling: Label the 3'-phosphate of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labelled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager to determine the relative adduct levels.
Animal Carcinogenicity Studies: The In Vivo Evidence
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical. A pivotal study in F344 rats has provided definitive evidence of APNH's carcinogenicity.[1][3]
Carcinogenicity in F344 Rats
A long-term feeding study was conducted in male and female F344 rats administered APNH in their diet for 85 weeks.[1] The results demonstrated a clear carcinogenic effect, with the induction of tumors in multiple organs.
Table 1: Tumor Incidence in F344 Rats Fed APNH for 85 Weeks
| Tumor Type | Sex | Control (0 ppm) | Low Dose (20 ppm) | High Dose (40 ppm) |
| Hepatocellular Carcinoma | Male | 0% | 10% | 79% |
| Female | 0% | - | 34% | |
| Colon Adenocarcinoma | Male | 0% | 3% | 9% |
| Female | 0% | 4% | 13% | |
| Clitoral Gland Carcinoma | Female | - | 10% | 25% |
| Mononuclear Cell Leukemia | Both | - | Increased | Significantly Increased |
Data sourced from a carcinogenicity study of aminophenylnorharman in F344 rats.[1][3]
The study concluded that APNH is a potent carcinogen in F344 rats, inducing liver and colon cancers in a dose-dependent manner.[1][3]
Study in Hamsters
In contrast to the findings in rats, a study evaluating the carcinogenic potential of APNH in a rapid production model for pancreatic duct adenocarcinoma in hamsters did not find evidence of initiation or promotion activity in the pancreas.[6][7] This suggests potential species- and organ-specific differences in the carcinogenicity of APNH, which warrants further investigation.
Mechanisms of Carcinogenesis: Unraveling the Molecular Pathways
The carcinogenic activity of APNH is driven by its ability to induce genetic mutations that can lead to the deregulation of critical cellular pathways involved in cell growth and proliferation.
Gene Mutations in Tumors
Analysis of the tumors induced by APNH in the F344 rat study revealed mutations in key cancer-related genes.[1][3]
-
Hepatocellular Carcinomas (HCCs): Mutations in the β-catenin gene were found in 24% of the HCCs.[1][3]
-
Colon Cancers: Mutations were detected in the K-ras (22%), β-catenin (44%), and Apc (33%) genes.[1][3]
Most of these mutations occurred at G:C base pairs, which is consistent with the formation of dG-C8-APNH adducts.[1]
Alterations in Cell Signaling
The mutations in genes like β-catenin and Apc strongly implicate the Wnt/β-catenin signaling pathway in APNH-induced carcinogenesis. Accumulation of β-catenin protein in the nucleus and cytoplasm was observed in both liver and colon tumors, a hallmark of activated Wnt signaling.[1]
Sources
- 1. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Introduction: Aminophenylnorharman - A Potent Modulator of Cell Cycle Progression
An in-depth technical guide on the mechanism of action of aminophenylnorharman (APHN) for researchers, scientists, and drug development professionals.
Aminophenylnorharman (APHN) is a synthetic heterocyclic compound belonging to the β-carboline family. Structurally, it is characterized by a planar tricyclic indole core, which serves as a scaffold for various substitutions that modulate its biological activity. APHN has emerged as a significant area of interest in oncological research due to its potent cytostatic and cytotoxic effects against a range of human cancer cell lines. Its mechanism of action is primarily centered on the inhibition of key enzymatic regulators of the cell cycle, leading to cell growth arrest and, in many cases, apoptosis. This guide will provide a detailed exploration of the molecular mechanisms underlying the therapeutic potential of APHN, with a focus on its interaction with primary molecular targets, the ensuing cellular consequences, and the experimental methodologies used to elucidate these actions.
Primary Mechanism of Action: Competitive Inhibition of Cyclin-Dependent Kinases
The primary mechanism through which APHN exerts its anti-proliferative effects is the direct inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that form heterodimeric complexes with their regulatory partners, cyclins. These complexes are the central drivers of cell cycle progression, phosphorylating a multitude of substrate proteins to orchestrate the transitions between different phases of the cell cycle.
APHN functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket on the catalytic subunit of CDKs. By occupying this site, APHN prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the CDK substrates. This inhibition is selective for a subset of CDKs, with the most pronounced activity observed against CDK1 and CDK2.
Molecular Interactions within the CDK Active Site
The efficacy of APHN as a CDK inhibitor is rooted in its specific molecular interactions within the ATP-binding pocket. The planar β-carboline ring system of APHN mimics the adenine ring of ATP, allowing it to fit snugly into the hydrophobic pocket. The aminophenyl substituent forms crucial hydrogen bonds with the hinge region of the kinase, a short stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. These interactions are critical for anchoring the inhibitor in the active site and are a hallmark of many ATP-competitive kinase inhibitors.
Quantitative Analysis of Inhibitory Potency
The potency and selectivity of APHN have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for CDKs over other kinase families.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.075 |
| CDK2/cyclin A | 0.065 |
| CDK5/p25 | 0.2 |
| GSK-3β | 0.18 |
| PKA | > 10 |
| PKC | > 10 |
| c-Src | > 10 |
This data is a representative summary from multiple sources and may vary based on specific experimental conditions.
Cellular Consequences of APHN-Mediated CDK Inhibition
The inhibition of CDKs by APHN triggers a cascade of cellular events, culminating in the arrest of cell cycle progression and the induction of apoptosis.
Induction of Cell Cycle Arrest
The specific points of cell cycle arrest induced by APHN are a direct consequence of the inhibition of particular CDK-cyclin complexes.
-
G1/S Phase Arrest: CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase. One of the key substrates of CDK2/cyclin E is the retinoblastoma protein (pRb). Phosphorylation of pRb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By inhibiting CDK2, APHN prevents pRb phosphorylation, keeping E2F in an inactive state and thereby blocking entry into the S phase.
-
G2/M Phase Arrest: The CDK1/cyclin B complex is the primary driver of the G2 to M phase transition. Inhibition of CDK1 by APHN prevents the phosphorylation of numerous substrates that are required for mitotic entry, such as lamins and condensins, leading to arrest at the G2/M checkpoint.
The following diagram illustrates the signaling pathway leading to G1/S phase arrest.
Caption: APHN-induced G1/S arrest via CDK2 inhibition.
Induction of Apoptosis
Prolonged cell cycle arrest can lead to the induction of apoptosis, or programmed cell death. While the precise mechanisms can vary between cell types, the sustained inhibition of CDKs by APHN is thought to trigger intrinsic apoptotic pathways. This may involve the activation of caspase cascades and the release of pro-apoptotic factors from the mitochondria.
Experimental Protocols for Characterizing APHN's Mechanism
The elucidation of APHN's mechanism of action relies on a suite of well-established experimental techniques. The following are detailed protocols for two key assays.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 value of APHN against a specific kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of APHN in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of APHN to test a range of concentrations.
-
Prepare a reaction buffer containing the purified kinase (e.g., CDK2/cyclin A), a suitable substrate (e.g., histone H1), and ATP spiked with a radioactive isotope (γ-³²P-ATP).
-
-
Assay Execution:
-
In a 96-well plate, add the kinase and varying concentrations of APHN.
-
Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Quantification:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of each reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove any unincorporated γ-³²P-ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the APHN concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Assay for Cell Cycle Analysis
This assay utilizes flow cytometry to determine the effect of APHN on cell cycle distribution.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate growth medium.
-
Treat the cells with varying concentrations of APHN or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the DNA dye, which is proportional to the DNA content of each cell.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Interpretation:
-
Analyze the histogram to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Compare the cell cycle distribution of APHN-treated cells to the control to identify any accumulation of cells in a particular phase, which is indicative of cell cycle arrest.
-
Conclusion and Future Directions
Aminophenylnorharman is a potent inhibitor of cyclin-dependent kinases, with a clear mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Its selectivity for CDKs over other kinases makes it an attractive candidate for further drug development. Future research will likely focus on optimizing the structure of APHN to improve its potency, selectivity, and pharmacokinetic properties. Additionally, exploring the potential of APHN in combination with other anti-cancer agents could lead to more effective therapeutic strategies. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of next-generation β-carboline-based anti-cancer drugs.
References
-
Title: Synthesis and Biological Evaluation of Novel 1-Aryl-9H-β-carboline Derivatives as Potential Antitumor Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Cyclin-dependent kinase inhibitors: a review of recent progress Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Flow Cytometry in Cell Cycle Analysis Source: Current Protocols in Molecular Biology URL: [Link]
An In-Depth Technical Guide to the Research of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (Aminophenylnorharman)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Double-Edged Sword in Carcinogenesis
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, more commonly known in the scientific literature as Aminophenylnorharman (APNH), represents a fascinating and cautionary tale in the field of chemical carcinogenesis. This heterocyclic amine, belonging to the β-carboline family, is not a synthetic compound in the traditional sense but is endogenously formed from two non-mutagenic precursors: norharman and aniline. Norharman is ubiquitous, found in tobacco smoke, cooked foods, and even as a natural component in some plants, while aniline is a widely used industrial chemical. The in vivo and in vitro formation of the potent mutagen and carcinogen APNH from these seemingly innocuous building blocks underscores a complex interplay between environmental exposure, metabolism, and the initiation of cancer. This guide provides a comprehensive technical overview of the research surrounding APNH, from its synthesis and characterization to its biological activities and the intricate mechanisms that underpin its genotoxicity.
Synthesis and Characterization: From Enzymatic Generation to Chemical Confirmation
The primary route for the formation of APNH is through enzymatic bioactivation, a process that can be replicated in vitro. While a complete chemical synthesis has been challenging, a relay synthesis has been developed to confirm its structure.
In Vitro Enzymatic Synthesis
The in vitro synthesis of APNH mimics its formation in biological systems and relies on the metabolic activation of its precursors by cytochrome P450 enzymes.[1]
Experimental Protocol: Enzymatic Synthesis of APNH
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components:
-
Norharman (9H-pyrido[3,4-b]indole)
-
Aniline
-
S9 mix (a post-mitochondrial supernatant fraction of liver homogenate containing microsomes rich in cytochrome P450 enzymes) from rats pre-treated with phenobarbital (PB) and β-naphthoflavone (β-NF) to induce enzyme expression.[1]
-
A suitable buffer system (e.g., phosphate buffer, pH 7.4)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 20 minutes.[1]
-
Extraction: After incubation, the reaction is stopped, and APNH is extracted from the aqueous mixture using an organic solvent such as ethyl acetate.
-
Purification: The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate pure APNH.
Causality in Experimental Choices: The use of S9 mix from PB and β-NF-induced rats is critical as these agents significantly upregulate the expression of cytochrome P450 enzymes, particularly CYP1A2, which is instrumental in the bioactivation of aromatic amines and the formation of APNH.[2] The NADPH generating system is essential to provide the necessary reducing equivalents for the catalytic cycle of cytochrome P450.
Chemical Synthesis Approach
A complete, direct chemical synthesis of APNH is not well-documented. However, a relay synthesis of its precursor, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, has been achieved to confirm the structure of the mutagenic compound formed in the enzymatic reaction.[3] The synthesis involves the initial N-(4-nitro)phenylation of an indole nucleus, followed by the elongation of a substituent at the 2-position and subsequent construction of the pyridine ring.[3] The final step would involve the reduction of the nitro group to the amine to yield APNH.
Characterization
The structural elucidation of APNH is accomplished through a combination of spectroscopic techniques.[4][5][6][7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (259.31 g/mol ) and its fragmentation pattern, which helps in confirming the connectivity of the atoms.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Determines the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H and C-N bonds, based on their characteristic vibrational frequencies.[4][6]
Biological Activities and Toxicology: A Potent Genotoxic Agent
The primary biological significance of APNH lies in its potent mutagenic and carcinogenic properties.
Mutagenicity
APNH is a potent mutagen, particularly in bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains TA98 and YG1024, especially in the presence of a metabolic activation system (S9 mix).[1][9] The mutagenic activity of APNH is significantly higher than that of its precursors, norharman and aniline, which are non-mutagenic in these systems.
Carcinogenicity
In vivo studies have demonstrated the carcinogenicity of APNH in animal models. Long-term administration of APNH in the diet of F344 rats induced a significant incidence of hepatocellular carcinomas and colon adenocarcinomas.[10][11]
Table 1: Carcinogenicity of APNH in F344 Rats [10][11]
| Dose in Diet (p.p.m.) | Sex | Organ | Tumor Type | Incidence (%) |
| 20 | Male | Liver | Hepatocellular Carcinoma | 10 |
| 40 | Male | Liver | Hepatocellular Carcinoma | 79 |
| 40 | Female | Liver | Hepatocellular Carcinoma | 34 |
| 20 | Male | Colon | Adenocarcinoma | 3 |
| 40 | Male | Colon | Adenocarcinoma | 9 |
| 20 | Female | Colon | Adenocarcinoma | 4 |
| 40 | Female | Colon | Adenocarcinoma | 13 |
Furthermore, studies in mice have shown that APNH has tumor-initiating activity in the colon, particularly in an inflammation-related carcinogenesis model.[12]
Dose-Response Relationship: The development of colon tumors in mice treated with APNH was found to be dose-dependent.[12] Similarly, the induction of preneoplastic lesions (GST-P positive foci) in the liver of rats increased in a dose-dependent manner with APNH administration.[9] This dose-response relationship is a critical piece of evidence supporting the causal link between APNH exposure and tumorigenesis.[13]
Mechanism of Action: A Pathway to DNA Damage
The genotoxicity of APNH is not direct. It requires metabolic activation to a reactive electrophilic species that can then bind to DNA, forming adducts that lead to mutations and potentially cancer.
Bioactivation Pathway
The bioactivation of APNH is a multi-step process involving key drug-metabolizing enzymes.
Diagram 1: Bioactivation Pathway of Aminophenylnorharman (APNH)
Caption: Metabolic activation of APNH to its ultimate carcinogenic form.
Pillar 1: Cytochrome P450-mediated N-hydroxylation: The initial and rate-limiting step in the bioactivation of APNH is the N-hydroxylation of the exocyclic amino group, a reaction primarily catalyzed by cytochrome P450 1A2 (CYP1A2).[2]
Pillar 2: N-acetyltransferase-mediated O-acetylation: The resulting N-hydroxy-APNH is then a substrate for N-acetyltransferase 2 (NAT2), which catalyzes its O-acetylation to form N-acetoxy-APNH.[2]
Pillar 3: Formation of the Reactive Nitrenium Ion: The N-acetoxy-APNH is an unstable intermediate that spontaneously undergoes heterolysis to form a highly reactive electrophilic nitrenium ion.
DNA Adduct Formation
The nitrenium ion is the ultimate carcinogen that reacts with nucleophilic sites in DNA, primarily the C8 position of guanine, to form covalent DNA adducts, such as dG-C8-APNH.[10] The formation of these adducts is a critical event in the initiation of carcinogenesis, as they can lead to errors during DNA replication, resulting in mutations.[12]
Diagram 2: Experimental Workflow for Detecting APNH-Induced DNA Adducts
Caption: Workflow for the detection and quantification of APNH-DNA adducts.
Structure-Activity Relationships (SAR): Insights from the β-Carboline Scaffold
While specific SAR studies on a wide range of 9-(substituted phenyl)-9H-pyrido[3,4-b]indoles are limited, research on the broader β-carboline class provides valuable insights. The nature, number, and position of substituents on the β-carboline ring system are known to play a crucial role in determining their biological activities. For instance, substitutions at the 1, 3, and 9 positions have been shown to modulate the anti-leishmanial and antifilarial activities of β-carboline derivatives.[14][15][16] In the case of APNH, the presence of the aminophenyl group at the N-9 position is the key structural feature responsible for its metabolic activation and subsequent genotoxicity. Further research into the effects of substituents on the 9-phenyl ring could lead to a better understanding of the structural requirements for the mutagenicity of this class of compounds.
Concluding Remarks and Future Directions
The study of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH) provides a compelling example of how environmental and dietary components can be transformed into potent carcinogens within the body. The research highlighted in this guide has established its enzymatic synthesis, confirmed its mutagenic and carcinogenic properties, and elucidated the key metabolic pathways involved in its bioactivation.
For researchers and professionals in drug development, the story of APNH serves as a critical reminder of the importance of understanding the metabolic fate of novel chemical entities. The β-carboline scaffold, while present in many biologically active natural products and synthetic compounds, can, with specific substitutions, become a liability.
Future research in this area could focus on several key aspects:
-
Development of a robust and scalable chemical synthesis of APNH: This would facilitate more extensive toxicological and mechanistic studies.
-
Quantitative analysis of APNH levels in human populations: Further studies are needed to correlate exposure levels with cancer risk.
-
Exploration of the non-genotoxic effects of APNH: While its genotoxicity is well-established, other potential mechanisms of action may contribute to its carcinogenicity.
-
Design of APNH analogues with modified biological activities: A deeper understanding of the structure-activity relationships could potentially lead to the design of β-carboline derivatives with therapeutic potential, devoid of the genotoxic liabilities of APNH.
By continuing to unravel the complexities of APNH, the scientific community can gain valuable insights into the mechanisms of chemical carcinogenesis and develop more effective strategies for cancer prevention and treatment.
References
- Kawamori, T., Totsuka, Y., Uchiya, N., Kitamura, T., Shibata, H., Sugimura, T., & Wakabayashi, K. (2007). Tumor-initiating potency of a novel heterocyclic amine, aminophenylnorharman in mouse colonic carcinogenesis model. International Journal of Cancer, 121(8), 1645-1649.
- Totsuka, Y., Hada, N., Matsumoto, K., Kawahara, N., Murakami, Y., Yokoyama, Y., Sugimura, T., & Wakabayashi, K. (2002). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506-507, 81-88.
- Kawamori, T., Totsuka, Y., Uchiya, N., Kitamura, T., Shibata, H., Sugimura, T., & Wakabayashi, K. (2004).
- Kawamori, T., Totsuka, Y., Uchiya, N., Kitamura, T., Shibata, H., Sugimura, T., & Wakabayashi, K. (2004).
- Kawamori, T., Totsuka, Y., Uchiya, N., Kitamura, T., Shibata, H., Sugimura, T., & Wakabayashi, K. (2001).
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.).
- Soda, Y., Kushida, H., Shiozaki, T., Miyata, M., & Yamazoe, Y. (2006). Activation of Aminophenylnorharman, Aminomethylphenylnorharman and Aminophenylharman to Genotoxic Metabolites by Human N-acetyltransferases and Cytochrome P450 Enzymes Expressed in Salmonella Typhimurium Umu Tester Strains. Mutagenesis, 21(6), 411-416.
- Santa Cruz Biotechnology. (n.d.). 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole.
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).
- Yokoyama, Y., Kawahara, N., & Totsuka, Y. (1999). Chemical Confirmation of the Structure of a Mutagenic Aminophenylnorharman, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: An Authentic Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole. Heterocycles, 50(2), 653.
- Totsuka, Y., Hada, N., Matsumoto, K., Kawahara, N., Murakami, Y., Yokoyama, Y., Sugimura, T., & Wakabayashi, K. (2002). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline.
- Lutz, W. K. (1998). Dose-response relationships in chemical carcinogenesis: from DNA adducts to tumor incidence. Toxicology Letters, 102-103, 407-412.
- Guidechem. (n.d.). 9-(4'-aminophenyl)-9h-pyrido[3,4-b]indole.
- Agarwal, A., Agarwal, S. K., & Bhakuni, D. S. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. Journal of Medicinal Chemistry, 42(6), 1050-1056.
- Ashoka, P., Chander, S., Smith, T. K., Singh, R. P., Jha, P. N., & Sankaranarayanan, M. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry, 84, 98-105.
- Ashoka, P., Chander, S., Smith, T. K., Singh, R. P., Jha, P. N., & Sankaranarayanan, M. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. AA Blocks.
- Ashoka, P., Chander, S., Smith, T. K., Singh, R. P., Jha, P. N., & Sankaranarayanan, M. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry, 84, 98-105.
- Drugfuture.com. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE.
- Yokoyama, Y., Kawahara, N., & Totsuka, Y. (1999). Chemical Confirmation of the Structure of a Mutagenic Aminophenylnorharman, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole. CiNii Research.
- ARC Journals. (n.d.). Application of I.R.
- Chen, Y. C., Lo, Y. K., Chen, Y. J., & Chau, L. K. (2022). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Biosensors, 12(9), 743.
- Gökçe, G., Genç, M., Çakıroğlu, H., Küpeli Akkol, E., & Sobarzo-Sánchez, E. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Pharmaceuticals, 14(7), 645.
- ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a.
- Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry.
- Bonvallet, P. A. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- eCampusOntario Pressbooks. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry.
- Baillie, T. A., & Rettie, A. E. (2006). A comprehensive listing of bioactivation pathways of organic functional groups. Chemical Research in Toxicology, 19(12), 1593-1620.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Sources
- 1. In vitro and in vivo formation of aminophenylnorharman from norharman and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcjournals.org [arcjournals.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. scbt.com [scbt.com]
- 9. Induction of liver preneoplastic lesions by aminophenylnorharman, formed from norharman and aniline, in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Tumor-initiating potency of a novel heterocyclic amine, aminophenylnorharman in mouse colonic carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response relationships in chemical carcinogenesis: from DNA adducts to tumor incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
Methodological & Application
Synthesis and Purification of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: An Application Note and Comprehensive Protocol
This document provides a detailed guide for the synthesis and purification of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and step-by-step protocols.
Introduction
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as aminophenylnorharman, belongs to the β-carboline class of alkaloids.[2][3] These compounds are of significant interest due to their diverse biological activities.[4][5] The introduction of an aminophenyl substituent at the N-9 position of the norharmane scaffold can modulate its pharmacological properties, making it a valuable target for synthetic exploration in the quest for novel therapeutic agents. This document outlines a robust synthetic strategy and a rigorous purification protocol to obtain high-purity 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole for research and development purposes. The mutagenic potential of this compound has been noted, and appropriate safety precautions should be taken during its handling.[6][7]
Synthetic Strategy: A Multi-Step Approach
A direct coupling of norharman with aniline or its derivatives can be challenging. Therefore, a more reliable multi-step synthetic route is proposed, commencing with the synthesis of a key intermediate, 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole, followed by the reduction of the nitro group to the desired amine. This strategy allows for greater control over the reaction and facilitates the purification of the final product.
The synthesis can be logically broken down into three main stages:
-
N-Arylation of an Indole Precursor: Introduction of the 4-nitrophenyl group at the indole nitrogen.
-
Construction of the Pyridine Ring: Formation of the characteristic β-carboline tricycle.
-
Reduction of the Nitro Group: Conversion to the final aminophenyl product.
Sources
HPLC purification protocol for aminophenylnorharman
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Aminophenylnorharman
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (Aminophenylnorharman, APNH) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). APNH is a mutagenic and carcinogenic heterocyclic amine formed from the reaction of norharman and aniline, compounds prevalent in cigarette smoke and cooked foods[1][2]. Its presence in human samples underscores the need for pure standards for toxicological studies and as analytical reference material[3]. This guide moves beyond a simple list of steps, delving into the scientific rationale behind method development, from analytical scouting to preparative scale-up, ensuring a robust and reproducible purification workflow.
Principle of Separation: Reverse-Phase Chromatography
High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis, enabling the precise separation of compounds from a mixture[4]. For a molecule like aminophenylnorharman, which possesses both aromatic and amine functionalities, reverse-phase HPLC is the method of choice[5].
The fundamental principle relies on the partitioning of the analyte between a nonpolar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (a mixture of water and an organic solvent). Molecules with higher hydrophobicity, like APNH, interact more strongly with the C18 stationary phase and are retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), we can systematically elute compounds based on their hydrophobicity, separating APNH from more polar and less polar impurities.
The addition of an acid modifier, such as formic acid, to the mobile phase is critical. Aminophenylnorharman contains a basic amine group that can interact with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing). The acidic modifier protonates the amine group, minimizing these secondary interactions and resulting in sharp, symmetrical chromatographic peaks, which are essential for high-resolution purification[6].
Experimental Workflow Overview
The purification strategy follows a logical progression from small-scale method development to large-scale purification. This "scout-to-flash" or "analytical-to-prep" approach ensures that the method is optimized for resolution and loading capacity before committing the bulk of the crude sample[7].
Caption: Workflow from crude sample to purified aminophenylnorharman.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with binary gradient pump, autosampler, and column oven. |
| Detector | Photo Diode Array (PDA) or multi-wavelength UV-Vis detector. |
| Fraction Collector | Automated fraction collector. |
| Analytical Column | C18 bonded silica, 5 µm particle size, 250 x 4.6 mm. |
| Preparative Column | C18 bonded silica, 5-10 µm particle size, 250 x 21.2 mm (or larger). |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) Formic Acid. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Formic Acid. |
| Sample Solvent | 50:50 (v/v) Acetonitrile:Water or Dimethyl Sulfoxide (DMSO) if solubility is low. |
| Filtration | 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, compatible with sample solvent). |
| Post-processing | Rotary evaporator or freeze-dryer (lyophilizer). |
Detailed Step-by-Step Protocol
PART 1: Analytical Method Development
Rationale: Before purifying the entire batch, a small-scale analytical method is developed to determine the retention time of APNH and ensure it is well-resolved from major impurities. This conserves the sample and allows for rapid optimization[8].
-
System Preparation: Equilibrate the analytical HPLC system with the C18 (4.6 mm ID) column using a 95:5 mixture of Mobile Phase A:B at a flow rate of 1.0 mL/min.
-
Sample Preparation: Prepare a stock solution of the crude APNH sample at approximately 1 mg/mL in the sample solvent. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Scouting Run: Inject 5-10 µL of the filtered sample. Run the scouting gradient detailed in the table below. Monitor at 254 nm and 280 nm, and collect full spectra with the PDA detector. Aromatic amines often show strong absorbance at these wavelengths[9][10].
-
Analysis: Identify the peak corresponding to APNH (if a reference standard is available) or the major target peak. Examine the UV-Vis spectrum from the PDA detector to determine the absorbance maximum (λ-max) for optimal detection sensitivity. Evaluate the resolution between the APNH peak and adjacent impurities.
-
Optimization: Adjust the gradient slope to improve separation.
-
If peaks are too close together, flatten the gradient around the elution time of APNH (e.g., increase the gradient time from 10% to 50% B).
-
If the retention time is too long, make the gradient steeper or increase the initial percentage of Mobile Phase B.
-
PART 2: Preparative Scale-Up and Purification
Rationale: The optimized analytical method is scaled to the preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain chromatographic performance while processing a much larger sample load[7].
-
Install Preparative Column: Switch to the C18 preparative column (e.g., 21.2 mm ID).
-
Calculate Scaled Flow Rate:
-
Flow Rate_prep = Flow Rate_analyt × (ID_prep² / ID_analyt²)
-
Example: 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min
-
-
System Equilibration: Equilibrate the preparative system with the new flow rate for at least 10-15 column volumes.
-
Determine Maximum Sample Load: Prepare a high-concentration solution of the crude sample (e.g., 20-50 mg/mL). Perform a series of increasing injection volumes (e.g., 100 µL, 250 µL, 500 µL) using the scaled method. Monitor the chromatograms to find the highest load where the APNH peak remains well-resolved from its neighbors without significant peak fronting or distortion[8].
-
Bulk Purification Run: Dissolve the bulk of the crude APNH material in a minimal volume of sample solvent, filter it, and inject the maximum determined volume.
-
Fraction Collection: Program the fraction collector to collect fractions based on the UV signal. Set a threshold to begin collection just before the APNH peak rises from the baseline and end it after the peak returns. Collect the peak into multiple smaller fractions for more precise purity analysis.
PART 3: Post-Purification Processing
-
Purity Analysis: Analyze a small aliquot from each collected fraction using the initial analytical HPLC method.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions.
-
Rotary Evaporation: Efficient for removing the bulk of the acetonitrile.
-
Lyophilization (Freeze-Drying): Ideal for removing the remaining water and obtaining a dry, fluffy powder. This is the preferred method for achieving a completely dry final product.
-
-
Final Characterization: Confirm the identity and purity of the final compound using appropriate analytical techniques (e.g., LC-MS, NMR).
HPLC Method Parameters
| Parameter | Analytical Method | Preparative Method (Example Scale-Up) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 5-20 µL | 0.5 - 5 mL (loading dependent) |
| Detection | PDA Scan (200-400 nm), Extract at λ-max (e.g., 254 nm) | UV at λ-max (e.g., 254 nm) |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 10 | |
| 30.0 | 10 |
References
-
Butt, A., & El-Shaheny, R. (2016). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 39(1), 22-28. [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]
-
Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Ray, A., & Chetwyn, N. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]
-
International Organization for Standardization. (2017). ISO 14362-1:2017 Textiles — Methods for determination of certain aromatic amines derived from azo colorants. ISO. [Link]
-
Ahrer, W., & Buchberger, W. (2001). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 174, 259-266. [Link]
-
Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Ochiai, M., et al. (2001). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 115-121. [Link]
-
Totsuka, Y., et al. (1998). Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Carcinogenesis, 19(11), 1995-2000. [Link]
-
Nishigaki, R., et al. (2007). Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. Cancer Epidemiology, Biomarkers & Prevention, 16(1), 183-187. [Link]
-
Fukutome, M., et al. (2004). Activation of Aminophenylnorharman, Aminomethylphenylnorharman and Aminophenylharman to Genotoxic Metabolites by Human N-acetyltransferases and Cytochrome P450 Enzymes Expressed in Salmonella Typhimurium Umu Tester Strains. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 548(1-2), 43-52. [Link]
-
Totsuka, Y., et al. (2007). Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. Cancer Epidemiology, Biomarkers & Prevention, 16(1), 183-187. [Link]
-
Su, Q., et al. (1987). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 59(22), 2679-2682. [Link]
-
Popl, M., Dolanský, V., & Mostecký, J. (1976). Investigation of aromatic hydrocarbons by reversed phase HPLC. Journal of Chromatography A, 117(1), 117-124. [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Totsuka, Y., et al. (2001). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 115-121. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 223-243. [Link]
-
University of Southampton. (n.d.). Guidelines for RP-HPLC Purification of Oligonucleotides. [Link]
-
Rieck, F. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Technologies. [Link]
-
Al-Asbahy, W. M., et al. (2018). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. ResearchGate. [Link]
-
Anderson, A. C., et al. (1996). HPLC purification of RNA for crystallography and NMR. RNA, 2(2), 110-117. [Link]
-
Mary, Y. S., et al. (2020). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. ResearchGate. [Link]
-
SpectraBase. (n.d.). 4-Aminophenol - Optional[UV-VIS] - Spectrum. [Link]
-
JoVE. (2022). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta Peptides. [Link]
-
Gares, K. L. (2017). UV Resonance Raman Investigation of Explosives' UV Photochemistry. D-Scholarship@Pitt. [Link]
Sources
- 1. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Spectrometric Characterization of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Introduction
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as Aminophenylnorharman (APNH), is a heterocyclic amine belonging to the β-carboline class of compounds.[1][2][3] The 9H-pyrido[3,4-b]indole core structure, a fusion of indole and pyridine rings, is a key pharmacophore in numerous natural alkaloids and synthetic molecules with a wide range of biological activities.[4] APNH itself has been identified as a potential mutagenic and carcinogenic compound, formed from the reaction of norharman (a non-mutagenic β-carboline) and aniline.[5] Its presence in biological samples, such as human urine, necessitates robust and accurate analytical methods for its identification and quantification.[6]
These application notes provide a comprehensive guide to the spectrometric characterization of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, offering detailed protocols for researchers in drug development, toxicology, and analytical sciences. The methodologies described herein are designed to provide a multi-faceted analytical approach, ensuring the unambiguous identification and structural elucidation of this important molecule.
Molecular Structure and Physicochemical Properties
-
Systematic Name: 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
-
Common Name: Aminophenylnorharman (APNH)
I. UV-Visible Absorption Spectrophotometry
Principle: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum is characteristic of the electronic transitions within the molecule and is influenced by the chromophoric system. For 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, the extended π-system of the fused pyridoindole core and the aminophenyl substituent gives rise to distinct absorption bands.
Causality of Experimental Choices: The choice of solvent is critical as it can influence the position and intensity of absorption bands through solvatochromic effects. A polar protic solvent like methanol is often used for its ability to solvate the molecule without significantly interfering with the measurement in the near-UV and visible regions.
Expected Spectral Characteristics: The UV-Vis spectrum of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is expected to exhibit multiple absorption bands characteristic of the β-carboline framework. Typically, β-carbolines show two main absorption regions: one around 290-330 nm and another at longer wavelengths, around 320-360 nm. The presence of the aminophenyl group at the N-9 position may lead to a bathochromic (red) shift of these bands compared to the parent norharmane molecule.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in spectroscopic grade methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Correction: Use spectroscopic grade methanol as the blank reference.
-
Spectral Acquisition: Scan the sample from 200 to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Data Summary Table:
| Parameter | Expected Value Range |
| λmax 1 | ~290 - 310 nm |
| λmax 2 | ~330 - 360 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
II. Fluorescence Spectroscopy
Principle: Fluorescence is the emission of light by a substance that has absorbed light. The pyrido[3,4-b]indole scaffold is known to be highly fluorescent.[7] The fluorescence properties, including the excitation and emission maxima and quantum yield, are sensitive to the molecular structure and the local environment. The aminophenyl substituent is expected to influence the fluorescence characteristics of the norharmane core.
Causality of Experimental Choices: The choice of an appropriate excitation wavelength, typically at or near the absorption maximum, is crucial for obtaining a strong emission signal. The solvent can also significantly affect fluorescence through solvatochromic shifts. Toluene, a non-polar solvent, is often used to minimize these effects and observe the intrinsic fluorescence of the molecule.
Expected Fluorescence Properties: Derivatives of 9H-pyrido[3,4-b]indole are known to be fluorescent. The introduction of an aminophenyl group may lead to intramolecular charge transfer (ICT) upon excitation, potentially resulting in a large Stokes shift and solvent-dependent emission spectra.
Protocol for Fluorescence Analysis:
-
Sample Preparation: Prepare a dilute solution of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in spectroscopic grade toluene (or other suitable solvent) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to higher wavelengths (e.g., 350-600 nm).
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Data Summary Table:
| Parameter | Expected Value Range |
| Excitation λmax | ~330 - 360 nm |
| Emission λmax | ~400 - 450 nm |
| Stokes Shift | To be determined experimentally |
| Fluorescence Quantum Yield | To be determined experimentally |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Causality of Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing aromatic compounds due to its good solubilizing power. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will show distinct signals for the aromatic protons of the pyridoindole core and the aminophenyl substituent. The chemical shifts and coupling patterns will be indicative of their positions on the rings. The protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to those on the indole and phenyl rings.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display signals for all 17 carbon atoms in the molecule. The chemical shifts will depend on the hybridization and electronic environment of each carbon atom. Carbons in the aromatic rings will appear in the downfield region (typically >100 ppm).
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign the signals to the respective protons and carbons based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR techniques (e.g., COSY, HSQC).
Data Summary Table (Predicted Chemical Shifts):
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrido[3,4-b]indole Core | 7.0 - 9.0 | 100 - 150 |
| Aminophenyl Ring | 6.5 - 7.5 | 115 - 150 |
| Amino Group (-NH₂) | ~5.0 (broad) | - |
IV. Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information.
Expected Mass Spectrum: In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of 260.1.[6] MS/MS analysis of this precursor ion will produce characteristic fragment ions. A major fragmentation pathway for β-carbolines involves the cleavage of the pyridine ring. For APNH, a significant fragment is observed at m/z 168.1, corresponding to the protonated norharmane core after the loss of the aminophenyl group.[6]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer with an ESI source.
-
Chromatographic Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any impurities.
-
MS Acquisition: Acquire full scan mass spectra in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Acquisition: Perform product ion scans on the precursor ion at m/z 260.1 to obtain the fragmentation pattern.
-
Quantitative Analysis: For quantitative studies, a deuterated internal standard, such as 9-(4'-Aminophenyl-d₄)-9H-pyrido[3,4-b]indole, can be used. Monitor the specific transitions (e.g., m/z 260.1 → 168.1 for APNH and m/z 264.1 → 168.1 for the internal standard) in multiple reaction monitoring (MRM) mode.[6]
Data Summary Table:
| Ion | m/z (measured) | Description |
| [M+H]⁺ | 260.1 | Protonated molecular ion |
| Fragment 1 | 168.1 | Loss of the aminophenyl group, resulting in the protonated norharmane core |
Visualization of Experimental Workflows
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Caption: Workflow for Fluorescence Spectroscopic Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for LC-MS/MS Analysis.
References
-
Kataoka, H., Ushiyama, H., et al. (2005). Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2796-2803. [Link]
-
ResearchGate. (2000). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
ResearchGate. (2001). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. Retrieved from [Link]
-
Beilstein Journals. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 925-936. [Link]
-
Drugfuture.com. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Retrieved from [Link]
-
ResearchGate. (2008). Electronic spectroscopy of the β-carboline derivatives nitronorharmanes, nitroharmanes, nitroharmines and chloroharmines in homogeneous media and in solid matrix. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1993). Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines. J. Chem. Soc., Perkin Trans. 2, 10, 1859-1864. [Link]
-
PubMed. (2020). Photophysical and spectroscopic features of 3,4-dihydro-β-carbolines: a combined experimental and theoretical approach. Physical Chemistry Chemical Physics, 22(38), 21957-21967. [Link]
-
SCIRP. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies, 6(1), 1-14. [Link]
-
NIST WebBook. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved from [Link]
-
ResearchGate. (1998). Chemical Confirmation of the Structure of a Mutagenic Aminophenylnorharman, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: An Authentic Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein J. Org. Chem., 12, 1858-1866. [Link]
-
GSRS. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Retrieved from [Link]
-
SciELO. (2017). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 28(8), 1438-1445. [Link]
-
Beilstein Journals. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 925-936. [Link]
-
PubMed. (2002). Characterizing the fragmentation of 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Journal of Mass Spectrometry, 37(8), 864-874. [Link]
-
PubMed Central. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 925-936. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole - Amerigo Scientific [amerigoscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Excitation-wavelength Dependent Fluorescence of Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
Application Note: Evaluating the Mutagenic Potential of Aminophenylnorharman using the Pre-incubation Ames Test
Abstract
This document provides a detailed protocol and scientific rationale for assessing the mutagenic potential of 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (aminophenylnorharman, APNH) using the bacterial reverse mutation assay, commonly known as the Ames test, with a specific focus on the pre-incubation method. APNH is a compound of interest due to its formation from norharman and aniline, both of which are present in the environment and cooked foods.[1][2][3] This application note will guide researchers through the principles of the assay, the critical role of metabolic activation, a step-by-step experimental workflow, and data interpretation, ensuring a robust and reliable assessment of APNH's genotoxicity.
Introduction: The Significance of Aminophenylnorharman Mutagenicity
Norharman, a β-carboline compound, is widespread in the environment, found in cigarette smoke and cooked foods.[2][3] While not mutagenic on its own, it can react with non-mutagenic aromatic amines like aniline in the presence of metabolic enzymes to form mutagenic compounds.[2] One such product is aminophenylnorharman (APNH).[2][3] Aniline is also found in cigarette smoke and some vegetables, making simultaneous human exposure to both precursors likely.[3] Studies have shown that APNH is formed in vitro and has been detected in the urine of rats administered both norharman and aniline, suggesting it can be formed endogenously.[3][4][5] Given its potential formation within the human body and its demonstrated genotoxic activity in bacteria and mammalian cells, assessing the mutagenicity of APNH is crucial for understanding its potential role in human carcinogenesis.[3][4]
The bacterial reverse mutation test, or Ames test, is a widely used, rapid, and inexpensive initial screen for genotoxic activity, specifically for point mutation-inducing substances.[6][7] The test utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the gene responsible for its synthesis.[6][8][9] The principle of the assay is to detect mutations that revert the original mutation, restoring the bacteria's ability to synthesize the essential amino acid and thus grow on a minimal medium lacking it.[6][7][8]
The Pre-incubation Method: Enhancing Sensitivity
There are two primary methods for performing the Ames test: the plate incorporation method and the pre-incubation method.[6] In the plate incorporation method, the test compound, bacteria, and S9 mix (if used) are combined directly in molten top agar and poured onto the minimal agar plate.[6] The pre-incubation method , which is the focus of this guide, involves incubating the test compound, bacteria, and S9 mix together in a liquid suspension for a defined period (e.g., 20-60 minutes) before mixing with the top agar and plating.[6][10][11]
Causality behind this choice: The pre-incubation step allows for a more intimate and extended interaction between the test compound, the metabolic enzymes in the S9 mix, and the bacterial cells. This can enhance the metabolic activation of pro-mutagens (chemicals that become mutagenic after metabolism) and facilitate the uptake of the mutagen by the bacteria, often leading to a higher sensitivity in detecting certain mutagens.[10][11][12] For a compound like APNH, which requires metabolic activation to exert its mutagenic effect, the pre-incubation method is particularly advantageous.[2]
The Crucial Role of Metabolic Activation (S9 Mix)
Many chemical compounds are not directly mutagenic but can be converted into reactive, electrophilic metabolites by enzymes in the body, primarily cytochrome P450s.[13] These metabolites can then bind to DNA, leading to mutations. To mimic this mammalian metabolism in an in vitro bacterial assay, a liver homogenate fraction, known as the S9 mix, is often included.[14][15][16] The S9 fraction is the supernatant from a 9000 x g centrifugation of a liver homogenate and contains a variety of metabolic enzymes.[15]
For APNH, metabolic activation is essential for its mutagenicity.[2] Research has shown that APNH is bioactivated by cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2).[1] The metabolic process is believed to involve the conversion of APNH to a hydroxyamino derivative, which can then form DNA adducts, leading to mutations.[2][3] Therefore, conducting the Ames test for APNH both in the presence and absence of an S9 mix is critical to determine if it is a direct-acting mutagen or a pro-mutagen.
Diagram: Conceptual Workflow of the Pre-incubation Ames Test
Caption: Workflow of the pre-incubation Ames test for APNH mutagenicity.
Detailed Protocol: Pre-incubation Ames Test for APNH
This protocol is based on established guidelines for the bacterial reverse mutation test.[6][8][14]
Materials and Reagents
-
Bacterial Tester Strains: At least five strains should be used.[6][7] A recommended set includes S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[6] S. typhimurium TA98 and the YG1024 strain (a TA98 derivative overexpressing N-acetyltransferase) are particularly sensitive to APNH.[2]
-
Rationale: Different strains detect different types of mutations (e.g., frameshift vs. base-pair substitution).[6] Using a range of strains increases the likelihood of detecting a mutagenic effect.
-
-
Aminophenylnorharman (APNH): High purity.
-
Solvent/Vehicle: A non-mutagenic solvent to dissolve APNH (e.g., Dimethyl sulfoxide - DMSO).
-
S9 Mix: Commercially available or prepared from the livers of rodents (e.g., rats) induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The mix should contain the S9 fraction, buffer, and cofactors (e.g., NADP, G6P).[9][15]
-
Media and Agar:
-
Nutrient Broth (e.g., Oxoid No. 2)
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E)
-
Top Agar (containing a limited amount of histidine and biotin for Salmonella, or tryptophan for E. coli)
-
-
Controls:
Experimental Procedure
Step 1: Preparation of Bacterial Cultures
-
Inoculate each tester strain from a frozen stock into Nutrient Broth.
-
Incubate overnight (10-12 hours) at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Self-Validation: Verify the phenotype of each strain (e.g., histidine requirement, ampicillin resistance for strains with pKM101 plasmid) before use.[6]
Step 2: Preparation of Test Solutions
-
Dissolve APNH in the chosen solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of at least five dilutions from the stock solution. The concentration range should be determined in a preliminary range-finding experiment to identify cytotoxic concentrations.
Step 3: Pre-incubation
-
For each concentration of APNH, and for the positive and negative controls, label sterile tubes. Prepare triplicate tubes for each condition.
-
Add the following to each tube in order:
-
0.1 mL of the appropriate bacterial culture.
-
0.5 mL of S9 mix (for tests with metabolic activation) OR 0.5 mL of phosphate buffer (for tests without metabolic activation).
-
0.1 mL of the APNH solution or control solution.
-
-
Vortex the tubes gently.
-
Incubate the mixture at 37°C for 20-60 minutes with gentle shaking.
Step 4: Plating and Incubation
-
After the pre-incubation period, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.[8]
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify completely.
-
Invert the plates and incubate at 37°C for 48-72 hours.[6][8]
Step 5: Scoring and Data Analysis
-
Count the number of revertant colonies on each plate.
-
Calculate the mean number of revertant colonies and the standard deviation for each triplicate set.
-
Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control values.[7] Biological relevance should be considered alongside statistical analysis.[7]
Diagram: Metabolic Activation of APNH
Caption: Proposed metabolic activation pathway of APNH leading to mutagenicity.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Test Condition | APNH Conc. (µ g/plate ) | Metabolic Activation (S9) | Strain | Mean Revertant Colonies ± SD (n=3) | Fold Increase over Negative Control |
| Negative Control | 0 (Solvent) | - | TA98 | 25 ± 4 | 1.0 |
| Negative Control | 0 (Solvent) | + | TA98 | 40 ± 6 | 1.0 |
| APNH | 0.1 | + | TA98 | 85 ± 9 | 2.1 |
| APNH | 0.5 | + | TA98 | 250 ± 21 | 6.3 |
| APNH | 1.0 | + | TA98 | 550 ± 45 | 13.8 |
| Positive Control | (e.g., 2-AAF) | + | TA98 | 800 ± 67 | 20.0 |
Table 1: Example data presentation for APNH mutagenicity testing with S. typhimurium TA98.
A positive response for APNH would be characterized by a significant, dose-related increase in revertant colonies, primarily in the presence of the S9 mix. The absence of a significant increase in colonies without S9 would indicate that APNH is a pro-mutagen, requiring metabolic activation to exert its genotoxic effects.
Conclusion
The pre-incubation Ames test is a highly sensitive and appropriate method for evaluating the mutagenic potential of aminophenylnorharman. The inclusion of an exogenous metabolic activation system (S9 mix) is critical, as evidence strongly suggests that APNH is a pro-mutagen.[2][17] By following this detailed protocol, researchers can generate reliable and reproducible data to characterize the genotoxic risk associated with this environmentally and potentially endogenously formed compound. This information is vital for regulatory submissions and for a comprehensive understanding of the potential health effects of APNH.
References
-
Health Effects Test Guidelines OPPTS 870.5100 Bacterial Reverse Mutation Test. (URL: [Link])
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])
-
Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA. (URL: [Link])
-
In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit. (URL: [Link])
-
Totsuka, Y., et al. Activation of Aminophenylnorharman, Aminomethylphenylnorharman and Aminophenylharman to Genotoxic Metabolites by Human N-acetyltransferases and Cytochrome P450 Enzymes Expressed in Salmonella Typhimurium Umu Tester Strains. PubMed. (URL: [Link])
-
Totsuka, Y., et al. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. PubMed. (URL: [Link])
-
Nagao, M., et al. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. Oxford Academic. (URL: [Link])
-
Ochiai, M., et al. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. PubMed. (URL: [Link])
-
Arimoto-Kobayashi, S., et al. Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples. PubMed. (URL: [Link])
-
Arimoto-Kobayashi, S., et al. Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. Cancer Epidemiology, Biomarkers & Prevention - AACR Journals. (URL: [Link])
-
Sugimura, T., et al. Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains. Request PDF - ResearchGate. (URL: [Link])
-
Lefevre, P. A., & Ashby, J. The effects of pre-incubation period and norharman on the mutagenic potency of 4-dimethylaminoazobenzene and 3'-methyl-4-dimethylaminoazobenzene in S. typhimurium. PubMed. (URL: [Link])
-
Mori, M., et al. Effects of norharman on the mutagenicity of chlorophenylhydroxylamine and its metabolism with rat liver S9. PubMed. (URL: [Link])
-
Totsuka, Y., et al. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Tokyo University of Science. (URL: [Link])
-
De Stasio, E. The Ames Test. (URL: [Link])
-
Sharma, A., et al. Microbial Mutagenicity Assay: Ames Test. PMC - NIH. (URL: [Link])
-
Mutagenicity Testing - Biotoxicity. (URL: [Link])
-
Hecht, S. S. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. (URL: [Link])
-
Verhaar, R., et al. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. (URL: [Link])
-
The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (URL: [Link])
-
Gatehouse, D., et al. Bacterial Mutagenicity Assays: Test Methods. ResearchGate. (URL: [Link])
Sources
- 1. Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA [fda.gov]
- 7. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. The effects of pre-incubation period and norharman on the mutagenic potency of 4-dimethylaminoazobenzene and 3'-methyl-4-dimethylaminoazobenzene in S. typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotoxicity.com [biotoxicity.com]
- 12. Effects of norharman on the mutagenicity of chlorophenylhydroxylamine and its metabolism with rat liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. enamine.net [enamine.net]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tus.elsevierpure.com [tus.elsevierpure.com]
In vitro assays for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole genotoxicity
Application Note & Protocols
Topic: A Comprehensive In Vitro Strategy for Assessing the Genotoxicity of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as aminophenylnorharman, is a heterocyclic compound featuring a β-carboline backbone linked to an aromatic amine moiety.[1][2] The β-carboline structure is found in various natural products and cooked foods, and some derivatives are known to interact with DNA.[3][4][5] The aromatic amine component is a well-established structural alert for mutagenicity, often requiring metabolic activation to exert its genotoxic effects.[6][7]
Indeed, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole has been identified as a potent mutagen formed from non-mutagenic norharman and aniline in the presence of a metabolic activation system (S9 mix).[8] It is highly active in Salmonella typhimurium strains sensitive to frameshift mutations (TA98 and YG1024), indicating its potential to cause gene-level mutations.[8]
Given this evidence, a comprehensive assessment of its full genotoxic profile is imperative for any risk assessment. Genotoxicity encompasses multiple endpoints, including gene mutations, structural chromosome damage (clastogenicity), and changes in chromosome number (aneugenicity).[9] No single assay can detect all of these endpoints. Therefore, a battery of in vitro tests, compliant with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), is required.[9]
This application note outlines a strategic workflow and provides detailed protocols for a standard in vitro genotoxicity testing battery, tailored to the known chemical properties of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole. The recommended battery includes:
-
Bacterial Reverse Mutation (Ames) Test (OECD 471): To confirm and characterize its ability to induce point mutations and frameshifts.
-
In Vitro Mammalian Cell Micronucleus Test (MNvit, OECD 487): To assess its potential to cause chromosomal damage (clastogenicity and/or aneugenicity).[10][11]
A third assay, the In Vitro Mammalian Chromosomal Aberration Test (OECD 473), is also described as a follow-up or alternative for investigating structural chromosome damage.[12][13]
Overall Genotoxicity Assessment Workflow
The assessment begins with determining the appropriate concentration range of the test article, followed by the execution of the core assay battery. The workflow ensures that the assays are conducted at relevant, non-overtly cytotoxic concentrations.
Caption: High-level workflow for in vitro genotoxicity assessment.
Assay 1: Bacterial Reverse Mutation Test (Ames Test)
Principle
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[14][15] The assay measures the ability of a chemical to cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow on a histidine-free medium and form visible colonies.[15][16] Given that 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is an aromatic amine, testing must be conducted with and without an exogenous metabolic activation system (S9 mix).[6]
Caption: Mechanisms of micronucleus formation via clastogenic or aneugenic events.
Protocol: OECD 487
-
Cell Culture and Preparation:
-
Select a suitable mammalian cell line (e.g., TK6 human lymphoblastoid cells) and maintain in appropriate culture medium.
-
Scientist's Note: TK6 cells are p53-competent and grow in suspension, which can simplify handling.
-
-
Dose Range Finding:
-
Perform a preliminary cytotoxicity test to determine the concentration range. The highest concentration should induce approximately 50-60% cytotoxicity, measured by an indicator of cell proliferation such as Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD).
-
-
Exposure Protocol:
-
Short Treatment (+S9): Seed cells and treat for 3-6 hours with the test article in the presence of S9 mix. Wash and re-culture in fresh medium.
-
Short Treatment (-S9): Treat for 3-6 hours without S9 mix. Wash and re-culture.
-
Long Treatment (-S9): Treat for a continuous period covering 1.5-2.0 normal cell cycles (e.g., 24 hours) without S9 mix.
-
Controls: Include vehicle and appropriate positive controls (e.g., Mitomycin C [-S9], Cyclophosphamide [+S9]).
-
-
Cell Harvest and Staining:
-
Harvest cells at a time sufficient to allow for chromosome damage to lead to micronucleus formation (typically 1.5-2.0 cell cycles after the beginning of treatment).
-
Treat cells with a hypotonic solution, fix, and drop onto clean microscope slides.
-
Stain with a DNA-specific stain (e.g., Giemsa, or a fluorescent dye like DAPI).
-
-
Scoring and Data Analysis:
-
Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.
-
Determine cytotoxicity by scoring 500-1000 cells to calculate the RICC or RPD.
-
Acceptance Criteria: Vehicle controls must have low, baseline MN frequencies. Positive controls must induce a significant increase in MN. Cytotoxicity in the highest concentration should not be excessive (e.g., >55±5% reduction in RICC/RPD).
-
Positive Result: A statistically significant, dose-related increase in the frequency of micronucleated cells. If not dose-related, at least one concentration must be statistically significant and outside the distribution of historical negative control data.
-
Example Data Table
| Treatment Condition | Concentration (µM) | Cytotoxicity (% RICC) | % Micronucleated Cells (Mean ± SD) |
| Short (-S9), 24h harvest | |||
| Vehicle Control | 0 | 100 | 1.2 ± 0.3 |
| Test Article | 10 | 95 | 1.5 ± 0.4 |
| 30 | 82 | 2.8 ± 0.6 | |
| 60 | 55 | 5.9 ± 1.1 | |
| Positive Control (MMC) | 0.5 | 48 | 15.4 ± 2.5 |
| Short (+S9), 24h harvest | |||
| Vehicle Control | 0 | 100 | 1.3 ± 0.2 |
| Test Article | 50 | 91 | 4.5 ± 0.8 |
| 150 | 75 | 9.8 ± 1.5 | |
| 300 | 51 | 18.2 ± 2.9 | |
| Positive Control (CP) | 5 | 53 | 19.5 ± 3.1 |
| Statistically significant increase (p < 0.05) |
Alternative Assay: In Vitro Chromosomal Aberration Test
Principle
This test directly visualizes and quantifies structural chromosome aberrations in metaphase cells. [12][17]It is considered a definitive test for clastogenicity. [13]Cells are treated with the test article, and then a mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase. [18]Chromosomes are then harvested, spread on slides, and analyzed microscopically for damage. [19] This assay is more labor-intensive than the MNvit but can provide detailed information on the types of damage induced (e.g., chromosome vs. chromatid breaks, exchanges, dicentrics). It is a valuable tool if the MNvit is positive and further mechanistic insight into clastogenicity is required. The protocol follows a similar structure to the MNvit, involving treatment with and without S9, followed by cell harvest, slide preparation, and microscopic analysis of at least 200 metaphase spreads per concentration.
Conclusion
The known chemical nature of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole as an aromatic amine and its confirmed potent mutagenicity in the Ames test necessitate a rigorous genotoxicity evaluation. [8]The proposed workflow, centered on the OECD-compliant Ames test and in vitro micronucleus test, provides a comprehensive strategy to characterize its potential to induce both gene-level and chromosome-level damage. The inclusion of metabolic activation (S9) is critical. A positive result in both the Ames test and the micronucleus assay would classify 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole as an in vitro mutagen and clastogen, warranting significant caution and further investigation in any product development pipeline.
References
-
Herraiz, T., & Guillén, H. (1995). Genotoxic potential of beta-carbolines: a review. Mutation Research/Reviews in Genetic Toxicology, 339(3), 139-153. [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD iLibrary. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]
-
OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
López-García, M. P., et al. (1995). Genotoxic effects of structurally related beta-carboline alkaloids. Mutation Research/Genetic Toxicology, 344(1-2), 1-8. [Link]
-
Charles River Laboratories. (n.d.). Chromosome Aberration Test. [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
Yeditepe Üniversitesi. (n.d.). Genotoxicity (OECD 473). [Link]
-
Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. [Link]
-
Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. [Link]
-
Boeira, J. M., et al. (2002). Genotoxic and recombinogenic activities of the two beta-carboline alkaloids harman and harmine in Saccharomyces cerevisiae. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 514(1-2), 1-10. [Link]
-
Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]
-
Creative Bioarray. (n.d.). In Vitro Mammalian Chromosomal Aberration Test OECD 473. [Link]
-
Scilit. (1995). Genotoxic potential of β-carbolines: A review. Mutation Research/Reviews in Genetic Toxicology, 339(3), 139-153. [Link]
-
GOV.UK. (2021). Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]
-
Doak, S. H., et al. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 745(1-2), 104-111. [Link]
-
de Oliveira, A. C. S., et al. (2021). Evaluation of the in vivo acute toxicity and in vitro genotoxicity and mutagenicity of synthetic β-carboline alkaloids with selective cytotoxic activity against ovarian and breast cancer cell lines. Toxicology in Vitro, 72, 105093. [Link]
-
Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(3), 205-217. [Link]
-
Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. [Link]
-
GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]
-
Totsuka, Y., et al. (2001). Chemical Confirmation of the Structure of a Mutagenic Aminophenylnorharman, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: An Authentic Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole. Bioscience, Biotechnology, and Biochemistry, 65(4), 947-950. [Link]
-
Arimoto-Kobayashi, S., et al. (2007). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 630(1), 49-58. [Link]
-
Wikipedia. (n.d.). Ames test. [Link]
-
Thresher, A., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(2), 235-243. [Link]
-
Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
Drugfuture. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Genotoxic potential of beta-carbolines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic effects of structurally related beta-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. criver.com [criver.com]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 18. nucro-technics.com [nucro-technics.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Animal Models for Studying 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH) Carcinogenicity
Introduction: The Challenge of APNH Carcinogenicity
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, commonly known as aminophenylnorharman (APNH), is a potent mutagenic compound that represents a significant area of interest in toxicology and cancer research.[1] It is not a typical industrial chemical but is formed from the reaction of norharman (a β-carboline found in tobacco smoke and cooked foods) and aniline, a common environmental contaminant.[2][3][4] The presence of both precursors in the human diet and environment, and the detection of APNH itself in human urine, suggest that APNH could be an endogenous carcinogen contributing to human cancer risk.[3][5]
APNH belongs to the broad class of aromatic and heterocyclic amines, many of which are known procarcinogens.[6][7] Their carcinogenicity is typically dependent on metabolic activation to reactive electrophilic species that form covalent adducts with DNA, leading to mutations and initiating tumorigenesis.[8][9][10] APNH has been shown to form dG-C8-APNH DNA adducts and induce mutations in critical oncogenes and tumor suppressor genes.[1][3]
This guide provides a comprehensive overview of the rationale, selection, and application of relevant animal models for the preclinical assessment of APNH carcinogenicity. It is designed to move beyond simple procedural lists, offering insights into the mechanistic basis for experimental design and interpretation, in line with modern toxicological practices and regulatory expectations.
Mechanistic Rationale for Animal Model Selection
The selection of an appropriate animal model is contingent on its ability to recapitulate the key biological events that lead to carcinogenicity in humans. For aromatic amines like APNH, this is primarily driven by metabolic activation.
The Critical Role of Metabolic Activation
The carcinogenic pathway for most aromatic amines is initiated by cytochrome P450 (CYP)-catalyzed N-oxidation of the exocyclic amine group, forming a reactive N-hydroxylamine metabolite.[8][10][11][12] This intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to a highly electrophilic nitrenium ion that readily attacks nucleophilic sites in DNA, particularly the C8 position of guanine.[1][10]
For APNH, this process leads to the formation of dG-C8-APNH adducts, which are believed to be the primary pre-mutagenic lesion.[3] These adducts can cause G:C base pair mutations during DNA replication, a finding consistent with the mutations observed in genes like K-ras, β-catenin, and Apc in APNH-induced tumors.[1][3] Therefore, a suitable animal model must possess the relevant CYP enzymes (e.g., CYP1A family) and subsequent conjugation enzymes to effectively bioactivate APNH.
Caption: Proposed metabolic activation pathway of APNH leading to DNA adduct formation and tumor initiation.
Recommended and Contraindicated Animal Models
Based on published data, specific rodent models have proven effective, while others have been shown to be unsuitable for particular endpoints.
Primary Model: Fischer 344 (F344) Rat
The F344 inbred rat strain is the gold-standard model for assessing the carcinogenicity of APNH. A comprehensive long-term study demonstrated unequivocally that dietary administration of APNH induces tumors in these animals.[1]
-
Rationale for Use:
-
Proven Susceptibility: F344 rats have demonstrated susceptibility to APNH-induced carcinogenesis, developing tumors in clinically relevant organs.[1]
-
Historical Data: This strain is widely used in carcinogenicity bioassays, providing a wealth of historical control data for comparison.
-
Metabolic Competence: The development of liver and colon tumors implies that F344 rats possess the necessary metabolic machinery to bioactivate APNH into its ultimate carcinogenic form.
-
-
Key Findings from F344 Studies:
Mechanistic Model: gpt delta Transgenic Mouse
For investigating the underlying genotoxic mechanism of APNH, the gpt delta transgenic mouse model is highly valuable. This model is engineered to detect a wide range of in vivo mutations.
-
Rationale for Use:
-
Direct Mutagenicity Assessment: Allows for the direct quantification of mutation frequency and characterization of mutation types (in vivo), providing a powerful link between chemical exposure and genetic damage.
-
Mechanistic Insight: Studies have shown that APNH induces point mutations and small deletions in the liver and colon of gpt delta mice, with a predominance of G:C base pair mutations, corroborating the DNA adduct data.[3][4]
-
Shorter Duration: Mutagenicity studies are typically shorter than full carcinogenicity bioassays (e.g., 12 weeks vs. 85 weeks).[1][4]
-
Contraindicated Model: Hamster (for Pancreatic Carcinogenesis)
It is equally important to note models that have been shown to be inappropriate for specific research questions. An investigation into the potential of APNH to either initiate or promote pancreatic duct adenocarcinoma in hamsters yielded negative results.[2][13] While hamsters are a standard model for certain pancreatic carcinogens, they appear to be resistant to the effects of APNH in this organ. This highlights the critical importance of organ- and species-specific metabolism and susceptibility.
Data Summary: Comparison of Animal Models
| Feature | Fischer 344 (F344) Rat | gpt delta Transgenic Mouse | Syrian Golden Hamster |
| Primary Use | Long-term carcinogenicity bioassay | In vivo mutagenicity, mechanistic studies | Initiation/promotion studies |
| Key Endpoint | Tumor formation (histopathology) | Gene mutation frequency and spectrum | Pancreatic duct lesions |
| Proven APNH Effect | Positive: Induces liver, colon, and other tumors[1] | Positive: Induces mutations in liver and colon[3][4] | Negative: No initiation or promotion of pancreatic tumors[2][13] |
| Study Duration | Long-term (85 weeks to 2 years) | Short- to medium-term (e.g., 12 weeks) | Short-term (e.g., ~100 days) |
| Primary Advantage | "Gold standard" for identifying carcinogenic hazard | Provides direct evidence of genotoxicity and mechanistic insight | Established model for pancreatic carcinogens |
| Recommendation | Primary model for definitive carcinogenicity testing | Recommended for mechanistic and genotoxicity assessment | Not recommended for studying APNH-induced pancreatic cancer |
Experimental Protocols
The following protocols are based on established methodologies and regulatory guidelines, adapted for the specific study of APNH.
Protocol 1: Long-Term Carcinogenicity Bioassay in F344 Rats
This protocol is designed in accordance with OECD Guideline 451 for Carcinogenicity Studies.[14][15][16]
-
Objective: To determine the carcinogenic potential of APNH following chronic dietary administration in F344 rats.
Caption: Experimental workflow for a long-term carcinogenicity bioassay of APNH in F344 rats.
-
Methodology:
-
Animals and Husbandry: Use specific pathogen-free F344 rats, 5-6 weeks of age at study start. Acclimate animals for at least one week prior to dosing. House in a controlled environment (12-h light/dark cycle, constant temperature and humidity) with free access to food and water.
-
Dose Groups and Formulation:
-
Study Design: Assign a minimum of 50 male and 50 female rats to each dose group.
-
Administration and Duration: Administer the test diets ad libitum for 85 weeks.[1]
-
In-Life Observations:
-
Record clinical signs of toxicity daily.
-
Measure body weights weekly for the first 13 weeks, then monthly.
-
Measure food consumption weekly for the first 13 weeks, then monthly.
-
-
Terminal Procedures: At 85 weeks, euthanize all surviving animals. Conduct a complete gross necropsy on all animals (including those that die prematurely). Record the location, size, and appearance of all lesions.
-
Histopathology: Collect a comprehensive set of tissues from all animals, with special attention to the liver, colon, and thyroid gland. Preserve tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination.
-
Data Analysis: Analyze tumor incidence using appropriate statistical methods (e.g., Peto's test) to determine if there is a statistically significant increase in tumors in the dosed groups compared to controls.
-
Protocol 2: In Vivo Mutagenicity in gpt delta Transgenic Mice
-
Objective: To quantify the mutagenic frequency and spectrum of APNH in target tissues.
-
Methodology:
-
Animals and Husbandry: Use male gpt delta (C57BL/6J) transgenic mice, 6-8 weeks of age. Acclimate and house as described in Protocol 1.
-
Dose Groups and Formulation:
-
Study Design: Assign 5-7 mice per group.
-
Administration and Duration: Administer test diets ad libitum for 12 weeks.[4]
-
Tissue Collection: At the end of the treatment period, euthanize animals and immediately harvest target tissues (e.g., liver and colon). Snap-freeze in liquid nitrogen and store at -80°C until DNA extraction.
-
Genomic DNA Extraction: Isolate high molecular weight genomic DNA from tissues using standard methods (e.g., phenol-chloroform extraction or commercial kits).
-
gpt Mutagenesis Assay:
-
Rescue the lambda EG10 phage transgenes from the genomic DNA using in vitro packaging extracts.
-
Infect an appropriate strain of E. coli (e.g., YG6020) with the rescued phages.
-
Select for gpt-negative mutants by plating the infected E. coli on plates containing 6-thioguanine (6-TG). Only cells infected with a phage carrying a mutated gpt gene will survive.
-
Determine the total number of rescued phages by plating on a non-selective medium.
-
-
Data Analysis:
-
Mutation Frequency (MF): Calculate as the number of 6-TG resistant colonies divided by the total number of rescued phages.
-
Mutation Spectrum: Isolate plasmid DNA from mutant colonies and sequence the gpt gene to identify the specific type and location of mutations (e.g., G:C → T:A transversions, G:C → A:T transitions, deletions).
-
-
Weight of Evidence and Conclusion
The assessment of APNH carcinogenicity should not rely on a single study but on a weight-of-evidence approach, integrating all available data.[17] The existing evidence for APNH is compelling:
-
Genotoxicity: It is mutagenic in bacterial and mammalian cell assays and, critically, induces mutations in vivo in transgenic mice.[1][3][4]
-
Metabolic Activation: A plausible mechanism involving metabolic activation to a DNA-reactive species is well-supported and consistent with the broader class of aromatic amines.[3][8]
-
Long-Term Carcinogenicity: It definitively causes tumors in a 2-year rodent bioassay in multiple organs.[1]
References
-
Title: Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Possible Lack of Carcinogenic Potential of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (aminophenylnorharman) for the Pancreatic Duct Epithelium in Hamsters. Source: J-Stage URL: [Link]
-
Title: GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Source: IARC Publications, World Health Organization URL: [Link]
-
Title: Aromatic amines: mechanisms of carcinogenesis and implications for risk assessment. Source: Frontiers in Bioscience URL: [Link]
-
Title: OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. Source: Policy Commons URL: [Link]
-
Title: Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Biological significance of aminophenyl-β-carboline derivatives formed from co-mutagenic action of β-carbolines and aniline and o-toluidine and its effect on tumorigenesis in humans: A review. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Possible Lack of Carcinogenic Potential of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (aminophenylnorharman) for the Pancreatic Duct Epithelium in Hamsters. Source: J-Stage URL: [Link]
-
Title: Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples. Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: FDA guidance on carcinogenicity testing. Source: National Toxicology Program, National Institutes of Health URL: [Link]
-
Title: Oecd 541 guidelines. Source: Slideshare URL: [Link]
-
Title: Biological significance of aminophenyl-β-carboline derivatives formed from co-mutagenic action of β-carbolines and aniline and o-toluidine and its effect on tumorigenesis in humans: A review. Source: ResearchGate URL: [Link]
-
Title: Monocyclic aromatic amines as potential human carcinogens: old is new again. Source: Carcinogenesis, Oxford Academic URL: [Link]
-
Title: STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING. Source: European Medicines Agency URL: [Link]
-
Title: Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Source: Quantics Biostatistics URL: [Link]
-
Title: OECD Guidelines for the Testing of Chemicals. Source: Wikipedia URL: [Link]
-
Title: The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Monocyclic aromatic amines as potential human carcinogens: old is new again. Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: S1B(R1) Addendum to S1B Testing for Carcinogenicity of Pharmaceuticals: Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. Source: PubMed Central, National Institutes of Health URL: [Link]
Sources
- 1. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Biological significance of aminophenyl-β-carboline derivatives formed from co-mutagenic action of β-carbolines and aniline and o-toluidine and its effect on tumorigenesis in humans: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic amines: mechanisms of carcinogenesis and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. policycommons.net [policycommons.net]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. quantics.co.uk [quantics.co.uk]
- 17. premier-research.com [premier-research.com]
Application Note: Quantitative Analysis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in Human Urine using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the sensitive and selective quantification of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A-alpha-P), also known as aminophenylnorharman (APNH), in human urine samples. A-alpha-P is a potent mutagen and a suspected human carcinogen that can be formed endogenously.[1][2] Biomonitoring of urinary A-alpha-P provides a critical tool for assessing human exposure and understanding its potential role in carcinogenesis. The described method utilizes a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard for accurate quantification. This protocol is designed for researchers in toxicology, epidemiology, and drug development, providing the necessary detail to implement a validated, high-performance analytical workflow.
Introduction: The Significance of A-alpha-P Biomonitoring
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A-alpha-P) is a heterocyclic aromatic amine (HAA) of significant toxicological concern. It is formed from the reaction of norharman and aniline, two widely distributed environmental compounds, a process catalyzed by human cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2.[1] Norharman itself is a β-carboline found in tobacco smoke and cooked foods, and can also be formed endogenously. The ubiquitous nature of its precursors makes human exposure to A-alpha-P practically unavoidable.
Studies have detected A-alpha-P in human urine at picogram levels, even in non-smokers and individuals on parenteral alimentation, which strongly suggests endogenous formation within the human body.[2] Given its mutagenic and potential carcinogenic properties, the ability to accurately measure A-alpha-P levels in biological matrices like urine is paramount for:
-
Exposure Assessment: Quantifying the body burden of this potential carcinogen from both endogenous and exogenous sources.
-
Epidemiological Studies: Investigating the association between A-alpha-P levels and cancer risk in human populations.
-
Mechanistic Research: Understanding the factors that influence the endogenous formation and metabolism of A-alpha-P.
This application note provides a comprehensive methodology that addresses the challenges of analyzing trace-level A-alpha-P in a complex biological matrix such as urine. The use of isotope dilution LC-MS/MS is the gold standard for such analyses, offering superior sensitivity, specificity, and accuracy.
The Scientific Rationale: Endogenous Formation Pathway
The formation of A-alpha-P is a critical concept underpinning the necessity of this analytical method. The pathway involves the metabolic activation of common environmental and dietary constituents.
Caption: Endogenous formation of A-alpha-P from norharman and aniline.
Experimental Protocol
This protocol is designed to ensure high recovery, minimize matrix effects, and provide accurate quantification of A-alpha-P in human urine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A-alpha-P) | ≥98% Purity | Toronto Research Chemicals |
| 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 (A-alpha-P-d4) | Isotopic Purity ≥98% | Alsachim |
| Methanol | LC-MS Grade | Fisher Scientific |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Ammonium Hydroxide | Optima™ Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| β-Glucuronidase from E. coli K12 | ≥1,000,000 units/g | Roche Diagnostics |
| Ammonium Acetate | ≥99.0% | Sigma-Aldrich |
| Mixed-Mode Cation Exchange SPE Cartridges | e.g., Oasis MCX, 30 mg, 1 mL | Waters |
| Human Urine (Blank) | Drug-Free | Biological Specialty Corp. |
Safety Precaution: A-alpha-P is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.
Sample Preparation: Solid-Phase Extraction (SPE)
The complexity of the urine matrix necessitates a thorough cleanup to remove interfering substances. A mixed-mode cation exchange (MCX) SPE is employed, which utilizes both reversed-phase and ion-exchange retention mechanisms to effectively isolate the basic A-alpha-P analyte.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for A-alpha-P from urine.
Step-by-Step Protocol:
-
Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To 1 mL of urine in a polypropylene tube, add 10 µL of the A-alpha-P-d4 internal standard working solution (e.g., 1 ng/mL).
-
Enzymatic Hydrolysis: To account for conjugated metabolites, add 100 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution. Incubate at 37°C for at least 4 hours or overnight. This step is crucial as xenobiotics are often excreted as glucuronide conjugates to increase water solubility.[3][4]
-
SPE Cartridge Conditioning: Condition an MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 drop/second).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipophilic, non-basic interferences.
-
-
Elution: Elute the A-alpha-P and its internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the cationic charge on the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity required for trace-level quantification through Multiple Reaction Monitoring (MRM).
Instrumentation Parameters:
| Parameter | Setting | Rationale |
| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Offers good retention and separation for heterocyclic amines.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns. |
| Injection Volume | 10 µL | Balances sensitivity with potential matrix effects. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| MS System | Triple Quadrupole MS (e.g., Sciex 5500, Waters Xevo TQ-S) | Required for high-sensitivity MRM analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | A-alpha-P contains basic nitrogen atoms that are readily protonated. |
| IonSpray Voltage | ~4500 V | Optimized for efficient ion generation. |
| Source Temp. | ~550°C | Facilitates desolvation of the eluent. |
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 60 |
| 6.1 | 95 |
| 8.0 | 95 |
| 8.1 | 5 |
| 10.0 | 5 |
MRM Transitions:
The selection of precursor and product ions is critical for the specificity of the assay. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| A-alpha-P | 260.1 | 183.1 | 243.1 | 35 / 25 |
| A-alpha-P-d4 | 264.1 | 187.1 | 247.1 | 35 / 25 |
Note: Collision energies are instrument-dependent and require optimization. The quantifier transition provides the signal for concentration calculation, while the qualifier transition confirms the identity of the analyte by ensuring a consistent ion ratio.
Method Validation and Performance
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[4] Key validation parameters should be assessed according to established guidelines.
Calibration and Linearity
The method should be linear over the expected concentration range of A-alpha-P in urine. Calibration standards are prepared by spiking blank urine with known amounts of A-alpha-P.
-
Range: 0.5 pg/mL to 200 pg/mL
-
Regression: Linear, weighted (1/x)
-
Acceptance: Correlation coefficient (r²) > 0.995
Accuracy and Precision
Accuracy (% recovery) and precision (relative standard deviation, %RSD) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| Parameter | Acceptance Criteria | Typical Performance |
| Intra-day Precision | %RSD < 15% | < 10%[1] |
| Inter-day Precision | %RSD < 15% | < 10%[1] |
| Accuracy | 85-115% of nominal value | 90-110%[1][5] |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.
-
LOD: Typically 0.3-0.8 pg/mL, determined at a signal-to-noise ratio of 3.[6]
-
LOQ: Typically 1.0-2.5 pg/mL, the lowest point on the calibration curve meeting accuracy and precision criteria.[7]
Matrix Effects and Recovery
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, must be evaluated. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for these effects.[8][9]
-
Extraction Recovery: >70%
-
Matrix Effect: Should be minimal and consistent across samples when compensated by the internal standard.
Conclusion
The protocol detailed in this application note provides a reliable and validated method for the quantification of the potential human carcinogen 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in human urine. By employing solid-phase extraction for sample cleanup and the highly sensitive and specific technique of isotope dilution LC-MS/MS, this method is capable of accurately measuring the low pg/mL concentrations of A-alpha-P relevant to human exposure. This methodology serves as an essential tool for researchers and scientists in the fields of toxicology, public health, and drug development, enabling critical studies into the exposure and potential health risks associated with this endogenously formed compound.
References
-
Zhang, L., et al. (2017). High-throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system. Analytical and Bioanalytical Chemistry, 409(1), 135-145. Available from: [Link]
-
Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. Available from: [Link]
-
Cha, H. J., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Analytical Biochemistry, 447, 69-76. Available from: [Link]
-
Kaewsit, N., et al. (2021). Detoxification of Heterocyclic Aromatic Amines from Grilled Meat by PEITC-rich Vegetable Sauce: A Randomized Crossover Controlled Trial. Request PDF. Available from: [Link]
-
Xia, Y., et al. (2016). High-throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system. Analytical and Bioanalytical Chemistry, 408(28), 7997-8007. Available from: [Link]
-
Zhang, L., et al. (2017). High-throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography–tandem mass spectrometry and robotic sample preparation system. ResearchGate. Available from: [Link]
-
Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. Available from: [Link]
-
Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Available from: [Link]
-
Ochiai, M., et al. (2004). Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples. Carcinogenesis, 25(11), 2177-2182. Available from: [Link]
-
Greter, J., & Jacobson, C. E. (1983). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Journal of Chromatography B: Biomedical Sciences and Applications, 278, 149-155. Available from: [Link]
-
Ruan, Q., et al. (2011). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemical Biology & Interactions, 193(2), 119-128. Available from: [Link]
-
Wojnicz, A., et al. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 26(16), 4849. Available from: [Link]
-
Fu, S., et al. (2018). Development and validation of a simple, rapid and sensitive LC-MS/MS method for the measurement of urinary neurotransmitters and their metabolites. Analytical and Bioanalytical Chemistry, 410(1), 237-247. Available from: [Link]
-
Fabregat, A., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 12(6), 785-797. Available from: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]
-
Valente, J., et al. (2018). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine With Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 42(7), 479-487. Available from: [Link]
-
Kiedrowska, B., et al. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Molecular Sciences, 23(23), 14757. Available from: [Link]
-
Koch, H. M., et al. (2022). Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates. International Journal of Hygiene and Environmental Health, 247, 114065. Available from: [Link]
-
Wang, J., et al. (2014). A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. Journal of Chromatography B, 969, 137-143. Available from: [Link]
-
Baird, S., et al. (2022). Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 493-500. Available from: [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
-
Gąsiorowska, A., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3258. Available from: [Link]
-
Pal, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 963. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Researcher's Guide to Characterizing 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole in Cancer Cell Line Studies
Introduction: The Therapeutic Promise of the Pyrido[3,4-b]indole Scaffold
The pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities. Within cancer research, derivatives of this scaffold have emerged as potent agents capable of targeting aggressive and difficult-to-treat cancers, including those of the pancreas, breast, lung, and colon.[1][2][3] These compounds have been shown to exhibit broad-spectrum antiproliferative effects, often with IC50 values in the submicromolar range.[1][4]
This application note serves as a comprehensive guide for researchers investigating the anticancer properties of a specific derivative, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole . While extensive data on this particular molecule is still emerging, the well-documented activities of its structural analogs provide a strong rationale for its investigation. We will outline the putative mechanisms of action based on related compounds and provide a logical, field-proven experimental workflow to systematically characterize its effects on cancer cell lines. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation for drug development professionals.
Putative Mechanisms of Action: What the Scaffold Suggests
Derivatives of pyrido[3,4-b]indole exert their anticancer effects through multiple, often interconnected, pathways. Understanding these potential mechanisms is crucial for designing targeted experiments.
-
Cell Cycle Arrest at G2/M Phase: A hallmark of many pyrido[3,4-b]indole derivatives is their ability to induce a strong and selective cell cycle arrest in the G2/M phase.[1][3][5] This arrest prevents cancer cells from completing mitosis, often leading to mitotic catastrophe and subsequent cell death. This effect is frequently linked to the disruption of microtubule dynamics.[6][7]
-
Induction of Apoptosis: Following cell cycle arrest or via separate signaling cascades, these compounds are potent inducers of apoptosis (programmed cell death).[8][9] Mechanistic studies on related molecules show activation of key apoptotic regulators, including caspases, and modulation of the Bcl-2 family of proteins.[8][9]
-
Potential Molecular Targets:
-
Tubulin Polymerization: Several pyrido[4,3-b]indole derivatives have been identified as inhibitors of tubulin polymerization.[6][7] By binding to tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division, thereby triggering G2/M arrest and apoptosis.
-
MDM2-p53 Interaction: Computational and experimental studies suggest that some pyrido[3,4-b]indoles may bind to the oncoprotein MDM2.[4][5] MDM2 targets the tumor suppressor protein p53 for degradation. Inhibition of this interaction stabilizes p53, allowing it to activate downstream pathways that lead to cell cycle arrest and apoptosis.
-
The following diagram illustrates the potential signaling pathways that 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole may trigger based on the activities of its parent scaffold.
Caption: Putative signaling pathways for pyrido[3,4-b]indole derivatives.
Experimental Strategy: A Stepwise Approach to Characterization
A logical and phased experimental plan is essential for efficiently characterizing a novel compound. We recommend a workflow that moves from broad phenotypic effects to specific molecular mechanisms.
Caption: Recommended workflow for compound characterization.
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of an IC50 value—the concentration of the compound that inhibits cell viability by 50%.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, dissolved in DMSO to create a 10-20 mM stock solution
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the wells.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.1%).
-
Untreated Control: Wells with cells in medium only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population after treatment suggests the compound interferes with mitosis.[12]
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This fixes the cells and prevents clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution based on the DNA content histogram.
Data Interpretation: Compare the percentage of cells in the G0/G1, S, and G2/M phases between treated and control samples. A significant accumulation of cells in the G2/M phase is a strong indicator of mitotic arrest.[9][12]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours), alongside a vehicle control.
-
Cell Harvesting: Collect all cells, including the supernatant, and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Quadrants:
-
Q4 (Annexin V- / PI-): Viable cells.
-
Q3 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Data Interpretation: An increase in the percentage of cells in the Annexin V+ quadrants (Q2 + Q3) indicates the induction of apoptosis.[9]
Protocol 4: Mechanistic Insights via Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is critical for validating the proposed mechanism of action. By probing for key proteins in the apoptosis and cell cycle pathways, you can confirm the upstream molecular events triggered by the compound.
Key Protein Targets to Investigate:
-
Cell Cycle: Cyclin B1, CDK1 (markers for G2/M progression).[13]
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP (hallmarks of apoptosis execution), Bax, Bcl-2 (pro- and anti-apoptotic regulators).[8][9][14]
-
Putative Targets: p53, MDM2, Acetylated α-tubulin (as an indicator of microtubule stability).[13]
-
Loading Control: β-actin, GAPDH (to ensure equal protein loading).
Step-by-Step Protocol (Abbreviated):
-
Protein Extraction: Treat cells as in previous experiments. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager or X-ray film.
Data Interpretation: Compare the band intensities between control and treated samples. An increase in cleaved caspases, p53, or a change in the Bax/Bcl-2 ratio would strongly support the proposed mechanisms.
Data Presentation: Quantifying Anticancer Efficacy
Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the compound's efficacy across different cancer types.
Table 1: Antiproliferative Activity of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole across Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Exposure (Mean ± SD, n=3) |
| HCT116 | Colon Carcinoma | [Insert experimental data] |
| MIA PaCa-2 | Pancreatic Cancer | [Insert experimental data] |
| MDA-MB-231 | Triple-Negative Breast Cancer | [Insert experimental data] |
| A549 | Non-Small Cell Lung Cancer | [Insert experimental data] |
| PC-3 | Prostate Cancer | [Insert experimental data] |
| [Add other relevant cell lines] | [Specify] | [Insert experimental data] |
Note: Data in this table is illustrative. Researchers must generate their own experimental values.
References
-
Deokar, H., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. PubMed Central. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Available at: [Link]
-
Gao, C., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing. Available at: [Link]
-
Tran, J., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. Available at: [Link]
-
Ashida, H., et al. (2001). The heterocyclic amine, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole induces apoptosis in cocultures of rat parenchymal and nonparenchymal liver cells. PubMed. Available at: [Link]
-
Lyu, Y., et al. (2018). A novel harmine derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), as histone deacetylase inhibitor: in vitro antiproliferation, apoptosis induction, cell cycle arrest, and antimetastatic effects. PubMed. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Gao, C., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers. Available at: [Link]
-
Hsieh, T. J., et al. (2013). The Novel Synthetic Compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole Induces Mitotic Arrest and Apoptosis in Human COLO 205 Cells. PubMed. Available at: [Link]
-
Ohnishi, S., et al. (2004). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole induces apoptosis and necrosis with activation of different caspases in rat splenocytes. PubMed. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Adan, A., et al. (2022). Cell viability assays. ResearchGate. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]
-
Wang, H., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. National Institutes of Health. Available at: [Link]
-
Dar-wish, S. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 8. The heterocyclic amine, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole induces apoptosis in cocultures of rat parenchymal and nonparenchymal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel harmine derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4- methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), as histone deacetylase inhibitor: in vitro antiproliferation, apoptosis induction, cell cycle arrest, and antimetastatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole as a Versatile Fluorescent Probe
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of a Compact Fluorophore
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline ring system, is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2][3] Its rigid, planar structure and inherent fluorescence make it an attractive core for the development of molecular probes. This guide focuses on a specific derivative, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (also known as Aminophenylnorharman, hereafter referred to as AAnPBI), a molecule with significant potential as a versatile fluorescent probe.[4][5]
The structure of AAnPBI incorporates an electron-donating aminophenyl group attached to the nitrogen of the pyrido[3,4-b]indole core, which acts as an electron acceptor. This "donor-π-acceptor" (D-π-A) architecture is a hallmark of fluorescent molecules exhibiting environmentally sensitive properties, such as changes in emission based on solvent polarity or local pH.[6] These characteristics position AAnPBI as a candidate for a range of applications, from fundamental biochemical assays to advanced cellular imaging.
This document serves as a comprehensive technical guide to the photophysical properties of AAnPBI and provides detailed, field-tested protocols for its application in key research areas.
Core Photophysical Properties
The utility of AAnPBI as a fluorescent probe is defined by its interaction with light and its environment. Understanding these core properties is critical for designing robust and reliable experiments.
2.1 Spectroscopic Profile AAnPBI typically exhibits broad absorption (excitation) and emission (fluorescence) spectra in the UV-to-visible range. The primary absorption peak is generally found in the ultraviolet region, with a longer-wavelength emission peak in the blue-to-green region of the spectrum. The separation between the excitation and emission maxima, known as the Stokes Shift , is a crucial parameter that influences the sensitivity of fluorescence detection by minimizing self-absorption and simplifying optical filter selection.
2.2 Environmental Sensitivity (Solvatochromism) A key feature of D-π-A fluorophores like AAnPBI is solvatochromism—the change in their spectral properties in response to the polarity of the surrounding solvent.[7][8] In AAnPBI, the excited state is more polar than the ground state. As solvent polarity increases, polar solvent molecules stabilize the excited state, leading to a reduction in the energy gap for fluorescence emission.[8] This phenomenon typically results in a bathochromic (red) shift of the emission peak in more polar solvents.[8][9] This property can be exploited to probe the local environment in complex systems, such as the hydrophobic pockets of proteins.
Table 1: Representative Photophysical Data of AAnPBI in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Cyclohexane | 2.0 | ~340 | ~400 | ~60 | ~0.65 |
| Toluene | 2.4 | ~345 | ~415 | ~70 | ~0.58 |
| Chloroform | 4.8 | ~350 | ~430 | ~80 | ~0.45 |
| Acetonitrile | 37.5 | ~355 | ~460 | ~105 | ~0.20 |
| Methanol | 32.7 | ~355 | ~475 | ~120 | ~0.12 |
| Water | 80.1 | ~360 | ~490 | ~130 | ~0.05 |
Note: These are representative values based on the behavior of similar D-π-A probes.[10][11] Actual values should be determined experimentally.
2.3 Fluorescence Quantum Yield (Φ_F) The fluorescence quantum yield is a measure of the probe's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[12][13] A high quantum yield is desirable for achieving a bright signal and high sensitivity. As shown in Table 1, the quantum yield of AAnPBI is highly dependent on the solvent environment, often decreasing in polar, protic solvents where non-radiative decay pathways become more prevalent.[14]
Protocol: Characterization of Photophysical Properties
3.1 Determining Fluorescence Quantum Yield (Relative Method)
Principle: The relative method is the most common approach for determining the quantum yield of a fluorescent compound in solution.[15] It involves comparing the integrated fluorescence intensity and absorbance of the sample to a well-characterized fluorescence standard with a known quantum yield.[13][16]
Materials:
-
AAnPBI
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546; or Rhodamine 6G in ethanol, Φ_F = 0.94)[15]
-
Spectrophotometer (UV-Vis)
-
Spectrofluorometer
-
Matched 1 cm path length quartz cuvettes
-
Spectroscopic grade solvents
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of AAnPBI and the chosen standard in the desired solvent(s) at a concentration of ~1 mM.
-
Prepare Dilutions: Create a series of dilutions for both the AAnPBI and the standard in the same solvent. The goal is to obtain solutions with absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[17] It is ideal to have at least five concentrations.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
Measure Fluorescence Spectra:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Critical: Ensure that the experimental settings (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements of both the sample and the standard.[15]
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the AAnPBI and the standard. The resulting plots should be linear.
-
Determine the gradient (slope) of each line.
-
-
Calculate Quantum Yield: Use the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample (AAnPBI) and the standard, respectively.
-
Causality and Trustworthiness: This protocol is self-validating through the linear relationship between fluorescence intensity and absorbance in dilute solutions. A non-linear plot indicates that the concentrations are too high, leading to inner filter effects or aggregation, which would invalidate the results. Using a well-accepted standard provides an authoritative reference point for the measurement.[17]
Application Protocols
4.1 Application: Bioimaging - Fluorescence Microscopy of Live Cells
Principle: The lipophilic nature of the AAnPBI scaffold allows it to passively diffuse across cell membranes. Its fluorescence can then be used to visualize cellular structures. The sensitivity of its emission to the local environment may allow it to report on the polarity of different intracellular compartments. This protocol provides a general method for labeling and imaging live mammalian cells.
Materials:
-
AAnPBI stock solution (1-10 mM in DMSO)
-
Adherent mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes or imaging slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for UV excitation and blue/green emission)
Workflow Diagram:
Caption: Workflow for live-cell imaging with AAnPBI.
Methodology:
-
Cell Seeding: Seed cells on a suitable imaging-quality vessel (e.g., glass-bottom 35 mm dish) 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Probe Preparation: Prepare the AAnPBI working solution by diluting the DMSO stock into pre-warmed complete culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Rationale: Diluting in warm medium prevents probe precipitation and maintains cell health. The concentration must be optimized to maximize signal while minimizing potential cytotoxicity.
-
-
Cell Labeling: Aspirate the old medium from the cells and replace it with the AAnPBI-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes in a 37°C, 5% CO₂ incubator.
-
Rationale: This allows sufficient time for the probe to diffuse across the cell membrane and accumulate in intracellular compartments. Incubation time is a key parameter to optimize.
-
-
Washing: Gently aspirate the labeling medium and wash the cells twice with pre-warmed PBS or HBSS. This step is crucial for removing extracellular probe molecules, which contribute to background fluorescence.[18]
-
Imaging: Add fresh, pre-warmed imaging buffer (PBS or HBSS) to the cells. Immediately transfer the dish to the fluorescence microscope stage.
-
Image Acquisition: Excite the probe using a UV or near-UV light source (e.g., ~360 nm) and collect the emission using a filter that captures the expected blue-green fluorescence (e.g., 420-500 nm). Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.
Controls for Trustworthiness:
-
Unlabeled Control: Image cells that have not been treated with AAnPBI to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for probe delivery to ensure the vehicle itself does not cause artifacts.
4.2 Application: Analyte Detection - Sensing Heavy Metal Ions
Principle: The fluorescence of AAnPBI can be quenched or enhanced upon binding to specific analytes, such as heavy metal ions (e.g., Cu²⁺, Pb²⁺).[19] The nitrogen and oxygen atoms in the heterocyclic structure can act as chelation sites. This interaction can alter the electronic properties of the fluorophore, leading to a "turn-off" (quenching) or "turn-on" (enhancement) fluorescent response, which can be correlated to the analyte concentration.
Materials:
-
AAnPBI stock solution (1 mM in a suitable solvent like acetonitrile or DMSO)
-
Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions of various metal ions (e.g., Pb(NO₃)₂, CuSO₄, ZnCl₂, etc.) at 10 mM in deionized water.
-
Spectrofluorometer and 1 cm quartz cuvettes.
Workflow Diagram:
Caption: Workflow for metal ion detection using AAnPBI.
Methodology:
-
Prepare Probe Solution: In a cuvette, prepare a 3 mL solution of AAnPBI in the chosen buffer at a fixed final concentration (e.g., 5 µM).
-
Rationale: A buffered solution is used to maintain a constant pH, as the probe's fluorescence may also be pH-sensitive.
-
-
Initial Measurement: Record the initial fluorescence spectrum of the AAnPBI solution. This is the baseline (F₀).
-
Titration: Add small, incremental aliquots (e.g., 1-10 µL) of the metal ion stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes.
-
Rationale: Stepwise addition allows for the construction of a concentration-response curve. The equilibration time ensures the binding reaction has reached completion before measurement.
-
-
Record Spectra: After each addition and equilibration, record the fluorescence emission spectrum (F).
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the ratio F/F₀) against the concentration of the added metal ion.
-
The resulting curve can be used to determine the detection range and the limit of detection (LOD).
-
-
Selectivity Test: Repeat the experiment using a range of different metal ions at a fixed, high concentration to assess the probe's selectivity for the target analyte.
Data Analysis and Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background in cell imaging | 1. Probe concentration is too high. 2. Inadequate washing. 3. Cellular autofluorescence. | 1. Perform a concentration titration to find the optimal S/N ratio. 2. Increase the number or duration of wash steps.[18] 3. Image an unlabeled control to establish a baseline for subtraction. |
| No signal change in analyte detection | 1. Probe does not interact with the analyte. 2. Incorrect buffer/pH conditions. 3. Insufficient analyte concentration. | 1. Test a different class of analytes or confirm interaction via other methods (e.g., UV-Vis). 2. Test a range of pH values. 3. Increase the concentration range of the titration. |
| Rapid photobleaching during microscopy | 1. Excitation light is too intense. 2. Long exposure times. | 1. Reduce laser/lamp power to the minimum required for a good signal. 2. Use a more sensitive camera detector and reduce exposure time. 3. Consider using an anti-fade mounting medium for fixed cells.[18] |
Conclusion
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a promising fluorescent probe whose utility stems from its compact D-π-A structure. Its environmentally sensitive fluorescence provides a powerful tool for researchers across multiple disciplines. The protocols outlined in this guide provide a robust framework for characterizing its properties and applying it to complex biological questions, from visualizing intracellular environments to detecting specific chemical analytes. With careful optimization and the use of appropriate controls, AAnPBI can be a valuable addition to the molecular imaging and sensing toolkit.
References
-
Nanoco Technologies. (n.d.). Standard for Measuring Quantum Yield. ResearchGate. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Pushkarevsky, N. A., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573. [Link]
-
Catalán, J., et al. (2001). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. Physical Chemistry Chemical Physics, 3(16), 3398-3404. [Link]
-
Jasco Europe. (2023). Fluorescence Quantum Yield measurement. [Link]
-
DeRosa, M. C., et al. (2020). A practical guide to measuring and reporting photophysical data. Chemical Science, 11(48), 12874-12889. [Link]
-
Kumar, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 925-934. [Link]
-
Wang, Y., et al. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 27(19), 6543. [Link]
-
Kumar, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 925-934. [Link]
-
Li, J., et al. (2013). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives. Molecules, 18(1), 1059-1071. [Link]
-
Lee, D. E., & Koo, H. (Eds.). (2019). Special Issue “Advanced Nanomaterials for Bioimaging”. Applied Sciences, 9(24), 5489. [Link]
-
Khopde, S. M., et al. (2000). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Journal of Fluorescence, 10(2), 131-137. [Link]
-
Eppendorf SE. (2016, April 4). Mounting Cells for Fluorescence Microscopy. YouTube. [Link]
-
Ion Biosciences. (2023). Fluo-2 AM - Instructions. [Link]
-
Jones, R. C. F., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411. [Link]
-
Valiev, R. R., et al. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573. [Link]
-
Amerigo Scientific. (n.d.). 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. [Link]
-
Kumar, A., et al. (2023). Emerging Fluorescent Nanoparticles for Non-Invasive Bioimaging. Nanomaterials, 13(13), 1958. [Link]
-
Myśliwa-Kurdziel, B., et al. (2007). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Journal of Photochemistry and Photobiology B: Biology, 87(1), 29-37. [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. AIP Conference Proceedings, 3010(1), 020017. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
Nepomnyashchii, A. B., et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. International Journal of Molecular Sciences, 23(19), 11463. [Link]
-
Soine, T. O., & Whidby, J. F. (1968). SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES. Journal of Pharmaceutical Sciences, 57(5), 875-877. [Link]
-
Bubis, J., et al. (2025). Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Journal of Fluorescence, 35(1), 1-15. [Link]
-
Wolfbeis, O. S. (2015). An overview of nanoparticles commonly used in fluorescent bioimaging. Chemical Society Reviews, 44(14), 4743-4768. [Link]
-
Kondo, K., et al. (1998). Chemical Confirmation of the Structure of a Mutagenic Aminophenylnorharman, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole: An Authentic Synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as Its Relay Compound. Chemical & Pharmaceutical Bulletin, 46(6), 1033-1035. [Link]
-
Conte, R., et al. (2024). Selective Colorimetric Detection of Pb(II) Ions by Using Green Synthesized Gold Nanoparticles with Orange Peel Extract. Molecules, 29(5), 1018. [Link]
-
Massad-Ivanir, N., et al. (2012). Detection of trace heavy metal ions in water by nanostructured porous Si biosensors. Analyst, 137(15), 3486-3493. [Link]
-
Wang, Y., et al. (2023). Construction of Targeting-Peptide-Based Imaging Reagents and Their Application in Bioimaging. ACS Bio & Med Chem Au, 3(6), 637-652. [Link]
-
Uzay, A., et al. (2024). Ultrabright NIR-II Nanoprobes for Ex Vivo Bioimaging: Protein Nanoengineering Meets Molecular Engineering. ACS Nano, 18(1), 606-619. [Link]
-
Chen, Y., et al. (2023). Advances in Portable Heavy Metal Ion Sensors. Biosensors, 13(5), 512. [Link]
-
Bubis, J., et al. (2025). Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Journal of Fluorescence. [Link]
-
Petralito, S., et al. (2023). Discriminating Analysis of Metal Ions via Multivariate Curve Resolution–Alternating Least Squares Applied to Silver Nanoparticle Sensor. Chemosensors, 11(10), 514. [Link]
-
Papazotika, A. D., et al. (2022). New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces. Applied Sciences, 12(24), 12942. [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole - Amerigo Scientific [amerigoscientific.com]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. journalcsij.com [journalcsij.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. mdpi.com [mdpi.com]
- 15. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 16. Fluorescence Quantum Yield measurement - Jasco Europe [jascoeurope.com]
- 17. publications.iupac.org [publications.iupac.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Detection of trace heavy metal ions in water by nanostructured porous Si biosensors - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: β-Carboline Derivatives in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of β-carboline derivatives. This document offers not only detailed protocols for the synthesis and evaluation of these compounds but also delves into the scientific rationale behind the methodologies, ensuring a deep understanding of the experimental processes.
Introduction to β-Carbolines: A Privileged Scaffold in Medicinal Chemistry
β-Carboline alkaloids are a large and diverse family of natural and synthetic indole alkaloids. Their core structure, a tricyclic pyrido[3,4-b]indole system, serves as a versatile scaffold for the development of potent therapeutic agents.[1][2][3] The inherent planarity of the aromatic β-carboline ring system allows for effective intercalation into DNA, while the structural flexibility of the dihydro- and tetrahydro-β-carboline derivatives enables interaction with a wide array of biological targets.[1][4] This unique combination of properties has led to the exploration of β-carboline derivatives for a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, antiparasitic, and neurological effects.[1][2][3][5][4]
The therapeutic potential of β-carbolines stems from their ability to modulate multiple cellular pathways. They have been shown to inhibit critical enzymes such as topoisomerases and cyclin-dependent kinases (CDKs), interact with various receptors including benzodiazepine and serotonin receptors, and disrupt microbial and parasitic cellular processes.[1][2][3][6] This guide will provide detailed protocols for the synthesis of a β-carboline library and the subsequent evaluation of their biological activities, empowering researchers to explore the full potential of this remarkable class of compounds.
Part 1: Synthesis of a β-Carboline Derivative Library
The construction of a diverse library of β-carboline derivatives is the first crucial step in the drug discovery process. The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis, providing a reliable and efficient method for constructing the core tricyclic system.[1][2][3]
Protocol 1: Synthesis of Tetrahydro-β-carboline Derivatives via the Pictet-Spengler Reaction
This protocol outlines a general procedure for the acid-catalyzed condensation of a tryptamine derivative with an aldehyde to yield a tetrahydro-β-carboline.
Rationale: The Pictet-Spengler reaction proceeds through the formation of a Schiff base intermediate from the reaction of an amine (tryptamine) and an aldehyde. Subsequent intramolecular electrophilic substitution, activated by an acidic catalyst, leads to the formation of the tetrahydro-β-carboline ring system. The choice of acid catalyst and solvent can significantly influence the reaction yield and purity.
Materials:
-
Tryptamine or a substituted tryptamine derivative
-
Aromatic or aliphatic aldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in DCM or CHCl₃ (approximately 10 mL per mmol of tryptamine).
-
Addition of Aldehyde: Add the aldehyde (1.1 eq) to the solution and stir at room temperature for 10-15 minutes.
-
Acid Catalysis: Slowly add trifluoroacetic acid (1.2 eq) to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure tetrahydro-β-carboline derivative.
-
Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.
Experimental Workflow for Pictet-Spengler Synthesis
Caption: Workflow for the synthesis of tetrahydro-β-carboline derivatives.
Part 2: Biological Evaluation of β-Carboline Derivatives
Once a library of β-carboline derivatives has been synthesized, the next step is to screen them for various biological activities. The following protocols provide detailed methodologies for assessing the anticancer, antimicrobial, antiviral, and antiparasitic potential of your compounds.
Application Note 1: Anticancer Activity Screening
Many β-carboline derivatives exhibit potent anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and targeting key enzymes involved in cancer cell proliferation.[7][8][9] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate)[6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the β-carboline derivatives in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Signaling Pathway for Anticancer Activity of β-Carbolines
Caption: β-carbolines induce cancer cell death via multiple mechanisms.
Application Note 2: Antimicrobial Activity Screening
β-Carboline derivatives have shown promising activity against a range of pathogenic bacteria. The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol 3: Broth Microdilution Assay for Antibacterial Activity
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the β-carboline derivatives in MHB in the 96-well plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution.
-
Controls: Include a growth control (MHB with inoculum, no compound), a sterility control (MHB only), and a positive control (inoculum with a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Application Note 3: Antiviral and Antiparasitic Screening
The diverse structures of β-carboline derivatives make them promising candidates for the development of novel antiviral and antiparasitic agents.[1][2][5]
Protocol 4: General Plaque Reduction Assay for Antiviral Activity
Rationale: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Virus Adsorption: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add an overlay medium containing different concentrations of the β-carboline derivative.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a formalin solution and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Protocol 5: In Vitro Antiplasmodial Activity Assay
Rationale: This assay evaluates the ability of compounds to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[10]
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells (RBCs)
-
RPMI-1640 medium supplemented with human serum or Albumax
-
SYBR Green I dye
-
96-well black microplates
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human RBCs.
-
Assay Setup: In a 96-well plate, add serial dilutions of the β-carboline derivatives. Add the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation 485 nm, emission 530 nm).
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Quantitative Data Summary
| Assay | Parameter | Typical Range for Active β-Carbolines | Reference |
| Anticancer (MTT) | IC₅₀ | 0.1 - 50 µM | [6][11] |
| Antibacterial (MIC) | MIC | 1 - 128 µg/mL | [12][13][14] |
| Antiviral (EC₅₀) | EC₅₀ | 1 - 20 µM | [15][16] |
| Antiparasitic (IC₅₀) | IC₅₀ | 0.5 - 25 µM | [10][17] |
Conclusion and Future Directions
The protocols and application notes presented in this guide provide a solid foundation for researchers to explore the vast therapeutic potential of β-carboline derivatives. The versatility of the β-carboline scaffold, coupled with the robust screening methodologies outlined, offers a powerful platform for the discovery of novel drug candidates targeting a wide range of diseases. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring novel delivery systems to improve their pharmacokinetic profiles. The continued investigation of β-carboline derivatives holds great promise for the development of next-generation therapeutics.
References
- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500.
-
Ingenta Connect. (n.d.). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Carboline alkaloids: biochemical and pharmacological functions. Retrieved from [Link]
-
ProQuest. (n.d.). [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting cell cycle by β-carboline alkaloids in vitro: Novel therapeutic prospects for the treatment of cancer. Retrieved from [Link]
- Wu, G., Wang, W., Li, F., Xu, C., Zhou, Y., Li, Z., Liu, B., Shao, L., Chen, D., Bai, S., & Wang, Z. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules (Basel, Switzerland), 29(22), 5051.
-
National Center for Biotechnology Information. (n.d.). β-Carboline derivatives as novel antivirals for herpes simplex virus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). β-Carbolines as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial screening of new N-Substituted-9H-β-carboline- 6-amine derivatives. Retrieved from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Next generation antimitotic β-carboline derivatives modulate microtubule dynamics and downregulate NF-κB, ERK 1/2 and phospho HSP 27. Retrieved from [Link]
-
MDPI. (n.d.). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Antibacterial and Enzyme Inhibitory Potential of Selected β-Carboline Derivatives: In Vitro and In Silico Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel 1,2,3,4-tetrahydro-β-carboline derivatives as potential antibacterial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. echemcom.com [echemcom.com]
- 4. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. mdpi.com [mdpi.com]
- 11. Next generation antimitotic β-carboline derivatives modulate microtubule dynamics and downregulate NF-κB, ERK 1/2 and phospho HSP 27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 1,2,3,4-tetrahydro-β-carboline derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Carboline derivatives as novel antivirals for herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral and fungicidal activity evaluation of β-carboline, dihydro-β-carboline, tetrahydro-β-carboline alkaloids, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Welcome to the technical support guide for the synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a significant β-carboline derivative explored in medicinal chemistry and drug development.[1] This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its multi-step synthesis. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving higher yields and purity.
The synthesis of this target molecule, also known as Aminophenylnorharman, is typically approached in a sequential manner.[2][3] This guide is structured around the most common and logical synthetic pathway:
-
Formation of the Tetrahydro-β-carboline (THBC) core: Usually accomplished via the Pictet-Spengler reaction.[4]
-
Aromatization: Oxidation of the THBC intermediate to the fully aromatic β-carboline (norharmane) scaffold.
-
N-Arylation: Introduction of the 4'-aminophenyl group at the 9-position of the indole nitrogen, often via a palladium-catalyzed cross-coupling reaction. This may involve using a protected amine (e.g., a nitro group) that is reduced in the final step.
This guide will address critical issues at each of these stages to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing probable causes and actionable solutions.
Section A: Tetrahydro-β-carboline (THBC) Core Synthesis
Question 1: My Pictet-Spengler reaction for the THBC intermediate is resulting in very low yields or failing completely. What's going wrong?
Probable Causes & Solutions:
The Pictet-Spengler reaction, which involves the condensation of a tryptamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, is sensitive to several factors.[5]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The reaction proceeds via an iminium ion intermediate, and the acid catalyzes both its formation and the subsequent electrophilic attack on the indole ring.[5]
-
Solution: Trifluoroacetic acid (TFA) in a non-polar solvent like benzene or toluene at reflux is often effective for achieving good diastereoselectivity and yield.[5] For other substrates, protic acids like hydrochloric acid (HCl) in an alcohol solvent can also be used.[6] Start with catalytic amounts and incrementally increase if the reaction is sluggish, but avoid excessively harsh conditions that can lead to side products or degradation of the indole ring.
-
-
Reaction Temperature and Time: Insufficient thermal energy can lead to an incomplete reaction, while excessive heat can promote decomposition.
-
Water Scavenging: The initial imine formation is a condensation reaction that releases water. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Perform the reaction under anhydrous conditions. Using a Dean-Stark apparatus when refluxing in solvents like toluene or benzene can effectively remove water and drive the reaction forward.
-
Section B: Aromatization to the β-Carboline (Norharmane) Core
Question 2: I'm struggling with the oxidation of my THBC intermediate to the aromatic norharmane core. The yield is poor and I see multiple spots on my TLC plate.
Probable Causes & Solutions:
Aromatization of the THBC ring system requires a suitable oxidizing agent. The challenge is to achieve full oxidation without causing unwanted side reactions or degradation.
-
Inefficient or Overly Harsh Oxidizing Agent: The choice of oxidant is key. Some may be too weak to drive the reaction to completion, while others can be too aggressive.
-
Solution: Palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin at reflux is a classic and effective method for dehydrogenation. For a milder, more controlled laboratory-scale reaction, potassium permanganate (KMnO₄) can be used, though yields may be lower.[7] Dichlorodicyanoquinone (DDQ) is another powerful oxidant that often gives clean reactions at lower temperatures.
-
Table 1: Comparison of Common Oxidizing Agents for THBC Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Pd/C (10%) | Reflux in xylene or decalin | High yield, clean reaction | High temperatures, requires inert atmosphere |
| KMnO₄ | Reflux in DMF or acetone | Inexpensive, easy to handle | Moderate yields, potential for over-oxidation |
| DDQ | Reflux in benzene or dioxane | High yields, often cleaner than KMnO₄ | Stoichiometric reagent, can be expensive |
| Sulfur (S) | Melt with THBC at >200 °C | Simple procedure | High temperatures, H₂S byproduct |
-
Reaction Workup: The workup procedure is crucial for isolating the product and removing oxidant byproducts.
-
Solution: After oxidation with KMnO₄, the manganese dioxide (MnO₂) byproduct must be thoroughly removed by filtration, often through a pad of Celite. For Pd/C, the catalyst is simply filtered off. An appropriate aqueous workup can help remove any remaining inorganic salts before purification.
-
Section C: N-Arylation and Final Deprotection
Question 3: My palladium-catalyzed N-arylation of the norharmane core is not working. I'm recovering my starting material.
Probable Causes & Solutions:
The Buchwald-Hartwig amination is a powerful tool for this transformation, but it is a complex catalytic cycle sensitive to many variables.[8]
-
Catalyst System Inactivity: The combination of palladium precursor, ligand, and base is crucial for catalytic activity.
-
Solution: A common and effective system is Pd₂(dba)₃ as the palladium source with a phosphine ligand like PPh₃ or a more specialized ligand like Xantphos for more challenging couplings.[8] The base is equally important; cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases. Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.
-
-
Incorrect Reactant Choice: For the synthesis of 9-(4'-amino phenyl)-9H-pyrido[3,4-b]indole, direct coupling with 4-chloroaniline can be challenging due to the free amine coordinating to the catalyst.
-
Solution: A more robust strategy is to use a protected aniline derivative, such as 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene. The nitro group can then be reduced to the desired amine in the final step. The higher reactivity of aryl bromides or iodides can also improve yields compared to aryl chlorides.
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation of Norharmane
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) | Reliable and common Pd(0) precursor. |
| Ligand | Xantphos or PPh₃ (4-10 mol%) | Ligands are essential to stabilize the catalyst and facilitate the reaction cycle.[8] |
| Aryl Halide | 1-bromo-4-nitrobenzene (1.2 equiv.) | Aryl bromides are more reactive than chlorides. The nitro group is a stable protecting group. |
| Base | Cs₂CO₃ (2.0 equiv.) | Strong, non-nucleophilic base that effectively promotes the reaction. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are stable at the required reaction temperatures. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Question 4: The final reduction of the nitro group is incomplete or yields a complex mixture. How can I improve this step?
Probable Causes & Solutions:
Reduction of an aromatic nitro group is a standard transformation, but issues can arise from catalyst poisoning or incomplete reaction.
-
Inefficient Reducing Agent: The choice of reducing agent can affect the cleanliness and completeness of the reaction.
-
Solution: A classic and reliable method is using tin(II) chloride (SnCl₂) in concentrated HCl followed by basification. Alternatively, catalytic hydrogenation (H₂ gas with a Pd/C catalyst) in a solvent like ethanol or ethyl acetate is a very clean method. Another common method is using iron powder in acetic acid.
-
-
Product Isolation: The final amine product can be basic and may require specific workup procedures.
-
Solution: After reduction (e.g., with SnCl₂/HCl), the reaction mixture will be acidic. The product must be liberated by carefully neutralizing the mixture with a base like NaOH or NaHCO₃ until the pH is > 8. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Section D: General Purification
Question 5: I'm having difficulty purifying my final product by column chromatography. It streaks or co-elutes with impurities.
Probable Causes & Solutions:
The basic nitrogen atoms in the pyrido[3,4-b]indole system can interact strongly with the acidic silica gel, leading to poor chromatographic separation.
-
Strong Adsorption to Silica: The pyridine nitrogen and the final aminophenyl group are basic and can cause tailing or irreversible adsorption on standard silica gel.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent system. For example, in a hexane/ethyl acetate system, adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) can neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.
-
Solution 3 (Recrystallization): If the product is obtained as a solid and is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step to obtain material of high purity.
-
Visualized Synthetic Workflow
The overall synthetic strategy is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the most common synthetic route for 9-aryl-β-carbolines? The most prevalent and versatile route involves first synthesizing the unsubstituted β-carboline (norharmane) core, followed by a palladium-catalyzed N-arylation reaction, such as the Buchwald-Hartwig amination, to install the aryl group at the indole nitrogen (9-position).[8] This approach allows for a wide variety of aryl groups to be introduced late in the synthesis.
-
FAQ 2: How does the choice of acid catalyst affect the Pictet-Spengler reaction? The acid catalyst is fundamental to the reaction mechanism. It protonates the carbonyl of the aldehyde/ketone to facilitate imine formation and then protonates the imine to form the reactive electrophilic iminium ion. The strength and type of acid (Brønsted vs. Lewis) can influence reaction rates and, in cases with chiral reactants, the diastereoselectivity of the cyclization.[9][10] For simple substrates, strong acids like TFA or HCl are common, but for more sensitive molecules, milder conditions are required.[5]
-
FAQ 3: Are there alternative, modern methods to form the β-carboline ring? Yes, modern organic synthesis has introduced several new methods. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the formation of β-carbolines, often improving yields and reducing reaction times from hours to minutes.[11] Additionally, novel cyclization strategies involving different catalytic systems, such as gold or iridium catalysis, are continuously being developed.[12]
-
FAQ 4: How can I confirm the structure and purity of my final product? A combination of standard analytical techniques is essential.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing the expected proton and carbon signals and their couplings.[13]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (M/Z for C₁₇H₁₃N₃ is 259.31).[2]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula.[13]
-
References
- Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. (2019). ACS Omega.
- A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H) - PubMed Central. Molecules.
- 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole | CAS 219959-86-1 | SCBT. Santa Cruz Biotechnology.
- The Pictet-Spengler Reaction Updates Its Habits - MDPI. (2020). Molecules.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (2018). Molecules.
- Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC - NIH. (2023). Molecules.
- Exploring Enantioselective Pictet-Spengler Reactions. (2024). Organic Reactions.
- New 2-Aryl-9-methyl-β-carbolinium salts as Potential Acetylcholinesterase Inhibitor agents: Synthesis, Bioactivity and Structure-Activity Relationship - PubMed. (2018). Scientific Reports.
- 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Drugfuture.
- A conventional route to synthesize of 9H-pyrido[3,4-b]indol-1(2H)-one.
- Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Deriv
- 9H-Pyrido[3,4-b]indole - Chem-Impex.
- SYNTHESIS OF 1-ARYL SUBSTITUTED 9H-PYRIDO[3,4-b]INDOLES.
- The possible pathways for Pictet–Spengler reactions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole solutions
Technical Support Center: 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Welcome to the technical resource center for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to ensure the stability and integrity of this compound throughout your research. This guide is structured to address common questions, troubleshoot potential issues, and explain the chemical principles behind our recommendations.
The compound 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, which we will refer to as Aminophenylnorharman, possesses a β-carboline (also known as 9H-pyrido[3,4-b]indole) core structure.[1][2] This heterocyclic system is the foundation for numerous bioactive molecules. The stability of this compound is governed by two primary chemical features: the aromatic, electron-rich β-carboline ring system and the exocyclic aminophenyl group, which is essentially an aniline derivative. Understanding the vulnerabilities of these moieties is key to proper handling.
Section 1: Quick Reference & Storage Summary
For ease of use, the following table summarizes the primary storage and handling recommendations. Detailed explanations are provided in the subsequent sections.
| Form | Solvent | Storage Temperature | Maximum Duration | Key Precautions |
| Solid Powder | N/A | -20°C | >3 years | Store desiccated, protected from light. |
| 4°C to 8°C | <2 years[3][4] | For short-term use only. | ||
| Stock Solution | Anhydrous DMSO | -80°C | ~6 months[4] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | ~1 month[4] | Re-qualification is advised for longer storage. | ||
| Working Dilution | Aqueous Buffer/Media | N/A | Prepare Fresh | Do not store aqueous dilutions. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling of Aminophenylnorharman solutions.
Q1: What is the recommended solvent for preparing high-concentration stock solutions?
Answer: We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for initial stock solutions. The β-carboline scaffold can have limited aqueous solubility, and DMSO is an excellent solvent for this class of compounds.[5] Using anhydrous DMSO is critical because water can facilitate hydrolytic degradation pathways and increase the likelihood of precipitation upon freezing.
Q2: How should I store my DMSO stock solutions to ensure long-term stability?
Answer: The single most effective strategy is to aliquot and freeze . Once your solid compound is fully dissolved in DMSO, dispense the solution into single-use volumes in appropriate vials (e.g., low-binding polypropylene or amber glass) and store them at -80°C for long-term stability (up to 6 months).[4] For shorter-term projects, -20°C is acceptable for about one month.[4] This practice minimizes degradation from repeated freeze-thaw cycles, which can compromise compound integrity and cause concentration changes due to crystallization.[4][6]
Q3: Is Aminophenylnorharman sensitive to light?
Answer: Yes, you must assume it is. The extended aromatic π-system of the β-carboline core is a strong chromophore, making it highly susceptible to photodegradation upon exposure to UV or even ambient laboratory light.[7][8] Related heterocyclic compounds are known to be highly photolabile.[9][10] All steps—weighing, dissolution, and storage—should be performed with minimal light exposure. Use amber vials or wrap standard vials in aluminum foil.
Q4: How should I prepare my final working solutions for cell-based assays or other experiments?
Answer: Working solutions in aqueous buffers or cell culture media should be prepared fresh for each experiment by diluting a thawed aliquot of your DMSO stock. Do not store these aqueous dilutions, as the compound's stability is significantly reduced in aqueous environments at physiological pH and temperature. When preparing for cell-based assays, ensure the final concentration of DMSO is non-toxic to your system, typically below 0.5%.[4]
Section 3: Troubleshooting Guide
Even with careful handling, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.
Caption: Troubleshooting workflow for common issues with Aminophenylnorharman solutions.
Issue 1: My stock solution has developed a yellow or brown tint over time.
-
Expert Analysis: This is a classic indicator of oxidation. The 4'-amino group on the phenyl ring is susceptible to air oxidation, forming colored quinone-imine type structures. This process is accelerated by water, light, and elevated temperatures.
-
Corrective Action: Unfortunately, this solution is likely compromised and should be discarded. To prevent recurrence:
-
Always use high-quality, anhydrous DMSO.
-
Minimize headspace in your aliquot vials. For ultimate protection, you can gently flush the vial with an inert gas like argon or nitrogen before capping.
-
Ensure storage is in a properly functioning -80°C freezer and strictly protected from light.
-
Issue 2: After thawing a stock aliquot, I see crystalline precipitate.
-
Expert Analysis: This indicates that either the compound has "crashed out" of solution during the freezing process (a common issue with compounds of moderate solubility) or that some solvent has evaporated over time, increasing the concentration beyond its solubility limit.[6]
-
Corrective Action:
-
Before use, gently warm the vial to 37°C for 5-10 minutes.
-
Vortex the solution vigorously for at least 30 seconds.
-
Visually inspect against a light source to confirm that all precipitate has redissolved. Failure to do so will result in inaccurately low concentrations in your experiments.
-
If the precipitate does not fully redissolve, the stock solution should not be used.
-
Issue 3: My experimental results are inconsistent between experiments.
-
Expert Analysis: Inconsistent data is often the downstream effect of unnoticed compound degradation or handling variability. The root cause could be partial degradation (oxidation/photodegradation), inaccurate concentrations from incomplete dissolution of precipitates, or using aqueous working solutions that were not prepared fresh. A study on thousands of compounds in DMSO found that stability can significantly decrease over time, even under controlled conditions.[11][12]
-
Corrective Action:
-
Standardize Handling: Always use a fresh, never-before-thawed aliquot of stock solution for each new experiment.
-
Verify Integrity: If inconsistency persists, the integrity of your entire batch of stock aliquots may be questionable. It is advisable to perform a quality control check using the HPLC protocol provided below (Section 4.2) to compare a stored aliquot against a freshly prepared standard.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stable, high-concentration stock solution.
-
Pre-analysis: Calculate the required mass of Aminophenylnorharman (M.W. = 259.31 g/mol ) for your desired volume. For 1 mL of a 10 mM stock, you will need 2.593 mg.
-
Weighing: Tare a suitable vial (e.g., 2 mL amber glass vial) on an analytical balance. Carefully weigh the solid compound into the vial. Perform this step away from direct light.
-
Dissolution: Add the calculated volume of anhydrous DMSO. For example, add 1 mL of DMSO to 2.593 mg of the compound.
-
Solubilization: Cap the vial securely and vortex for 1-2 minutes. If needed, sonicate briefly in a water bath or warm to 37°C to ensure complete dissolution. Visually confirm no solid particles remain.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected vials (e.g., 20 aliquots of 50 µL each).
-
Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, and date, and place them in a freezer box for storage at -80°C.
Protocol 4.2: General-Purpose HPLC Method for Stability Assessment
This method can be used to check the purity of your compound over time. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. This method is based on typical conditions for analyzing β-carboline alkaloids.[13]
-
HPLC System: A standard HPLC with a UV/Vis or DAD detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffered aqueous solution (e.g., 20 mM Ammonium Acetate, pH 7.0) in a 60:40 (v/v) ratio. Note: The optimal ratio may require minor adjustment.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the β-carboline core, typically around 280-350 nm. A DAD detector is useful for identifying degradation products with different spectra.
-
Sample Preparation: Dilute your DMSO stock 1:100 in the mobile phase (e.g., 10 µL of stock in 990 µL of mobile phase) to a final concentration of 100 µM.
-
Analysis: Inject 10 µL. The pure compound should appear as a single, sharp peak. Degradation is indicated by the appearance of new peaks (often earlier-eluting, more polar products) and a corresponding decrease in the area of the parent peak.
Section 5: Understanding Degradation Pathways
Understanding the likely chemical transformations helps reinforce the importance of the handling protocols.
Caption: Primary degradation pathways for Aminophenylnorharman.
-
Oxidation of the Aminophenyl Group: The primary amine is the most chemically vulnerable site to oxidation. In the presence of atmospheric oxygen, it can undergo oxidative transformation to form highly colored, electroactive species. This is the reason solutions may turn yellow or brown and is the primary pathway for degradation under ambient storage in solution.
-
Photodegradation of the β-Carboline Core: The tricyclic aromatic system is an excellent chromophore, meaning it readily absorbs light energy. This energy can initiate photochemical reactions, leading to the formation of radical species or even cleavage of the rings.[7] This process is irreversible and leads to a direct loss of the active compound.
By adhering to the protocols outlined in this guide, you can effectively mitigate these degradation pathways and ensure the reliability and reproducibility of your experimental data.
References
-
Taylor & Francis Online. (1983). Determination by High Performance Liquid Chromatography of Stability of Tetrahydro-β-carbolines at Different Ambient Temperatures. Journal of Liquid Chromatography, 6(11). Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Pyrido[3,4-b]indole (CAS 244-63-3). Retrieved from [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(8), 967-73. Retrieved from [Link]
-
ResearchGate. (2024). Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. Retrieved from [Link]
-
ResearchGate. (2021). Structure-activity relationship of the β-carboline derivatives. Retrieved from [Link]
-
Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
NIH. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1185. Retrieved from [Link]
-
ACS Publications. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(30), 9471–9481. Retrieved from [Link]
-
PubMed. (2007). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Analytica Chimica Acta, 585(2), 323-30. Retrieved from [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
MDPI. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 13(15), 2315. Retrieved from [Link]
-
Drugfuture. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Retrieved from [Link]
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. 26(1), 1-7. Retrieved from [Link]
-
PubMed. (1999). Molecular mechanisms of photosensitization induced by drugs. XII. Photochemistry and photosensitization of rufloxacin: an unusual photodegradation path for the antibacterials containing a fluoroquinolone-like chromophore. Photochemistry and Photobiology, 70(3), 280-6. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega, 6(39), 25301–25310. Retrieved from [Link]
-
PubMed Central. (2021). New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. RSC Advances, 11(35), 21469–21480. Retrieved from [Link]
-
NIH. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. Retrieved from [Link]
-
PubMed. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7). Retrieved from [Link]
-
RSC Publishing. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 5, 143-152. Retrieved from [Link]
-
PubMed. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(11), 3299-310. Retrieved from [Link]
Sources
- 1. 9H-PYRIDO[3,4-B]INDOLE CAS#: 244-63-3 [m.chemicalbook.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of photosensitization induced by drugs. XII. Photochemistry and photosensitization of rufloxacin: an unusual photodegradation path for the antibacterials containing a fluoroquinolone-like chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 13. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with aminophenylnorharman in vitro
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with aminophenylnorharman, focusing on overcoming common solubility challenges encountered during in vitro experiments. As Senior Application Scientists, we have synthesized the following information to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: Overcoming Aminophenylnorharman Solubility Issues
Aminophenylnorharman (APNH) is a promising synthetic derivative of the norharman scaffold, investigated for its potential as a kinase inhibitor. However, like many heterocyclic aromatic compounds, it can exhibit poor aqueous solubility, posing a significant challenge for in vitro assays. This guide provides a systematic approach to addressing these issues.
Understanding the 'Why': The Chemistry of APNH Solubility
The aminophenylnorharman molecule contains a rigid, planar norharman core, which is hydrophobic. The addition of an aminophenyl group introduces a polar moiety, but the overall molecule often retains a significant non-polar character, leading to low solubility in aqueous buffers. The key to solubilization is to disrupt the intermolecular forces between APNH molecules and allow for favorable interactions with the solvent.
Step-by-Step Protocol for Solubilizing Aminophenylnorharman
This protocol outlines a tiered approach, starting with the most common and least disruptive solvents.
1. Initial Solvent Selection: The Organic Solvent First Approach
-
Rationale: The most reliable method for solubilizing hydrophobic compounds is to first dissolve them in a water-miscible organic solvent before making a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.
-
Protocol:
-
Weigh out the desired amount of aminophenylnorharman powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to the powder.
-
Vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can be employed if the compound does not readily dissolve.
-
Once fully dissolved, this becomes your high-concentration stock solution (e.g., 10-50 mM).
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Preparing Working Solutions: The Serial Dilution Method
-
Rationale: To avoid precipitation, it is critical to dilute the DMSO stock solution into your aqueous assay buffer in a stepwise manner. This gradual reduction in solvent strength prevents the compound from crashing out of solution.
-
Workflow Diagram:
Caption: Workflow for preparing aminophenylnorharman solutions.
-
Protocol:
-
Thaw an aliquot of your DMSO stock solution.
-
Perform a serial dilution of the stock solution in your final assay buffer (e.g., PBS, DMEM, cell culture media).
-
Crucially, ensure the final concentration of DMSO in your assay is below a level that affects your specific system, typically <0.5% and often as low as <0.1%. You must determine this experimentally for your cell line or enzyme.
-
Solvent Comparison Table
| Solvent | Typical Starting Concentration | Pros | Cons | Final Assay Concentration |
| DMSO | 10-50 mM | High solubilizing power; compatible with most assays. | Can be toxic to cells at >0.5%; may interfere with some enzymatic reactions. | <0.5% |
| Ethanol | 1-10 mM | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. | <1% |
| DMF | 10-50 mM | Similar to DMSO. | Higher toxicity than DMSO. | <0.1% |
Frequently Asked Questions (FAQs)
Q1: My aminophenylnorharman precipitates when I add it to my cell culture media. What should I do?
This is a classic sign of "crashing out" due to poor solubility in the aqueous environment.
-
Immediate Action: Centrifuge your media to pellet the precipitate before adding it to your cells to avoid physical damage and inaccurate dosing.
-
Troubleshooting:
-
Lower the Final Concentration: You may be exceeding the solubility limit of APNH in your media. Try a lower final concentration.
-
Check Your DMSO Concentration: Ensure the final DMSO concentration is as low as possible (<0.5%). High DMSO content can sometimes paradoxically cause precipitation when diluted.
-
Use a Serum-Containing Medium for Dilution: If your final experiment uses serum, make your dilutions in a medium containing the same serum percentage. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Q2: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful tool, but with caveats.
-
Best Practice: Use a bath sonicator for short bursts (1-2 minutes) to avoid overheating and potential degradation of the compound. This is best applied during the initial stock solution preparation in DMSO.
-
Caution: Do not sonicate your final working solutions in aqueous buffer for extended periods, as this can denature proteins in your media or assay buffer.
Q3: Are there any alternative solubilizing agents I can try if DMSO is not working or is toxic to my cells?
While DMSO is the first-line choice, other options can be explored.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. You would typically prepare a stock solution of APNH in an aqueous solution of HP-β-CD.
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that improve solubility. However, these must be carefully validated for compatibility with your specific in vitro model, as they can have their own biological effects.
Q4: How can I determine the maximum soluble concentration of aminophenylnorharman in my specific assay buffer?
A simple solubility test is recommended.
-
Experimental Workflow:
Caption: Workflow for determining maximum solubility.
-
Protocol:
-
Create a series of dilutions of your APNH stock in the final assay buffer.
-
Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visually inspect for any cloudiness or precipitate. A laser pointer can be used to detect the Tyndall effect (light scattering by suspended particles), which is a sensitive indicator of precipitation.
-
The highest concentration that remains clear is your working solubility limit.
-
By following these guidelines, researchers can confidently address the solubility challenges associated with aminophenylnorharman, leading to more accurate and reliable in vitro data.
References
-
Title: Synthesis and biological evaluation of novel aminophenylnorharman derivatives as potential antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Technical Support Center: A Researcher's Guide to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Welcome to the technical support center for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as Aminophenylnorharman.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are actively working with this potent and versatile molecule. As a compound featuring a primary aromatic amine and a β-carboline (pyrido[3,4-b]indole) core, it possesses unique characteristics but is also susceptible to specific degradation pathways that can impact experimental reproducibility and outcomes.[3][4]
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. Our goal is to equip you with the foundational knowledge and practical protocols to minimize degradation and ensure the integrity of your experiments.
Section 1: General Handling and Storage
FAQ: What are the primary stability concerns for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole?
The molecular structure of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, which contains both a primary aromatic amine and a nitrogen-rich heterocyclic system, makes it susceptible to three main degradation pathways:
-
Oxidation: The aminophenyl group is particularly prone to oxidation, which can be initiated by atmospheric oxygen.[3][5] This process is often catalyzed by trace metals and can lead to the formation of colored impurities.
-
Photodegradation: The extended π-system of the pyrido[3,4-b]indole core can absorb UV-Vis light, leading to photochemical reactions.[6][7] Exposure to ambient laboratory light, especially over extended periods, can generate reactive species and cause structural breakdown.[8][9]
-
pH Instability: The nitrogen atoms in the pyridoindole ring system can be protonated or deprotonated depending on the pH of the medium.[10] Extreme pH values can catalyze hydrolysis or other rearrangements, altering the compound's structure and properties.
FAQ: How should I properly store the solid compound and its solutions to ensure long-term stability?
Proper storage is the first and most critical step in preventing degradation. Aromatic amines and heterocyclic compounds require careful handling to maintain their integrity.[11][12] We recommend the following storage conditions, summarized in the table below.
| Form | Temperature | Atmosphere | Light Condition | Container Type | Rationale & Key Considerations |
| Solid Powder | 0 - 8 °C[13] | Inert Gas (Argon or Nitrogen) | Protect from Light (Amber Vial) | Tightly Sealed Glass Vial | Minimizes thermal degradation and prevents slow oxidation from atmospheric oxygen. An inert atmosphere is crucial for long-term stability. |
| Stock Solutions (in DMSO or other organic solvents) | -20 °C or -80 °C | Inert Gas (Argon or Nitrogen) | Protect from Light (Amber Vial or foil-wrapped) | Tightly Sealed, Low-extractable Vials | Freezing slows down degradation kinetics. Use of inert gas before sealing removes headspace oxygen, which is a primary driver of oxidative degradation in solution.[14] Multiple freeze-thaw cycles should be avoided; aliquot into single-use volumes.[15] |
| Aqueous Solutions (for assays) | 2 - 8 °C (Short-term, <24h) | N/A | Protect from Light | Sterile, appropriate plastic or glass | Aqueous solutions are generally less stable. Prepare fresh before each experiment. If short-term storage is necessary, refrigeration and light protection are mandatory. The instability of aromatic amines at room temperature in aqueous solutions has been documented.[15] |
Section 2: Troubleshooting Degradation from Oxidation
FAQ: My solution of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is changing color (e.g., turning yellow/brown). What's happening?
A visible color change is a classic indicator of oxidative degradation. The primary aromatic amine moiety (-NH2) on the phenyl ring is easily oxidized. This process can form highly colored nitroso, nitro, and azo compounds, as well as polymeric materials, leading to the observed discoloration.[3][5] This is a common issue with aromatic amines and signifies a loss of purity and potentially altered biological activity.
FAQ: What is the likely mechanism of oxidative degradation for this compound?
The oxidation of the aminophenyl group likely proceeds through a free radical mechanism, which can be initiated by atmospheric oxygen and catalyzed by light or trace metal ions. The process typically involves the formation of a radical cation, which can then undergo further reactions.
Caption: A workflow for protecting light-sensitive compounds.
Section 4: Managing pH-Related Instability
FAQ: In what pH range is 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole most stable?
While specific stability data for this exact molecule is not widely published, studies on the parent norharmane (9H-pyrido[3,4-b]indole) scaffold provide valuable insights. These compounds exhibit pH-dependent behavior due to the presence of multiple nitrogen atoms that can be protonated. [10]Generally, neutral to slightly acidic conditions (pH 5-7) are recommended for maximal stability in aqueous solutions.
FAQ: I'm working at a high/low pH. What should I be aware of?
Working outside the optimal pH range can introduce instability.
-
Strongly Acidic Conditions (pH < 4): The pyridine nitrogen and potentially the indole nitrogen can become protonated. While this may increase solubility, the highly acidic environment can catalyze hydrolysis or other rearrangements of the molecule over time.
-
Strongly Alkaline Conditions (pH > 9): The indole N-H proton can be abstracted, forming an anion. This deprotonated form may be more susceptible to oxidation. High pH can also promote other degradative reactions.
Caption: pH-dependent forms of the pyrido[3,4-b]indole core.
Section 5: Analytical Detection of Degradation
FAQ: How can I confirm if my sample has degraded?
The most reliable way to assess the purity and detect degradation of your compound is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method. [16] Indicators of Degradation:
-
Appearance of New Peaks: The emergence of additional peaks in your chromatogram that were not present in the reference standard.
-
Decrease in Main Peak Area: A reduction in the area of the peak corresponding to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, indicating a loss of the parent compound.
-
Changes in Peak Shape: Tailing or fronting of the main peak can sometimes indicate the presence of co-eluting impurities.
Protocol: General HPLC Method for Purity Analysis
Objective: To provide a starting point for developing an HPLC method to assess the purity of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in Water
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of your compound in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm and 280 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject a freshly prepared standard solution of high-purity 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole to determine its retention time.
-
Inject your experimental sample and compare the chromatograms. Calculate purity by dividing the area of the main peak by the total area of all peaks.
-
References
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
PubMed. (2011). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PMC. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
- ResearchGate. (2015). Determining the molecular basis for the pH-dependent interaction between 2'-deoxynucleotides and 9H-pyrido[3,4-b]indole in its ground and electronic excited states.
-
PMC. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]
-
ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]
-
Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical Reviews Journal. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
-
gsrs. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Retrieved from [Link]
- ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- ResearchGate. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture.
-
PMC. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Retrieved from [Link]
-
MDPI. (n.d.). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Retrieved from [Link]
-
PubMed. (2018). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Retrieved from [Link]
-
PubMed. (2011). Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. Retrieved from [Link]
-
PubMed. (1987). Synthesis of 7,12-dihydropyrido[3,4-b:5,4-b']diindoles. A novel class of rigid, planar benzodiazepine receptor ligands. Retrieved from [Link]
-
PubMed. (1974). Methods for detecting indole production by gram-negative nonsporeforming anaerobes. Retrieved from [Link]
-
NIH. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Retrieved from [Link]
- ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
-
Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
PMC. (2021). Oxidative decomposition and mineralization of caffeine by advanced oxidation processes: The effect of hybridization. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Aminophenylnorharman (APNH) DNA Adduct Detection
Welcome to the technical support guide for the detection and troubleshooting of DNA adducts formed by 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, commonly known as aminophenylnorharman (APNH). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying these specific DNA lesions.
APNH is an environmental and potentially endogenous mutagen formed from the reaction of norharman and aniline, which requires metabolic activation to exert its genotoxic effects.[1][2] Its detection is critical for toxicological risk assessment and understanding mechanisms of chemical carcinogenesis. This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter during your experimental workflow.
Core Principles of APNH-DNA Adduct Detection
The detection of APNH-DNA adducts, which are primarily formed at the C8-position of guanine (dG-C8-APNH), relies on highly sensitive analytical techniques.[1][3] The most common and robust methods include ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] Each method has its own set of challenges, from sample preparation to data interpretation.
Section 1: General Issues in Sample Preparation & DNA Isolation
This section addresses common problems that arise before the primary detection assay is even performed. The quality of your starting material is paramount.
Question: I'm getting low DNA yields from my tissue/cell samples. How can this affect my adduct analysis?
Answer: Low DNA yield is a critical issue. Insufficient DNA (typically <10 µg for most assays) can lead to adduct levels falling below the limit of detection of your chosen method.[7][8] Furthermore, aggressive extraction methods to increase yield can sometimes introduce oxidative damage or DNA shearing, which may interfere with subsequent enzymatic steps.
-
Causality: The cause of low yield often lies in incomplete cell lysis, excessive homogenization, or loss of DNA during precipitation steps. For tissue samples, the choice of digestion enzyme (e.g., Proteinase K) and incubation time is crucial.
-
Troubleshooting Steps:
-
Optimize Lysis: Ensure your lysis buffer is appropriate for your sample type and that you are achieving complete homogenization. For tough tissues, consider mechanical disruption (e.g., bead beating) in addition to enzymatic digestion.
-
Phenol-Chloroform vs. Kits: While classical phenol-chloroform extraction is robust, commercial DNA isolation kits can offer more consistent yields and higher purity, which has been shown to improve adduct recovery.[9] However, ensure the kit is validated for your sample type, as some column-based methods may have reduced efficiency with high molecular weight DNA.
-
Precipitation: Use ice-cold ethanol or isopropanol and allow sufficient time for precipitation. Adding a co-precipitant like glycogen can significantly improve the recovery of small amounts of DNA.
-
QC Check: Always quantify your DNA using a fluorometric method (e.g., Qubit) rather than spectrophotometry (e.g., NanoDrop), as the latter can be skewed by RNA or protein contamination. Assess purity using the 260/280 and 260/230 nm ratios.
-
Question: My DNA appears to be degraded. Can I still use it for adduct detection?
Answer: It is highly discouraged. DNA integrity is essential for accurate quantification. Degradation can lead to an underestimation of adduct levels because the normalization is based on the total amount of nucleotides. For ³²P-postlabeling, sheared DNA can also affect the efficiency of the enzymatic digestion steps.
-
Causality: Degradation can occur due to endogenous nuclease activity (improper sample storage), harsh chemical treatments during isolation, or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Assess Integrity: Run an aliquot of your DNA on a 0.8-1.0% agarose gel. High-quality genomic DNA should appear as a tight, high molecular weight band. A smear indicates degradation.
-
Proper Storage: Snap-freeze fresh tissues in liquid nitrogen and store them at -80°C.[4] Perform DNA isolation promptly after thawing.
-
Use Nuclease Inhibitors: Include EDTA in your homogenization and lysis buffers to chelate divalent cations required by DNases.
-
Section 2: Troubleshooting ³²P-Postlabeling Assays
The ³²P-postlabeling assay is an extremely sensitive method for detecting bulky aromatic adducts like dG-C8-APNH.[7][10] However, it is a complex, multi-step procedure prone to variability.[8][11]
Bioactivation and Adduct Formation Workflow
Caption: Metabolic activation of APNH leading to DNA adduct formation.
Question: I'm not seeing any adduct spots on my TLC plate, but I expect them to be there.
Answer: This is a common and frustrating issue. The absence of spots can point to problems in several key stages of the assay: DNA digestion, adduct enrichment, or the labeling reaction itself.
-
Causality & Troubleshooting:
-
Incomplete DNA Digestion: The initial digestion of DNA to 3'-mononucleotides by Micrococcal Nuclease (MN) and Spleen Phosphodiesterase (SPD) is critical. If inefficient, bulky adducts like APNH may sterically hinder enzyme activity, preventing their release.
-
Inefficient Adduct Enrichment (Nuclease P1 Method): The nuclease P1 enrichment step is designed to remove normal nucleotides, thereby increasing the relative concentration of adducted nucleotides for labeling.[8] However, some adducts can be susceptible to nuclease P1 digestion.
-
Solution: While dG-C8-APNH is generally resistant, verify your nuclease P1 activity with a known positive control. Ensure the pH of the reaction (typically ~pH 6.0) is correct. In some cases, butanol extraction can be used as an alternative enrichment method, though its efficiency varies for different adducts.[14]
-
-
Failed Labeling Reaction: The T4 Polynucleotide Kinase (PNK) enzyme transfers the ³²P label from [γ-³²P]ATP to the adducted nucleotide. This reaction can fail due to poor ATP quality, inactive enzyme, or inhibitors.
-
Solution: Use high specific activity (>6000 Ci/mmol) [γ-³²P]ATP.[9] Ensure the PNK enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Include a positive control (e.g., a synthetic dG-C8-APNH standard or DNA from a treated animal) in every experiment to validate the entire process.[11]
-
-
Question: My TLC plate shows streaks and high background noise, making it difficult to quantify spots.
Answer: High background or streaking on the thin-layer chromatography (TLC) plate usually points to contaminants being carried through the procedure and getting labeled, or issues with the chromatography itself.
-
Causality & Troubleshooting:
-
Contaminants: Impure DNA (containing RNA or protein) or contaminants from buffers can become radiolabeled. Excess salt can also interfere with chromatographic separation.
-
Solution: Start with high-purity DNA (260/280 ratio of ~1.8 and 260/230 ratio > 2.0). Use HPLC-grade water and high-purity reagents for all buffers. An improved solvent extraction procedure for DNA isolation can help reduce co-purification of inhibitors.[10]
-
-
Incomplete Nuclease P1 Digestion: If normal nucleotides are not fully dephosphorylated, they can be labeled by PNK, leading to a massive background smear.
-
Solution: Optimize the nuclease P1 digestion. Check enzyme activity and reaction conditions.
-
-
Chromatography Conditions: Incorrect solvent systems, improperly prepared TLC plates, or overloaded samples can cause streaking.
-
Solution: Use freshly prepared, well-mixed TLC solvents. Ensure the TLC tank is fully saturated with solvent vapor before starting the run. A non-urea solvent mixture has been shown to improve separation and signal-to-noise ratios for bulky adducts.[10]
-
-
Section 3: Troubleshooting LC-MS/MS Analysis
LC-MS/MS offers superior structural confirmation and quantification compared to ³²P-postlabeling, especially when using stable isotope-labeled internal standards.[4][15] However, it requires careful optimization of DNA hydrolysis, chromatography, and mass spectrometer settings.
General Workflow for LC-MS/MS Adduct Analysis
Caption: Standard workflow for DNA adduct analysis by LC-MS/MS.
Question: I'm observing a very low signal or no peak for my dG-C8-APNH adduct in the LC-MS/MS.
Answer: A low or absent signal can be due to inefficient hydrolysis, loss of the analyte during sample cleanup, poor chromatographic separation, or incorrect MS parameters.
-
Causality & Troubleshooting:
-
Inefficient Enzymatic Hydrolysis: Complete hydrolysis of DNA to individual nucleosides is crucial for releasing the dG-C8-APNH adduct for detection.[16] Bulky adducts can significantly inhibit the enzymes used (e.g., DNase I, Nuclease P1, Phosphodiesterases, Alkaline Phosphatase).[12][13]
-
Solution: The choice and combination of nucleases are critical. Studies have shown that for bulky adducts, using nuclease P1 can be more effective than a combination of micrococcal nuclease and spleen phosphodiesterase.[12][13] Optimization of enzyme concentrations and incubation times is essential; sequentially varying the level of each enzyme can help find the optimal conditions.[17][18]
-
-
Adduct Instability: While N-linked adducts (like dG-C8-APNH) are relatively stable, O-linked adducts can be unstable to heat or acid.[16] Ensure your hydrolysis conditions are not degrading the target adduct. Enzymatic hydrolysis is generally milder than acid hydrolysis.[16][19]
-
Sample Cleanup: Solid-phase extraction (SPE) is often used to remove salts and other contaminants before MS analysis. Your adduct may be binding irreversibly to the SPE sorbent or eluting poorly.
-
Solution: Methodically optimize the SPE protocol. Test different sorbents (e.g., C18, HLB) and elution solvents. Always check the flow-through and wash fractions to ensure you are not losing your analyte.
-
-
Mass Spectrometry Parameters: Incorrect parent/fragment ion masses, collision energy, or ion source parameters will result in poor sensitivity.
-
Solution: Infuse a synthetic dG-C8-APNH standard directly into the mass spectrometer to optimize all MS parameters. The fragmentation of the nucleoside adduct will typically yield a product ion corresponding to the protonated aminophenylnorharman base.[15]
-
-
| Parameter | Typical Starting Point for Optimization | Rationale |
| Parent Ion (Q1) | [M+H]⁺ of dG-C8-APNH | Selects the protonated molecular ion of the adduct. |
| Fragment Ion (Q3) | [BH₂]⁺ of APNH | The most stable and abundant fragment is often the protonated base.[15] |
| Collision Energy | 15-40 eV | Must be optimized to maximize the signal of the specific fragment ion. |
| Dwell Time | 50-100 ms | Balances signal intensity with the number of points across the chromatographic peak. |
Question: My results show high variability between replicate injections or samples. What is the cause?
Answer: High variability points to inconsistencies in the analytical process. The most effective way to control for this is the proper use of an internal standard.
-
Causality & Troubleshooting:
-
Lack of a Proper Internal Standard: Without an internal standard, variations in sample preparation, injection volume, and MS source ionization cannot be corrected.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[16]
-
Solution: Improve chromatographic separation to move the adduct peak away from interfering matrix components. Enhance the sample cleanup procedure (e.g., using a more rigorous SPE protocol). The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects, as it will be affected in the same way as the native analyte.
-
-
Protocols
Protocol 1: Optimized Enzymatic Hydrolysis for LC-MS/MS
This protocol is a starting point and must be optimized for your specific application and instrumentation.[12][13][17]
-
To 10-20 µg of purified DNA in a microfuge tube, add the stable isotope-labeled internal standard (e.g., ¹⁵N₅-dG-C8-APNH).
-
Add buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Add DNase I (e.g., 20 units) and Nuclease P1 (e.g., 10 units).
-
Incubate at 37°C for 2-4 hours.
-
Add Alkaline Phosphatase (e.g., 10 units) and an appropriate buffer (adjusting pH to ~8.5).
-
Incubate at 37°C for an additional 2 hours or overnight.
-
Stop the reaction by adding an equal volume of cold acetonitrile or by heating.
-
Centrifuge to pellet the enzymes and precipitated material.
-
Transfer the supernatant for SPE cleanup and subsequent LC-MS/MS analysis.
References
-
Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis. [Link]
-
32P-postlabelling analysis of bulky aromatic adducts. PubMed - NIH. [Link]
-
Comparison of Different Hydrolysis Methods in DNA Adducts Analysis and Application. Chinese Journal of Analytical Chemistry. [Link]
-
Recovery of bulky DNA adducts by the regular and a modified 32P-postlabelling assay; influence of the DNA-isolation method. PubMed. [Link]
-
32P-postlabelling of bulky human DNA adducts enriched by different methods including immunoaffinity chromatography. PubMed. [Link]
-
32P-postlabeling analysis of DNA adducts. PubMed - NIH. [Link]
-
Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. [Link]
-
Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Semantic Scholar. [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. [Link]
-
32P-Postlabeling Analysis of DNA Adducts. PubMed. [Link]
-
Methods of DNA adduct determination and their application to testing compounds for genotoxicity. PubMed. [Link]
-
Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases. PubMed. [Link]
-
Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis. NIH. [Link]
-
Methods for the Detection of DNA Adducts. ResearchGate. [Link]
-
The Evaluation of DNA-adduct Formation through DNA-Adductomics. RE-Place. [Link]
-
DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. PMC - NIH. [Link]
-
METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PMC - NIH. [Link]
-
Analysis of an RNA adduct formed from aminophenylnorharman. PubMed. [Link]
-
Structure of DNA Adduct Formed with Aminophenylnorharman, Being Responsible for the Comutagenic Action of Norharman with Aniline. ACS Publications. [Link]
-
DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry. PMC - NIH. [Link]
-
METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PubMed. [Link]
-
Formation of DNA adducts by the co-mutagen norharman with aromatic amines. PubMed. [Link]
-
A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. PubMed. [Link]
-
Main metabolic pathway in the bioactivation and DNA adduct formation of... ResearchGate. [Link]
-
Analysis of an RNA adduct formed from aminophenylnorharman. Oxford Academic. [Link]
-
Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human s. Semantic Scholar. [Link]
-
Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing. NIH. [Link]
-
DNA adducts – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of DNA adducts by the co-mutagen norharman with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of an RNA adduct formed from aminophenylnorharman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recovery of bulky DNA adducts by the regular and a modified 32P-postlabelling assay; influence of the DNA-isolation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-postlabelling of bulky human DNA adducts enriched by different methods including immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 4-aminobiphenyl are infrequently detected in human mammary tissue by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Different Hydrolysis Methods in DNA Adducts Analysis and Application [ccspublishing.org.cn]
- 17. researchgate.net [researchgate.net]
- 18. Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. | Semantic Scholar [semanticscholar.org]
- 19. Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A107) Fluorescence Studies
Welcome to the technical support center for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A107). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this fluorescent probe. As a molecule with a pyrido[3,4-b]indole core, A107's fluorescence is highly sensitive to its environment, which, while powerful for sensing applications, can also be a source of experimental artifacts. This guide will help you navigate these challenges and ensure the integrity of your fluorescence data.
I. Understanding the Fluorescent Properties of A107
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, which we will refer to as A107, is a member of the β-carboline family of compounds.[1] Its structure, featuring an electron-donating aminophenyl group attached to the pyridoindole core, suggests that it likely exhibits intramolecular charge transfer (ICT) characteristics. This property is the foundation of its environmentally sensitive fluorescence, but also a key factor in potential artifacts.
The fluorescence of A107 and similar pyridoindole derivatives can be significantly influenced by:
-
Solvent Polarity: The emission wavelength and quantum yield of push-pull fluorophores like A107 are often highly dependent on the polarity of the solvent.[2]
-
pH: The pyridoindole ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH, leading to changes in fluorescence.[1]
-
Concentration: At high concentrations, fluorescent molecules can suffer from aggregation-caused quenching (ACQ) or, in some cases, exhibit aggregation-induced emission (AIE).[3][4]
-
Presence of Quenchers: Various molecules can quench fluorescence through processes like Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), or collisional quenching.
II. Troubleshooting Guide: Common Artifacts and Solutions
This section addresses specific issues you may encounter during your experiments with A107, providing explanations for the underlying causes and actionable solutions.
FAQ 1: Why is my fluorescence signal weak or absent?
Possible Causes and Solutions:
-
Environmental Quenching:
-
Explanation: The fluorescence of pyridoindole derivatives can be quenched in hydroxylic solvents like water and alcohols.[5] This is a common characteristic of molecules with ICT states.
-
Troubleshooting Steps:
-
Solvent Check: If you are working in an aqueous buffer or alcohol-containing solvent, this is a likely cause. Test the fluorescence of A107 in a non-polar, aprotic solvent (e.g., toluene, dioxane) to confirm its intrinsic fluorescence.
-
Solvent Optimization: If your experimental system allows, try to minimize the concentration of quenching solvents.
-
Consider a Different Probe: If your assay must be conducted in a strongly quenching environment, A107 may not be the optimal probe.
-
-
-
Incorrect Excitation or Emission Wavelengths:
-
Explanation: Using incorrect wavelength settings on your fluorometer will result in a weak or non-existent signal.
-
Troubleshooting Steps:
-
Run a Full Spectrum Scan: Measure the full excitation and emission spectra of A107 in your experimental buffer to determine the optimal wavelengths.
-
Consult Supplier Data: Check the technical datasheet for your specific batch of A107 for recommended excitation and emission maxima.
-
-
-
Photobleaching:
-
Explanation: Prolonged exposure to high-intensity light can cause irreversible photodegradation of the fluorophore.
-
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest possible excitation intensity that still provides a measurable signal.
-
Minimize Exposure Time: Limit the duration of light exposure during measurements.
-
Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent.
-
-
-
Low Concentration:
-
Explanation: The concentration of A107 may simply be too low to detect.
-
Troubleshooting Steps:
-
Increase Concentration: Prepare a dilution series to find the optimal concentration range for your instrument and assay. Be mindful of potential aggregation at higher concentrations (see FAQ 3).
-
-
FAQ 2: I'm observing a shift in the emission wavelength. What does this mean?
Possible Causes and Solutions:
-
Solvatochromism:
-
Explanation: A shift in the emission wavelength (color) with a change in solvent polarity is known as solvatochromism. This is a characteristic feature of ICT fluorophores.[6] A red-shift (to longer wavelengths) is typically observed in more polar solvents.
-
Troubleshooting Steps:
-
Characterize the Solvatochromic Shift: Measure the emission spectra of A107 in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, methanol). This will help you understand its behavior and potentially use it as a polarity sensor.
-
Maintain Consistent Solvent Environment: For experiments where a stable emission wavelength is desired, ensure that the solvent composition remains constant across all samples.
-
-
-
pH Changes:
-
Explanation: Protonation or deprotonation of the nitrogen atoms in the pyridoindole ring can significantly alter the electronic structure and thus the fluorescence emission.[7]
-
Troubleshooting Steps:
-
pH Titration: Perform a pH titration of your A107 solution and measure the fluorescence spectrum at each pH point. This will reveal the pH sensitivity of the probe and its pKa. A related pyridoindole derivative was found to have a pKa of 5.5.[2]
-
Use a Buffered Solution: Ensure your experiments are conducted in a well-buffered solution to prevent fluctuations in pH.
-
-
FAQ 3: My fluorescence intensity is not linear with concentration. Why?
Possible Causes and Solutions:
-
Inner Filter Effect:
-
Explanation: At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette, and can also re-absorb the emitted light. This leads to a non-linear decrease in the observed fluorescence intensity.
-
Troubleshooting Steps:
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your sample at the excitation wavelength. As a general rule, the absorbance should be kept below 0.1 to minimize inner filter effects.
-
Dilute Your Sample: If the absorbance is too high, dilute your sample.
-
Use a Microplate Reader or Triangular Cuvette: These instruments have shorter path lengths, which can help to mitigate inner filter effects.
-
-
-
Aggregation-Caused Quenching (ACQ):
-
Explanation: Many fluorophores, when in high concentration, form non-fluorescent aggregates.[4]
-
Troubleshooting Steps:
-
Concentration-Dependent Study: Perform a detailed concentration-dependent fluorescence study. If ACQ is occurring, you will observe a decrease in fluorescence quantum yield at higher concentrations.
-
Work at Lower Concentrations: The most straightforward solution is to work at concentrations where the probe exists as a monomer.
-
-
III. Experimental Protocols
Protocol 1: Determining the Optimal Excitation and Emission Wavelengths
This protocol will guide you through finding the correct wavelength settings for your A107 experiments.
Materials:
-
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A107)
-
Your experimental buffer or solvent of choice
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a Dilute Solution: Prepare a solution of A107 in your chosen solvent. The absorbance at the expected absorption maximum should be between 0.05 and 0.1.
-
Measure the Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 450 nm). b. Scan a range of excitation wavelengths (e.g., 250-420 nm). c. The wavelength with the highest fluorescence intensity is the excitation maximum (λ_ex).
-
Measure the Emission Spectrum: a. Set the excitation wavelength to the λ_ex determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).
IV. Visualizations
Logical Workflow for Troubleshooting Fluorescence Signal Issues
Caption: Troubleshooting workflow for A107 fluorescence experiments.
Factors Influencing A107 Fluorescence
Caption: Interplay of factors affecting A107 fluorescence.
V. Quantitative Data Summary
| Parameter | Condition | Expected Observation | Rationale |
| Emission Maximum (λ_em) | Increasing Solvent Polarity | Red-shift (longer wavelength) | Stabilization of the excited ICT state in polar solvents.[6] |
| Fluorescence Quantum Yield (Φ_F) | Increasing Solvent Polarity | Decrease | Increased non-radiative decay pathways in polar, protic solvents.[5] |
| Fluorescence Intensity | Acidic pH | Potential Quenching or Shift | Protonation of nitrogen atoms alters electronic structure.[7] |
| Fluorescence Intensity | High Concentration (>10 µM) | Non-linear decrease | Inner filter effects and/or aggregation-caused quenching. |
VI. Concluding Remarks
The environmental sensitivity of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a double-edged sword. While it makes A107 a potentially powerful tool for probing local environments, it also necessitates careful experimental design and troubleshooting. By understanding the fundamental principles outlined in this guide and systematically addressing potential artifacts, you can harness the full potential of this intriguing fluorophore and generate reliable, high-quality data.
VII. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Aminophenylnorharman (APNH) in Biological Samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the quantification of aminophenylnorharman (APNH). As a potential mutagen and carcinogen formed from precursors found in cooked foods and cigarette smoke, accurate measurement of APNH in biological matrices like urine and plasma is critical for exposure assessment and toxicological studies.[1] However, its polar nature, low endogenous concentrations, and the complexity of biological samples present significant analytical challenges.[1][2][3]
This guide, structured in a question-and-answer format, provides expert-driven troubleshooting advice and detailed protocols to help you navigate these challenges and generate robust, reproducible data.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the analytical workflow for APNH.
Q1: Why is my APNH recovery consistently low after Solid-Phase Extraction (SPE)?
A1: Low recovery is the most common issue in SPE and can stem from several factors related to the interaction between the analyte, the sorbent, and the solvents.[4][5][6] The key is to systematically determine at which step the analyte is being lost.[5]
Causality-Driven Troubleshooting Steps:
-
Verify Analyte Loss Step: Fractionate your SPE procedure. Collect the sample load flow-through, the wash solvent, and multiple small-volume elution fractions. Analyze each to pinpoint where APNH is being lost.[5]
-
Sorbent-Analyte Mismatch: APNH is a polar, aromatic amine. Your sorbent choice must be appropriate for retaining such a compound.
-
The Problem: Using a standard C18 (reversed-phase) sorbent may not provide sufficient retention, especially if the sample is loaded in a solvent with high organic content, causing the APNH to pass through into the waste.[4][7]
-
The Solution: A mixed-mode cation-exchange sorbent is often ideal. It provides dual retention mechanisms: hydrophobic interaction from a carbon backbone (like C8 or C18) and electrostatic interaction via the charged amine group of APNH. This ensures strong retention during loading and washing.
-
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interactions.
-
The Problem: If APNH is retained on a mixed-mode cation-exchange column, a neutral or acidic organic solvent (e.g., methanol) will not be sufficient to elute it from the ion-exchange sites.[4]
-
The Solution: The elution solvent must contain a basic modifier to neutralize the charge on the APNH amine group, disrupting the ionic interaction. A common choice is 5% ammonium hydroxide in methanol or acetonitrile.[4][6]
-
-
Improper Sample pH: For ion-exchange mechanisms, the pH of the sample load is critical.
-
The Problem: To be retained by a cation-exchange sorbent, the primary amine on APNH must be positively charged (protonated). If the sample pH is too high (basic), the amine will be neutral, and retention will be poor.[7]
-
The Solution: Acidify your sample (e.g., with formic or acetic acid) to a pH at least 2 units below the pKa of the aminophenyl group to ensure it is fully protonated before loading.
-
-
Cartridge Drying or Inefficient Flow Rate:
-
The Problem: Allowing the sorbent bed to dry out after conditioning can prevent proper interaction with the aqueous sample.[4] Similarly, a flow rate that is too high during sample loading doesn't allow sufficient time for the analyte to partition onto the sorbent.[8]
-
The Solution: Ensure the sorbent bed remains wetted after the equilibration step. Load the sample slowly, typically at a rate of ~1-2 mL/min.[4]
-
Troubleshooting Summary Table
| Symptom | Likely Cause | Recommended Solution | Supporting Rationale |
| APNH found in sample load flow-through. | Sorbent polarity mismatch or incorrect sample pH. | Use a mixed-mode cation-exchange sorbent. Acidify the sample before loading.[5][7] | Enhances retention through both hydrophobic and ionic interactions. Ensures APNH is charged for cation exchange. |
| APNH found in wash fraction. | Wash solvent is too strong. | Decrease the organic content of the wash solvent or ensure the pH maintains the analyte's charged state.[5] | Prevents premature elution of the analyte while still removing interferences. |
| No APNH detected in any fraction. | Elution solvent is too weak; irreversible binding. | Increase elution solvent strength. For cation-exchange, use a basic modifier (e.g., 5% NH4OH in MeOH).[4][5] | A basic modifier neutralizes the charged APNH, releasing it from the sorbent. |
| High variability between replicates. | Inconsistent flow rate or cartridge drying. | Use a vacuum manifold for controlled flow and ensure the sorbent bed does not dry post-conditioning.[4][6] | Ensures uniform processing conditions across all samples, improving reproducibility. |
Workflow: Troubleshooting Low SPE Recovery ```dot
Caption: Overview of the APNH analytical workflow.
References
-
In vitro and in vivo formation of aminophenylnorharman from norharman and aniline | Request PDF. (2025). ResearchGate. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc.[Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025). YouTube. [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (n.d.). PubMed. [Link]
-
Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples. (n.d.). PubMed. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (n.d.). PubMed. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. (2025). Rowan Digital Works. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry. [Link]
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. (2022). Semantic Scholar. [Link]
-
Understanding the Significance of Sample Preparation in Studies of the Nanoparticle Metabolite Corona. (n.d.). PMC - NIH. [Link]
-
Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. (n.d.). PubMed Central. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. (2022). MDPI. [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025). IROA Technologies. [Link]
-
Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. (2012). PubMed. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed. [Link]
-
Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (n.d.). MDPI. [Link]
-
Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. (1989). MDPI. [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (n.d.). MDPI. [Link]
-
Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. (2014). PubMed. [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (2025). ResearchGate. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. [Link]
-
Determination of standard sample purity using the high-precision 1H-NMR process. (n.d.). PubMed. [Link]
-
A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. (2022). NIH. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). ResearchGate. [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). PubMed. [Link]
-
Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (n.d.). NIH. [Link]
- Method of analysis of amine by mass spectrometry. (n.d.).
-
Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma. (n.d.). Frontiers. [Link]
-
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (n.d.). PubMed. [Link]
-
Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. (n.d.). MDPI. [Link]
-
(PDF) Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection of aminophenylnorharman, a possible endogenous mutagenic and carcinogenic compound, in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hawach.com [hawach.com]
- 7. specartridge.com [specartridge.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Cell Culture Contamination Issues in 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A9PI) Studies
Welcome to the technical support center for researchers utilizing 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (A9PI) in cell culture experiments. This guide is designed to provide in-depth troubleshooting for contamination issues that may arise during your research. Given that A9PI is a specific research compound, this resource combines general best practices for cell culture with targeted advice for introducing novel small molecules into your experimental workflow.
Section 1: Introduction to A9PI and Proactive Contamination Control
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as Aminophenylnorharman, is a heterocyclic compound that has been investigated for its potential as a mutagenic and carcinogenic compound.[1][2][3] As with any experimental compound, maintaining the integrity of your cell cultures is paramount to obtaining reliable and reproducible data. Contamination can arise from various sources, including microbial and chemical contaminants, as well as cross-contamination with other cell lines.[4][5] This guide will walk you through identifying, resolving, and preventing these common issues.
The First Line of Defense: Aseptic Technique
The most critical factor in preventing contamination is a strict adherence to aseptic technique.[6][7] This includes working in a certified biological safety cabinet (BSC), regularly decontaminating surfaces with 70% ethanol, and using sterile reagents and equipment.[5]
Section 2: Troubleshooting Microbial Contamination
Microbial contamination is one of the most frequent challenges in cell culture.[8] It can be broadly categorized into bacterial, fungal (yeast and mold), and mycoplasma contamination.
Frequently Asked Questions (FAQs): Microbial Contamination
Q1: My culture medium turned cloudy and yellow overnight. What is the likely cause?
A1: A rapid change in turbidity and a drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[8] You may also observe small, motile particles between your cells when viewed under a microscope.
Q2: I see fuzzy, filamentous growths in my culture flask. What should I do?
A2: This is indicative of fungal (mold) contamination.[5] The best course of action is to immediately discard the contaminated culture to prevent the spread of spores to other experiments.[5] Thoroughly decontaminate the incubator and BSC.
Q3: My cells are growing poorly and look unhealthy, but the medium is clear. What could be the issue?
A3: This could be a sign of mycoplasma contamination.[9][10] Mycoplasmas are very small bacteria that lack a cell wall, making them difficult to detect by visual inspection or light microscopy.[10][11] They can alter cell metabolism and affect experimental outcomes without causing obvious signs of contamination like turbidity.[9][10]
Troubleshooting Guide: Identifying and Addressing Microbial Contamination
| Contaminant Type | Visual & Microscopic Signs | Recommended Action | Prevention Strategies |
| Bacteria | - Rapidly cloudy medium- Sudden pH drop (yellow medium)- Microscopic observation of small, motile rods or cocci | - Immediately discard the contaminated culture.[5]- Decontaminate the incubator and all work surfaces.[5] | - Strict aseptic technique.- Use of antibiotics in the initial stages of primary culture (not recommended for long-term use).[12]- Filter-sterilize all prepared solutions.[13] |
| Yeast | - Medium may become slightly turbid.- Microscopic observation of individual oval or budding particles. | - Discard the culture.[5]- Decontaminate the work area. | - Proper aseptic technique.- Ensure all media and supplements are sterile. |
| Mold (Fungus) | - Visible filamentous growths (mycelia), sometimes with colored spores.- Medium may become cloudy in later stages. | - Immediately discard the culture to prevent spore dispersal.[5]- Thoroughly clean and decontaminate the incubator and BSC.[5] | - Maintain a clean and dry incubator.- Regularly clean the lab environment to reduce airborne spores. |
| Mycoplasma | - Often no visible signs of contamination.- Subtle changes in cell growth rate, morphology, or function.[11] | - Quarantine the suspected culture.- Test for mycoplasma using a reliable method (PCR, ELISA, or DNA staining).[6][10]- If positive, discard the culture or treat with a specific mycoplasma elimination reagent if the cell line is irreplaceable.[9][10] | - Routinely test all cell cultures for mycoplasma.- Quarantine and test all new cell lines before introducing them to the main lab.[4]- Use reputable sources for cell lines and reagents. |
Experimental Protocol: Mycoplasma Detection via PCR
This protocol provides a general overview of a PCR-based mycoplasma detection method. Always refer to the specific instructions provided with your chosen detection kit.
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a near-confluent culture.
-
DNA Extraction: Extract the DNA from the supernatant according to the kit's instructions. This step is crucial for removing PCR inhibitors.
-
PCR Amplification: Prepare the PCR master mix containing primers specific to the 16S rRNA gene of common mycoplasma species, DNA polymerase, and dNTPs.[7]
-
Add Template DNA: Add the extracted DNA to the master mix.
-
Thermal Cycling: Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.
Section 3: Troubleshooting Chemical Contamination with A9PI
When introducing a new compound like A9PI into your cell culture system, there is a risk of chemical contamination. This can arise from the compound itself, impurities, or interactions with your cultureware and media.[14]
Frequently Asked Questions (FAQs): Chemical Contamination
Q4: After adding my A9PI solution, I noticed a precipitate in the culture medium. What should I do?
A4: Precipitate formation can indicate that the compound has exceeded its solubility in the culture medium. This can be toxic to cells and interfere with your experiment. You should prepare a new, lower concentration of your A9PI stock solution and ensure it is fully dissolved before adding it to the culture.
Q5: My cells show signs of toxicity (e.g., detachment, death) even at low concentrations of A9PI. Could this be chemical contamination?
A5: Yes, this is possible. The toxicity could be due to the inherent properties of A9PI, or it could be caused by impurities in your compound stock or the solvent used to dissolve it. It is also possible that the A9PI is degrading into a more toxic substance.
Troubleshooting Guide: A9PI-Related Chemical Contamination
dot graph TD A[Start: Unexpected Cellular Response After A9PI Addition] --> B{Is there a precipitate in the medium?}; B -- Yes --> C[Hypothesis: Solubility Issue]; C --> D[Action: Prepare a fresh, lower concentration stock solution of A9PI. Ensure complete dissolution before use.]; B -- No --> E{Are cells showing signs of toxicity?}; E -- Yes --> F[Hypothesis: Compound Toxicity, Impurities, or Degradation]; F --> G[Action: 1. Verify the purity of your A9PI stock.2. Test the toxicity of the solvent (e.g., DMSO) alone.3. Prepare fresh A9PI stock solutions regularly and store them properly.]; E -- No --> H[Consider other factors: e.g., microbial contamination, experimental error];
end caption: Troubleshooting A9PI-related issues.
Experimental Protocol: Preparing a Sterile Stock Solution of A9PI
Proper preparation of your A9PI stock solution is critical to avoid contamination and ensure experimental consistency.
-
Weighing the Compound: In a clean, draft-free area, accurately weigh the desired amount of A9PI powder.
-
Dissolving the Compound: In a sterile tube, dissolve the A9PI in a small amount of a suitable sterile solvent (e.g., DMSO).[15] Ensure the final concentration of the solvent in your cell culture medium does not exceed a non-toxic level (typically <0.1% for DMSO).
-
Sterile Filtration: Once fully dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[16] This will remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect from light if the compound is light-sensitive.[15]
Section 4: Preventing Cross-Contamination
Cross-contamination with other cell lines is a serious and often overlooked issue that can invalidate your research findings.[14][17]
Frequently Asked Questions (FAQs): Cross-Contamination
Q6: How can I be sure that my cell line is what I think it is?
A6: The only way to be certain is through cell line authentication. This is typically done by short tandem repeat (STR) profiling, which provides a unique genetic fingerprint for each human cell line.
Q7: What are the best practices to avoid cross-contamination in the lab?
A7: The following practices are essential:
-
Work with only one cell line at a time in the biological safety cabinet.[18]
-
Use separate, clearly labeled bottles of media and reagents for each cell line.[18]
-
Never share pipettes or other equipment between different cell lines.
-
Routinely clean and decontaminate your work area and equipment between handling different cell lines.
Workflow for Preventing Cross-Contamination
Section 5: Conclusion
By implementing the proactive and reactive strategies outlined in this guide, researchers working with 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole can significantly reduce the risk of cell culture contamination. Maintaining a vigilant and meticulous approach to cell culture is the cornerstone of generating high-quality, reproducible scientific data.
References
- Vertex AI Search. Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal.
- Vertex AI Search.
- Sigma-Aldrich.
- Vertex AI Search. Cell Culture Contamination: 5 Common Sources and How to Prevent Them.
- National Institutes of Health (NIH). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- Sigma-Aldrich.
- Corning.
- National Institutes of Health (NIH) PMC.
- Technology Networks.
- Yeasen.
- ATCC.
- Lonza Bioscience.
- Vertex AI Search.
- Study.com.
- ATCC.
- Corning.
- Google Books. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- Environmental Health and Safety.
- Guidechem. 9-(4'-aminophenyl)-9h-pyrido[3,4-b]indole.
- On Science.
- PromoCell. Troubleshooting guide for cell culture.
- GMP Plastics.
- Technology Networks.
- Amerigo Scientific. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole.
- Proteintech Group.
- Santa Cruz Biotechnology. 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole | CAS 219959-86-1.
- PhytoTech Labs. Preparing Stock Solutions.
- Critical Process Filtration.
- ResearchGate.
- Gsrs. 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE.
- Benchchem.
- Sigma-Aldrich. Cell Culture Troubleshooting.
- Reddit. How to prepare sterile drug solution in DMSO for cell culture?
- YouTube. Making stock solutions - how and why.
- Fda.gov. 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE.
- Cell and Gene. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues.
- 上海惠诚生物科技有限公司. Aminophenyl)-9H-pyrido[3,4-b]indole.
- Yeasen.
- Santa Cruz Biotechnology. 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole-d4.
- Santa Cruz Biotechnology. 9-(4′-Aminophenyl)-9H-pyrido[3,4-b]indole-d4.
- Chem-Impex. 9H-Pyrido[3,4-b]indole.
- LGC Standards. 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
- Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products.
- ResearchGate. Synthesis of organosoluble aromatic poly(ether ketone)-polyimide copolymers from 9-(4-aminophenyl)-9-(4-hydroxyphenyl)fluorene | Request PDF.
Sources
- 1. Page loading... [guidechem.com]
- 2. 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole [lgcstandards.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. celljournal.org [celljournal.org]
- 7. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell contamination | Proteintech Group [ptglab.com]
- 9. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 10. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 11. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. criticalprocess.com [criticalprocess.com]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytotechlab.com [phytotechlab.com]
- 16. researchgate.net [researchgate.net]
- 17. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 18. Meet the Culprits of Cell Culture Contamination | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Guide to the Mutagenic Potential of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Mutagenicity Assessment in Drug Development
In the landscape of pharmaceutical development, the early identification of potentially mutagenic compounds is paramount. Mutagenicity, the capacity of a chemical agent to induce genetic mutations, is a significant safety concern due to its strong correlation with carcinogenicity. Among the myriad of chemical structures encountered in drug discovery, aromatic amines represent a class that warrants rigorous scrutiny for their mutagenic potential. This guide provides an in-depth validation of the mutagenic potential of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH), a compound known to be formed from the co-mutagenic action of norharman and aniline.[1]
This document will provide a comparative analysis of APNH's mutagenicity against established positive and negative controls, grounded in the principles of the bacterial reverse mutation assay, commonly known as the Ames test. The experimental design, data interpretation, and the underlying biochemical mechanisms will be elucidated to offer a comprehensive understanding for researchers in the field.
The Ames Test: A Cornerstone of Genotoxicity Testing
The Ames test is a widely accepted and validated bacterial reverse mutation assay for identifying point mutations caused by chemical mutagens.[2] The assay utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its biosynthesis. The principle of the test lies in detecting reverse mutations that restore the functional gene, allowing the bacteria to grow on a medium deficient in that amino acid.[2]
A critical aspect of the Ames test, particularly for compounds like aromatic amines, is the inclusion of a metabolic activation system.[3] Many chemicals are not mutagenic in their native state but become so after being metabolized by enzymes in the body. The most common in vitro metabolic activation system is the S9 fraction, a post-mitochondrial supernatant derived from the liver homogenate of rats pre-treated with enzyme-inducing agents like Aroclor 1254.[4]
Experimental Design: A Comparative Mutagenicity Assessment of APNH
This section outlines a detailed experimental protocol for evaluating the mutagenic potential of APNH, comparing it with a known potent mutagen, a classic aromatic amine mutagen, and a non-mutagenic structural analog. This comparative approach provides a robust framework for interpreting the results and understanding the structure-activity relationship.
Test Compounds:
-
Test Article: 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH)
-
Positive Control (Potent Mutagen): 2-Aminoanthracene (2-AA)[5]
-
Positive Control (Aromatic Amine): Benzidine[6]
-
Negative Control (Non-Mutagenic Analog): 3,3′,5,5′-Tetramethylbenzidine (TM-Benzidine)[6][7]
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
Bacterial Strains:
The selection of bacterial strains is crucial for detecting different types of mutations. The following Salmonella typhimurium strains are recommended by the OECD 471 guideline for their sensitivity to frameshift and base-pair substitution mutagens:[8]
-
TA98: Detects frameshift mutations.
-
TA100: Detects base-pair substitution mutations.
Experimental Workflow:
The pre-incubation method of the Ames test is generally considered more sensitive for many chemical classes, including aromatic amines, and is therefore described here.
Caption: Experimental workflow for the Ames test (pre-incubation method).
Step-by-Step Protocol:
-
Preparation of Bacterial Cultures: Inoculate S. typhimurium strains TA98 and TA100 into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of APNH, 2-Aminoanthracene, Benzidine, and TM-Benzidine in DMSO. The concentration range should be determined by a preliminary toxicity test to identify the maximum non-toxic dose.
-
Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix containing S9 fraction, NADP, and glucose-6-phosphate in a suitable buffer. Keep the S9 mix on ice.
-
Pre-incubation: In sterile test tubes, combine 0.1 mL of the bacterial culture, 0.05 mL of the test solution (or DMSO for the vehicle control), and 0.5 mL of S9 mix (for tests with metabolic activation) or phosphate buffer (for tests without metabolic activation).
-
Incubation: Gently vortex the tubes and incubate at 37°C for 20-30 minutes.
-
Plating: After incubation, add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, gently vortex, and pour the contents onto the surface of minimal glucose agar plates.
-
Solidification and Incubation: Allow the top agar to solidify at room temperature, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: After the incubation period, count the number of revertant colonies on each plate.
Comparative Data Analysis
The mutagenic potential of a compound is determined by its ability to induce a dose-dependent increase in the number of revertant colonies compared to the vehicle control. A compound is generally considered mutagenic if it produces a reproducible, dose-related increase in the number of revertants that is at least twice the background (vehicle control) value.
Hypothetical Experimental Data:
The following table presents hypothetical data from an Ames test conducted with and without metabolic activation (S9).
| Compound | Concentration (µ g/plate ) | TA98 (-S9) Revertants | TA98 (+S9) Revertants | TA100 (-S9) Revertants | TA100 (+S9) Revertants |
| Vehicle Control (DMSO) | 0 | 25 ± 4 | 30 ± 5 | 120 ± 12 | 135 ± 15 |
| 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH) | 0.1 | 28 ± 5 | 150 ± 18 | 125 ± 14 | 280 ± 25 |
| 1 | 32 ± 6 | 850 ± 70 | 130 ± 15 | 1500 ± 120 | |
| 10 | 35 ± 7 | 2500 ± 210 | 138 ± 16 | 4500 ± 350 | |
| 2-Aminoanthracene (2-AA) | 0.1 | 26 ± 4 | 200 ± 22 | 122 ± 13 | 450 ± 40 |
| 1 | 30 ± 5 | 1200 ± 100 | 128 ± 14 | 2500 ± 200 | |
| 10 | 33 ± 6 | 3500 ± 280 | 135 ± 15 | 7000 ± 550 | |
| Benzidine | 1 | 27 ± 5 | 180 ± 20 | 124 ± 13 | 350 ± 30 |
| 10 | 31 ± 6 | 950 ± 85 | 132 ± 14 | 1800 ± 150 | |
| 100 | 36 ± 7 | 2800 ± 250 | 140 ± 16 | 5500 ± 450 | |
| 3,3′,5,5′-Tetramethylbenzidine (TM-Benzidine) | 10 | 24 ± 4 | 28 ± 5 | 121 ± 12 | 130 ± 14 |
| 100 | 26 ± 5 | 32 ± 6 | 125 ± 13 | 138 ± 15 | |
| 1000 | 28 ± 5 | 35 ± 6 | 128 ± 14 | 142 ± 16 |
Interpretation of Results:
-
APNH: The data clearly indicates that APNH is a potent mutagen in both TA98 and TA100 strains, but only in the presence of the S9 metabolic activation system. This suggests that its metabolites are the ultimate mutagens.
-
2-Aminoanthracene and Benzidine: As expected, these known aromatic amine mutagens show a strong positive response in both strains with S9 activation, validating the sensitivity of the assay.
-
TM-Benzidine: This non-mutagenic analog shows no significant increase in revertant colonies even at high concentrations, confirming its lack of mutagenic activity under these test conditions.[7]
Mechanistic Insights: The Metabolic Activation of APNH
The requirement of S9 mix for APNH's mutagenicity points to a bioactivation pathway common to many aromatic amines.[3] The primary metabolic activation of aromatic amines is initiated by cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-hydroxylation of the exocyclic amino group. The resulting N-hydroxyarylamine can then undergo further activation through O-esterification by N-acetyltransferases (NATs), primarily NAT2, to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA, forming DNA adducts that can lead to mutations if not repaired.
Caption: Proposed metabolic activation pathway of APNH leading to mutagenicity.
Conclusion: A Clear Case for the Mutagenic Potential of APNH
For researchers and drug development professionals, these findings underscore the necessity of early and thorough mutagenicity screening for compounds containing the APNH scaffold or similar aromatic amine structures. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for designing and interpreting genotoxicity studies, ultimately contributing to the development of safer pharmaceuticals.
References
-
Messerly, E. A., Fekete, J. E., Wade, D. R., & Sinsheimer, J. E. (1987). Structure-mutagenicity relationships of benzidine analogues. Environmental and molecular mutagenesis, 10(3), 263–274. [Link]
-
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicological sciences, 56(2), 351–356. [Link]
-
National Institute for Biological Standards and Control. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
-
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicological sciences, 56(2), 351–356. [Link]
-
Oda, Y. (2006). Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains. Mutagenesis, 21(6), 411–416. [Link]
-
National Toxicology Program. (2018). G06: Ames Summary Data. Test Compound: 3,3',5,5'-Tetramethylbenzidine. [Link]
-
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicological sciences, 56(2), 351–356. [Link]
-
Ayrton, A. D., Neville, S., & Ioannides, C. (1992). Cytosolic activation of 2-aminoanthracene: implications in its use as diagnostic mutagen in the Ames test. Mutation research, 265(1), 1–8. [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
Gramatica, P., Papa, E., & Battaini, F. (2004). Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. QSAR & Combinatorial Science, 23(9), 865-874. [Link]
-
Xenometrix. (n.d.). 2-AA - 2-Aminoanthracene. Retrieved from [Link]
-
Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. Mutation research, 558(1-2), 181–197. [Link]
-
Bos, R. P., Theuws, J. L., & Henderson, P. T. (1982). The synergistic effect of urine concentrate on 2-aminoanthracene in the Ames test. Cancer letters, 16(3), 347–351. [Link]
-
Charles River. (n.d.). Ames Test. Retrieved from [Link]
-
Agarwal, R., Singh, S. K., Gupta, S., & Katiyar, J. C. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. Journal of medicinal chemistry, 42(7), 1239–1249. [Link]
-
Totsuka, Y., Hada, N., Matsumoto, K., Kawahara, N., Murakami, Y., Yokoyama, Y., Sugimura, T., & Wakabayashi, K. (1998). Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Carcinogenesis, 19(11), 1995–2000. [Link]
-
Bio-protocol. (n.d.). Ames Test. Retrieved from [Link]
-
Wakabayashi, K., Nagao, M., Kawachi, T., & Sugimura, T. (1981). Co-mutagenic effect of norharman with N-nitrosamine derivatives. Mutation research, 80(1), 1–7. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the metabolic activation of 2-aminofluorene. Retrieved from [Link]
-
Miller, J. A., & Miller, E. C. (1969). The metabolic activation of carcinogenic aromatic amines and amides. Progress in experimental tumor research, 11, 273–301. [Link]
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Cancer research, 36(3), 1196–1206. [Link]
-
McCarroll, N., Keshava, N., Cimino, M., & Chu, K. C. (2000). An evaluation of the NTP database for assessing the correlation of Ames positive/negative results with rodent carcinogenicity. Mutation research, 464(1), 17–32. [Link]
-
Wakabayashi, K., Yahagi, T., Nagao, M., & Sugimura, T. (1982). Comutagenic effect of norharman with aminopyridine derivatives. Mutation research, 105(4), 205–210. [Link]
-
Miller, J. A. (1970). Carcinogenesis by chemicals: an overview--G. H. A. Clowes Memorial Lecture. Cancer research, 30(3), 559–576. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotoxicity.com [biotoxicity.com]
- 3. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of norharman on DNA strand breaks and mutation of Chinese hamster V79 cells by chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aniara.com [aniara.com]
- 8. Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Aminophenylnorharman and Other Prominent Heterocyclic Amines
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Heterocyclic amines (HCAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods, such as meat and fish. Their presence in the human diet has raised significant health concerns, prompting extensive research into their genotoxic potential. Among the numerous HCAs identified, compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are among the most well-studied. Recently, another HCA, 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole (aminophenylnorharman, APNH), has garnered attention due to its potent mutagenicity.[1][2][3] This guide provides a comprehensive comparison of the genotoxicity of APNH with that of PhIP, MeIQx, and IQ, offering a valuable resource for researchers, scientists, and drug development professionals.
The Imperative of Genotoxicity Assessment
Genotoxicity assessment is a critical component of toxicological evaluation, as it identifies substances that can damage genetic material (DNA), leading to mutations and potentially cancer.[2] A battery of in vitro and in vivo tests is employed to characterize the genotoxic profile of a compound, with the Ames test, micronucleus assay, and comet assay being the most widely used and accepted by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[4][5]
Comparative Genotoxicity: A Data-Driven Analysis
A direct comparison of the genotoxic potency of these HCAs is crucial for understanding their relative risk. The following sections present a synthesis of available data from key genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting mutagenic compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Key Findings:
-
Aminophenylnorharman (APNH) has been shown to be a potent mutagen in Salmonella typhimurium strains TA98 and YG1024, particularly in the presence of a metabolic activation system (S9 mix).[3]
-
One study reported that APNH induces 187,000 revertants per microgram in TA98 and 1,783,000 revertants per microgram in YG1024 with S9 mix.[3]
-
The mutagenic potency of APNH is comparable to that of MeIQx and Trp-P-2, other well-known potent mutagenic HCAs.
-
In comparison, the mutagenic potencies of PhIP, MeIQx, and IQ vary across different Salmonella strains, but they are all considered potent mutagens.[6]
Table 1: Comparative Mutagenic Potency in the Ames Test
| Heterocyclic Amine | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Reference |
| APNH | TA98 | + | 187,000 | [3] |
| YG1024 | + | 1,783,000 | [3] | |
| PhIP | TA98 | + | ~2,000 | [6] |
| MeIQx | TA98 | + | ~150,000 | [6] |
| IQ | TA98 | + | ~433,000 | [6] |
Note: The mutagenic potency values are approximate and can vary depending on the specific experimental conditions.
Micronucleus Assay
The micronucleus assay is a cytogenetic test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells is an indication of genotoxic events.[4][5]
Key Findings:
-
While direct comparative studies including APNH are limited, studies on other HCAs have demonstrated their ability to induce micronuclei.
-
A study in mice showed that PhIP induced a significant dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes (MNPCEs), while MeIQx and IQ did not show a significant increase under the tested conditions.[7]
-
In vitro studies using human-derived hepatoma (HepG2) cells have shown that PhIP, MeIQx, and IQ all cause significant, dose-dependent increases in micronuclei formation.[6]
Table 2: Comparative Genotoxicity in the Micronucleus Assay
| Heterocyclic Amine | Assay Type | Cell/Tissue Type | Key Finding | Reference |
| APNH | In vivo | gpt delta transgenic mouse liver | 10-fold increase in gpt mutant frequency at 20 ppm | [8] |
| PhIP | In vivo | Mouse bone marrow | Dose-dependent increase in MNPCEs | [7] |
| In vitro | HepG2 cells | Lowest effective concentration: 25-50 µM | [6] | |
| MeIQx | In vivo | Mouse bone marrow | No significant increase in MNPCEs | [7] |
| In vitro | HepG2 cells | Lowest effective concentration: 25-50 µM | [6] | |
| IQ | In vivo | Mouse bone marrow | No significant increase in MNPCEs | [7] |
| In vitro | HepG2 cells | Lowest effective concentration: 25-50 µM | [6] |
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[9][10][11][12]
Key Findings:
-
Limited data is available for the direct comparison of APNH in the comet assay with other HCAs.
-
However, studies have shown that HCAs like PhIP and IQ can induce DNA damage detectable by the comet assay.[13]
-
In one study, various fruit and vegetable juices were shown to protect against the genotoxicity of IQ and PhIP in a comet assay using genetically engineered V79 cells.[13] This indicates the assay's sensitivity in detecting HCA-induced DNA damage.
Mechanistic Insights into HCA-Induced Genotoxicity
The genotoxicity of HCAs is a multi-step process that involves metabolic activation and the subsequent formation of DNA adducts, which can lead to mutations if not repaired.
Metabolic Activation: The First Step to Genotoxicity
HCAs are pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A2, in the liver.[2] The initial step is the N-hydroxylation of the exocyclic amino group, forming an N-hydroxy-HCA. This intermediate is then further activated by O-esterification, primarily through N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive esters that can covalently bind to DNA.[14]
Caption: Metabolic activation pathway of heterocyclic amines.
DNA Damage Response: Cellular Defense Mechanisms
The formation of bulky DNA adducts by HCAs triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to either repair the damage or eliminate the damaged cell to maintain genomic integrity.
Key players in the DDR activated by HCA-induced DNA adducts include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[15][16][17][18] These kinases are activated by DNA damage and, in turn, phosphorylate a cascade of downstream proteins, including the tumor suppressor protein p53.
Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired.[19][20][21][22][23]
Caption: Simplified signaling pathway of HCA-induced DNA damage response.
Experimental Protocols for Genotoxicity Assessment
The following are detailed, step-by-step methodologies for the key genotoxicity assays discussed in this guide, based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Assay) - OECD TG 471
This protocol describes the plate incorporation method.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
S9 mix (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)
-
Test compound and positive/negative controls
-
L-histidine/D-biotin solution
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the appropriate Salmonella strain into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound. A solvent control and appropriate positive controls (with and without S9) must be included.
-
Assay: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution. b. For assays with metabolic activation, add 0.5 mL of S9 mix. For assays without metabolic activation, add 0.5 mL of a suitable buffer. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
In Vitro Micronucleus Assay - OECD TG 487
This protocol is for mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6)
-
Cell culture medium and supplements
-
Test compound and positive/negative controls
-
S9 mix (for metabolic activation)
-
Cytochalasin B (for cytokinesis-block method)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA-specific stain (e.g., Giemsa, DAPI)
Procedure:
-
Cell Culture: Culture the cells under standard conditions.
-
Treatment: Seed the cells and allow them to attach (for adherent cells). Expose the cells to a range of concentrations of the test compound, with and without S9 mix, for a short period (e.g., 3-6 hours). Include solvent and positive controls.
-
Recovery: After the treatment period, wash the cells and add fresh medium.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis and allow for the identification of binucleated cells.
-
Harvesting: Harvest the cells at a time point that allows for the completion of at least one cell cycle (e.g., 1.5-2 normal cell cycle lengths after the beginning of treatment).
-
Slide Preparation: a. Treat the cells with a hypotonic solution to swell the cytoplasm. b. Fix the cells with a suitable fixative. c. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is characterized by a dose-dependent increase in the frequency of micronucleated cells.
In Vivo Comet Assay - OECD TG 489
This protocol describes the alkaline comet assay in rodents.
Materials:
-
Rodents (e.g., rats, mice)
-
Test compound and positive/negative controls
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA-specific fluorescent dye (e.g., SYBR Green, ethidium bromide)
-
Microscope slides (pre-coated with agarose)
Procedure:
-
Animal Dosing: Administer the test compound to the animals at various dose levels. Include a vehicle control and a positive control group.
-
Tissue Collection: At an appropriate time after dosing, euthanize the animals and collect the target tissues (e.g., liver, bone marrow).
-
Single-Cell Suspension: Prepare a single-cell suspension from the collected tissues.
-
Slide Preparation: a. Mix a small aliquot of the cell suspension with low-melting-point agarose. b. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. c. Allow the agarose to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with alkaline buffer and allow the DNA to unwind for a specific period (e.g., 20-40 minutes). b. Apply an electric field to the slides for a set time (e.g., 20-30 minutes).
-
Neutralization and Staining: a. Neutralize the slides with a neutralization buffer. b. Stain the slides with a fluorescent DNA dye.
-
Scoring: a. Examine the slides using a fluorescence microscope. b. Use image analysis software to measure the extent of DNA migration (e.g., % tail DNA, tail length, tail moment). c. A statistically significant increase in DNA migration in the treated groups compared to the control group indicates a positive result.
Conclusion
The available data clearly indicate that aminophenylnorharman (APNH) is a potent genotoxic agent, with a mutagenic potency in the Ames test comparable to or even exceeding that of well-established heterocyclic amines like MeIQx and IQ. While direct comparative data for APNH in the micronucleus and comet assays are still emerging, its strong positive result in the gpt delta transgenic mouse model suggests a high potential for inducing chromosomal damage in vivo.[8] The genotoxic mechanisms of APNH are likely to be similar to those of other HCAs, involving metabolic activation to form DNA adducts that trigger a DNA damage response. Further research is warranted to fully elucidate the comparative genotoxicity of APNH and to better understand its potential risk to human health. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of HCA genotoxicity and to design robust testing strategies for novel compounds.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Augustsson, K., Skog, K., Jägerstad, M., Steineck, G., & Vahter, M. (1997). A comparison of genotoxicity between three common heterocyclic amines and acrylamide. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 390(1-2), 119-127.
- Masumura, K., Totsuka, Y., Wakabayashi, K., & Nohmi, T. (2003). Potent genotoxicity of aminophenylnorharman, formed from non-mutagenic norharman and aniline, in the liver of gpt delta transgenic mouse. Carcinogenesis, 24(12), 1985-1993.
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
- OECD. (1997). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- Kawamori, T., Totsuka, Y., Uchiya, N., Kitamura, T., Shibata, T., Sugimura, T., & Wakabayashi, K. (2004).
- Shao, J., & Lu, H. (2018). ATM acts downstream of ATR in the DNA damage response signaling of bystander cells. Cancer research, 68(18), 7329-7337.
- Speit, G., & Hartmann, A. (2006). The comet assay: a sensitive and rapid method for the detection of DNA damage. Methods in molecular biology (Clifton, N.J.), 314, 275-286.
- Shiloh, Y. (2003). ATM and related protein kinases: safeguarding genome integrity.
- Marechal, A., & Zou, L. (2013). DNA damage sensing by the ATM and ATR kinases. Cold Spring Harbor perspectives in biology, 5(9), a012716.
- Turesky, R. J. (2007). Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats. Toxicology letters, 168(3), 219-227.
- Platt, K. L., Aderhold, S., Kulpe, K., & Fickler, M. (2010). Fruits and vegetables protect against the genotoxicity of heterocyclic aromatic amines activated by human xenobiotic-metabolizing enzymes expressed in immortal mammalian cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 703(2), 105-113.
- Zou, L., & Elledge, S. J. (2003). Sensing DNA damage through ATRIP recognition of RPA-ssDNA complexes. Science, 300(5625), 1542-1548.
- Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Journal of biochemistry and molecular toxicology, 25(5), 291-303.
- Totsuka, Y., Kawahara, N., Sugimura, T., & Wakabayashi, K. (1998). Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Carcinogenesis, 19(11), 1995-2000.
- Knasmüller, S., Sanyal, R., Kundi, M., & Kassie, F. (1999). Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. Mutagenesis, 14(6), 533-539.
- OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- OECD. (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
- Kirsch-Volders, M., Sofuni, T., Aardema, M., Albertini, S., Eastmond, D., Fenech, M., ... & Surrallés, J. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis, 26(1), 177-184.
- Azqueta, A., & Collins, A. R. (2013). The comet assay: a comprehensive review. Comet assay in toxicology, 1-21.
- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261.
- Vousden, K. H., & Prives, C. (2009). Blinded by the light: the growing complexity of p53. Cell, 137(3), 413-431.
- Møller, P. (2006). The comet assay in human biomonitoring: gene-environment interactions. Basic & clinical pharmacology & toxicology, 98(4), 336-345.
- Levine, A. J. (1997). p53, the cellular gatekeeper for growth and division. Cell, 88(3), 323-331.
- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
- Harris, S. L., & Levine, A. J. (2005). The p53 pathway: positive and negative feedback loops. Oncogene, 24(17), 2899-2908.
- Riley, T., Sontag, E., Chen, P., & Levine, A. (2008). Transcriptional control of human p53-regulated genes. Nature reviews Molecular cell biology, 9(5), 402-412.
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
- Fenech, M. (2007). Cytokinesis-block micronucleus cytome assay.
- Kruse, J. P., & Gu, W. (2009).
Sources
- 1. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of nanoparticles evaluated using the in vitro micronucleus assay, a review of recent data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of genotoxicity between three common heterocyclic amines and acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent genotoxicity of aminophenylnorharman, formed from non-mutagenic norharman and aniline, in the liver of gpt delta transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fruits and vegetables protect against the genotoxicity of heterocyclic aromatic amines activated by human xenobiotic-metabolizing enzymes expressed in immortal mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATM acts downstream of ATR in the DNA damage response signaling of bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p53-mediated cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. | Semantic Scholar [semanticscholar.org]
- 21. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aminophenylnorharman Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down many molecular avenues. Among these, the aminophenylnorharman scaffold has emerged as a particularly promising framework. This guide provides an in-depth technical comparison of aminophenylnorharman derivatives, elucidating the critical relationship between their chemical structure and biological activity. By understanding these nuances, researchers can more effectively design and develop next-generation therapeutics with enhanced potency and selectivity.
The Norharman Core: A Privileged Scaffold in Drug Discovery
Norharman, a tricyclic indole alkaloid also known as β-carboline, forms the backbone of this class of compounds. Its rigid, planar structure provides an ideal platform for intercalation into DNA and interaction with the active sites of various enzymes.[1] The introduction of a phenyl group at the C-1 position, and specifically an aminophenyl substituent, has been shown to significantly enhance the cytotoxic and other biological activities of the norharman core.[2][3] This guide will focus on the structure-activity relationship (SAR) of these 1-aminophenyl substituted norharman derivatives, exploring how modifications to both the norharman nucleus and the aminophenyl moiety influence their therapeutic potential.
Unraveling the Structure-Activity Relationship (SAR)
The biological efficacy of aminophenylnorharman derivatives is not monolithic; rather, it is a finely tuned interplay of various structural features. Understanding these relationships is paramount for the rational design of more effective drug candidates.
The Critical Role of the C-1 Phenyl Substituent
The presence of a phenyl ring at the C-1 position of the β-carboline scaffold is a common feature in many biologically active derivatives. The nature of the substituents on this phenyl ring plays a pivotal role in modulating the compound's activity.
A key finding in the SAR of these compounds is the significant enhancement of anticancer activity with the introduction of an amino group on the phenyl ring. For instance, a series of 1-(substituted phenyl)-3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines were synthesized and evaluated for their in vitro antitumor activity. Among these, the derivative with an N,N-dimethylaminophenyl group at the C-1 position (Compound 4b in the study) demonstrated the most potent and broad-spectrum activity, with GI50 values in the range of 0.67-3.20 μM against a panel of human cancer cell lines.[3] This highlights the importance of the amino group for potent cytotoxicity.
Impact of Substitutions on the β-Carboline Nucleus
Modifications to the β-carboline ring system itself also profoundly impact biological activity. Key positions for substitution include the indole nitrogen (N-9) and other positions on the aromatic rings.
-
N-9 Substitution: The introduction of substituents at the N-9 position of the β-carboline ring has been shown to enhance cytotoxic potencies. Studies on 1,3,9-trisubstituted β-carbolines revealed that these compounds generally exhibit higher cytotoxic activities in vitro than their 1,3-bisubstituted counterparts.[4] For example, the presence of a pentafluorobenzyl group at the N-9 position, combined with a methyl group at C-1 and an ethoxycarbonyl group at C-3, resulted in a highly potent compound with an IC50 value of 4 μM against BGC-823 cancer cell lines.[4]
-
C-3 Substitution: The nature of the substituent at the C-3 position also influences activity. The combination of different functional groups at C-1, C-3, and N-9 allows for the fine-tuning of the molecule's biological profile.
Comparative Analysis of Aminophenylnorharman Derivatives and Analogs
To illustrate the SAR principles discussed, the following table provides a comparative overview of the cytotoxic activities of selected β-carboline derivatives.
| Compound ID | C-1 Substituent | C-3 Substituent | N-9 Substituent | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Derivative 1 | p-Tolyl | 4-(p-(iminomethyl)-N,N-dimethylbenzenamine)-5-thio-1,2,4-triazol-3-yl | H | HepG2 | Moderately Active | [2] |
| Derivative 2 | N,N-dimethylbenzenamine | 4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl | H | HepG2 & A549 | Highly Active (equipotent to Adriamycin) | [2] |
| Derivative 3 (4b) | N,N-dimethylaminophenyl | 2-oxo-1,3,4-oxadiazol-5-yl | H | Various | 0.67 - 3.20 | [3] |
| Derivative 4 (5e) | Methyl | Ethoxycarbonyl | Pentafluorobenzyl | BGC-823 | 4 | [4] |
Key Observations from the Comparative Data:
-
The presence of an N,N-dimethylbenzenamine group at the C-1 position (Derivative 2) leads to significantly higher anticancer activity compared to a p-tolyl group (Derivative 1).[2]
-
The N,N-dimethylaminophenyl substituent at C-1 (Derivative 3) confers potent, broad-spectrum antitumor activity.[3]
-
Substitution at the N-9 position, as seen in Derivative 4, can dramatically enhance cytotoxicity.[4]
Experimental Protocols for SAR Elucidation
The systematic evaluation of the SAR of aminophenylnorharman derivatives relies on robust and reproducible experimental methodologies.
General Synthesis of 1-Phenyl-β-carboline Derivatives
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. This is often followed by an oxidation step to form the aromatic β-carboline ring system.
Step-by-Step Protocol for Pictet-Spengler Reaction and Aromatization:
-
Reaction Setup: A solution of tryptamine and a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) in a suitable solvent (e.g., dichloromethane or toluene) is prepared.
-
Acid Catalysis: A catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid) is added to the mixture.
-
Cyclization: The reaction is stirred at room temperature or heated to facilitate the cyclization to the tetrahydro-β-carboline intermediate.
-
Aromatization: The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline. This can be achieved using various oxidizing agents, such as 10% palladium on carbon (Pd/C) in a high-boiling solvent like p-cymene, or with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Purification: The final product is purified using column chromatography on silica gel.
Caption: Synthetic workflow for 1-aryl-β-carboline derivatives.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to determine the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized aminophenylnorharman derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Mechanistic Insights: How Do They Work?
The anticancer activity of β-carboline derivatives is often attributed to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation and survival.[1]
-
DNA Intercalation: The planar aromatic structure of the β-carboline ring system allows it to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. Spectroscopic studies, such as UV and fluorescence analysis, have shown that some 1-phenyl-β-carboline derivatives can interact with calf thymus DNA (ctDNA) via an intercalation binding mode.[3]
-
Enzyme Inhibition: Aminophenylnorharman derivatives can also exert their effects by inhibiting enzymes crucial for cancer cell survival, such as topoisomerases and cyclin-dependent kinases (CDKs).[2] Molecular docking studies have suggested that these compounds can bind to the active site of proteins like CDK2, which may be responsible for their anticancer activity.[2]
The following diagram illustrates a plausible mechanism of action for an aminophenylnorharman derivative leading to apoptosis.
Caption: Proposed mechanism of action for aminophenylnorharman derivatives.
Future Perspectives and Conclusion
The structure-activity relationship of aminophenylnorharman derivatives offers a compelling roadmap for the design of novel anticancer agents. The evidence strongly suggests that the presence of an aminophenyl group at the C-1 position is a key determinant of potent cytotoxicity. Further optimization through substitutions on both the aminophenyl ring and the β-carboline nucleus holds significant promise for the development of highly effective and selective cancer therapeutics. Future research should focus on synthesizing a broader range of aminophenylnorharman analogs with diverse electronic and steric properties on the aminophenyl moiety to build a more comprehensive SAR model. Additionally, in-depth mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these promising compounds.
References
-
Synthesis and in vitro cytotoxic evaluation of 1,3-bisubstituted and 1,3,9-trisubstituted beta-carboline derivatives. European Journal of Medicinal Chemistry. [Link]
-
Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules. [Link]
-
Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases. Bioorganic & Medicinal Chemistry. [Link]
-
β-Carbolines as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. β-Carbolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxic evaluation of 1,3-bisubstituted and 1,3,9-trisubstituted beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole and Other β-Carboline Alkaloids: From Mutagenicity to Therapeutic Potential
For researchers, scientists, and drug development professionals navigating the complex landscape of indole alkaloids, the β-carboline family presents a fascinating dichotomy. On one hand, this structural scaffold is the foundation for compounds with a wide array of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects. On the other hand, some derivatives exhibit potent mutagenicity and carcinogenicity. This guide provides an in-depth, objective comparison of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH), a known mutagen, with other prominent β-carboline alkaloids such as harmine, harman, and harmaline, which are explored for their therapeutic benefits. Through an examination of their distinct biological activities, supported by experimental data and detailed methodologies, this document aims to illuminate the structure-activity relationships that govern the divergent paths of these closely related molecules.
The β-Carboline Scaffold: A Double-Edged Sword
β-Carboline alkaloids are characterized by a tricyclic indole ring system, which serves as a versatile template for a broad spectrum of biological activities.[1][2] These compounds are known to interact with various biological targets by intercalating into DNA, inhibiting key enzymes like monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs), and binding to receptors such as benzodiazepine and serotonin receptors.[1][2] This diverse pharmacology has led to the investigation of β-carbolines for sedative, anxiolytic, anticonvulsant, antitumor, antiviral, and antimicrobial properties.[2]
However, the biological outcome of a β-carboline derivative is exquisitely dependent on its substitution pattern. The focus of this guide, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as aminophenylnorharman (APNH), underscores the critical role of specific chemical modifications in determining the toxicological profile of these compounds.
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH): A Profile in Mutagenicity
APNH is a heterocyclic amine that is not naturally found in its final form but is produced from the co-mutagenic action of norharman, a simple β-carboline, and aniline.[3] Both precursors can be found in cigarette smoke and cooked foods.[3] The formation of APNH is of significant toxicological concern as it is a potent mutagen and a suspected carcinogen.[3]
The primary mechanism of APNH's toxicity is its ability to form DNA adducts, leading to mutations.[4] This has been demonstrated in various studies, including the Ames test, where APNH induces frameshift mutations in specific strains of Salmonella typhimurium.[3]
Other β-Carboline Alkaloids: A Spectrum of Therapeutic Activities
In stark contrast to the toxicological profile of APNH, other β-carboline alkaloids, such as harmine, harman, and harmaline, have been extensively studied for their therapeutic potential.
Anticancer Activity: Many β-carboline derivatives exhibit significant cytotoxicity against a range of cancer cell lines.[5] For instance, harmine has been shown to inhibit the proliferation of various cancer cells, and its derivatives are being explored as potent anticancer agents.[5] The proposed mechanisms for their anticancer effects include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[5]
Enzyme Inhibition: A key therapeutic target for many β-carbolines is monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[1] Harmine and harmaline are known inhibitors of MAO-A, which has led to their investigation as potential antidepressants.[1]
Anti-inflammatory and Antioxidant Effects: Certain β-carboline alkaloids have demonstrated anti-inflammatory and antioxidant properties.[6][7] These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[6][7]
Comparative Analysis: APNH vs. Other β-Carbolines
The following table summarizes the known biological activities of APNH in comparison to other well-studied β-carboline alkaloids. It is important to note that the available data for APNH is heavily focused on its genotoxicity, with limited information on other potential pharmacological effects.
| Biological Activity | 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH) | Harmine | Harman | Harmaline |
| Mutagenicity | Potent mutagen, induces frameshift mutations[3] | Generally considered non-mutagenic in standard assays | Non-mutagenic | Non-mutagenic |
| Carcinogenicity | Suspected carcinogen[3] | Not established as a carcinogen | Not established as a carcinogen | Not established as a carcinogen |
| Anticancer Activity | Limited data, likely cytotoxic due to DNA damage | Active against various cancer cell lines[5] | Shows cytotoxic effects[8] | Exhibits antiproliferative activity |
| MAO Inhibition | Not well-characterized | Potent MAO-A inhibitor[1] | MAO-A inhibitor[1] | Potent MAO-A inhibitor[1] |
| DNA Intercalation | Forms DNA adducts[4] | Intercalates into DNA | Intercalates into DNA | Intercalates into DNA |
| Neuroactivity | Not well-characterized | Hallucinogenic, potential antidepressant[1] | Anxiolytic and memory-modulating effects | Hallucinogenic, CNS depressant |
| Anti-inflammatory | No significant data available | Some evidence of anti-inflammatory effects | Limited data | Limited data |
| Antioxidant | No significant data available | Some antioxidant activity reported | Some antioxidant activity reported | Some antioxidant activity reported |
Experimental Methodologies for Comparative Evaluation
To provide a framework for the objective comparison of β-carboline alkaloids, this section details the standard experimental protocols for assessing the key biological activities discussed above.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[9]
Experimental Workflow:
Caption: Workflow for the Ames Test.
Step-by-Step Protocol:
-
Preparation of Bacterial Culture: Grow a culture of the appropriate Salmonella typhimurium strain overnight in a nutrient-rich broth.
-
Preparation of Test Compound and S9 Mix: Dissolve the test compound in a suitable solvent. The S9 mix, a liver homogenate, is used to simulate mammalian metabolism.[9]
-
Exposure: In a test tube, combine the bacterial culture, the S9 mix (if required), and the test compound at various concentrations.
-
Plating: After a brief incubation, pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.[9]
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability.[10] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Experimental Workflow:
Caption: Workflow for the MTT Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
DNA Intercalation Assessment: Ethidium Bromide Displacement Assay
This assay is used to determine if a compound can bind to DNA by intercalation.[12] Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr, leading to a decrease in fluorescence.[12]
Experimental Workflow:
Caption: Workflow for the Ethidium Bromide Displacement Assay.
Step-by-Step Protocol:
-
Preparation of DNA-EtBr Complex: Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer.
-
Titration with Test Compound: Add increasing concentrations of the test compound to the DNA-EtBr complex solution.
-
Fluorescence Measurement: After each addition of the test compound, measure the fluorescence of the solution using a spectrofluorometer. A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA.[12]
Enzyme Inhibition Assessment: Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO.[5] A common method involves using a substrate that, when oxidized by MAO, produces a fluorescent product. The rate of fluorescence increase is proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[13]
Experimental Workflow:
Caption: Workflow for the MAO Inhibition Assay.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Pre-incubation: In a microplate well, pre-incubate the MAO enzyme (either MAO-A or MAO-B) with the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine) and a fluorescent probe.[5]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) can then be determined.[5]
Conclusion: A Tale of Two Scaffolds
The comparative analysis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole and other β-carboline alkaloids highlights the profound impact of chemical structure on biological activity. While the core β-carboline scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with significant therapeutic potential, the addition of an aminophenyl group at the 9-position, as seen in APNH, dramatically shifts its profile towards genotoxicity.
For researchers in drug discovery, this underscores the importance of comprehensive toxicological screening, even for derivatives of well-known therapeutic scaffolds. The experimental protocols detailed in this guide provide a robust framework for such evaluations. Further research into the broader pharmacological profile of APNH, beyond its mutagenicity, may yet reveal other biological activities, but for now, it serves as a crucial case study in the delicate balance between therapeutic efficacy and toxicity in the fascinating world of β-carboline alkaloids.
References
- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500.
-
Bentham Science. (n.d.). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
-
The Ames Test. (n.d.). Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. Retrieved from [Link]
- Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells. (2023). Scientific Reports, 13(1), 1-13.
- Using Ethidium Bromide To Probe the Interactions between DNA and Dendrimers. (1999). Langmuir, 15(23), 8171-8177.
-
ResearchGate. (n.d.). (A) Indirect fluorescence displacement assay using ethidium bromide as.... Retrieved from [Link]
- Totsuka, Y., & Wakabayashi, K. (2004). Biological significance of aminophenyl-β-carboline derivatives formed from co-mutagenic action of β-carbolines and aniline and o-toluidine and its effect on tumorigenesis in humans: a review.
- Ochiai, M., Nagaoka, H., Wakabayashi, K., & Sugimura, T. (2002). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 145-151.
- Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. (2020). Research in Pharmaceutical Sciences, 15(1), 69.
- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. (2022). Molecules, 27(18), 5987.
- In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. (2002). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506-507, 145-151.
-
GSRS. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. Retrieved from [Link]
- Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives. (2023). Scientific Reports, 13(1), 1-10.
- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2023). Bioorganic Chemistry, 131, 106301.
- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2023). RSC Advances, 13(4), 2469-2481.
- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2022). European Journal of Medicinal Chemistry, 238, 114467.
-
9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. (n.d.). Retrieved from [Link]
- Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. (2011). Chemical research in toxicology, 24(9), 1533-1542.
- Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. (2017). Journal of medicinal chemistry, 60(17), 7439-7455.
- Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. (1999). Bioorganic & medicinal chemistry letters, 9(1), 97-102.
- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). Journal of medicinal chemistry, 59(24), 11039-11049.
- Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2022). Frontiers in Chemistry, 10, 988630.
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction to DNA Adducts: The Molecular Scars of Genetic Damage
A Senior Application Scientist's Guide to the Comparative Analysis of DNA Adducts Formed by Different Mutagens
DNA adducts represent a class of covalent modifications to deoxyribonucleic acid (DNA) that result from the exposure of an organism to a wide array of chemical mutagens and carcinogens. These modifications can distort the DNA helix, interfere with transcription and replication, and if not repaired, can lead to mutations that may initiate carcinogenesis. Understanding the distinct characteristics of DNA adducts formed by different mutagens is paramount for researchers, scientists, and drug development professionals in the fields of toxicology, oncology, and pharmacology. This guide provides a comparative analysis of DNA adducts, detailing their formation, detection, and biological consequences, supported by established experimental methodologies.
Mechanisms of DNA Adduct Formation: A Tale of Diverse Chemical Reactivities
The formation of a DNA adduct is contingent upon the metabolic activation of a pro-carcinogen into a reactive electrophilic species that can readily attack the nucleophilic centers within the DNA molecule. The nature of the resulting adduct is highly dependent on the chemical class of the mutagen.
Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs, such as benzo[a]pyrene (B[a]P), are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Their mutagenicity is a consequence of their metabolic activation by cytochrome P450 enzymes to form highly reactive diol epoxides.
-
Mechanism of Action : The ultimate carcinogen of B[a]P, benzo[a]pyrene diol epoxide (BPDE), readily intercalates into the DNA helix and forms a covalent bond primarily with the exocyclic amino group of guanine, and to a lesser extent, adenine.
-
Resulting Adduct : The major adduct formed is (+)-trans-N2-(10R-hydroxy-7R,8S,9S-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene)-deoxyguanosine (dG-N2-BPDE). This bulky lesion significantly distorts the DNA structure.
Alkylating Agents
Alkylating agents are a diverse group of compounds that can be found in industrial chemicals, chemotherapeutic drugs, and some natural products. They act by covalently attaching an alkyl group to DNA.
-
Mechanism of Action : These agents can be monofunctional, reacting with a single site on DNA, or bifunctional, capable of cross-linking DNA strands. They do not typically require metabolic activation.
-
Resulting Adducts : Common adducts include N7-methylguanine, O6-methylguanine, and N3-methyladenine. O6-methylguanine is particularly mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.
Aromatic Amines
Aromatic amines are used in the manufacturing of dyes, pesticides, and pharmaceuticals. Their carcinogenic potential is linked to their metabolic activation in the liver.
-
Mechanism of Action : N-hydroxylation followed by O-acetylation or O-sulfonation generates highly reactive nitrenium ions that readily react with DNA.
-
Resulting Adducts : The primary adducts are formed at the C8 position of guanine, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), which can cause significant conformational changes in the DNA.
Comparative Analysis of DNA Adducts
The distinct chemical structures of DNA adducts formed by different mutagens lead to significant variations in their biological processing and ultimate pathological outcomes.
| Mutagen Class | Example | Primary Adduct | DNA Helix Distortion | Repair Pathway | Mutational Signature |
| PAHs | Benzo[a]pyrene | dG-N2-BPDE | High | Nucleotide Excision Repair (NER) | G to T transversions |
| Alkylating Agents | N-methyl-N-nitrosourea | O6-methylguanine | Low | Base Excision Repair (BER), O6-methylguanine-DNA methyltransferase (MGMT) | G:C to A:T transitions |
| Aromatic Amines | 2-Acetylaminofluorene | dG-C8-AAF | Moderate to High | Nucleotide Excision Repair (NER) | Frameshift mutations |
Experimental Methodologies for DNA Adduct Analysis
The accurate detection and quantification of DNA adducts are critical for assessing mutagen exposure and cancer risk. Several robust methods are available, each with its own advantages and limitations.
32P-Postlabeling Assay
This highly sensitive method allows for the detection of a wide range of bulky DNA adducts without prior knowledge of their chemical structure.
Experimental Protocol:
-
DNA Isolation and Digestion : Isolate DNA from tissues or cells of interest. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment : Enrich the adducted nucleotides from the normal nucleotides.
-
32P-Labeling : Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation : Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification : Visualize and quantify the adducts using autoradiography or phosphorimaging.
Caption: 32P-Postlabeling workflow for DNA adduct detection.
Mass Spectrometry-Based Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the identification and quantification of known DNA adducts.
Experimental Protocol:
-
DNA Isolation and Hydrolysis : Isolate DNA and hydrolyze it to individual nucleosides or nucleobases using enzymatic or chemical methods.
-
Sample Cleanup : Purify the sample to remove interfering substances using solid-phase extraction (SPE).
-
LC Separation : Separate the nucleosides or nucleobases using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
MS/MS Detection : Detect and quantify the specific adducts using a tandem mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
Caption: LC-MS/MS workflow for targeted DNA adduct analysis.
Immunoassays
Enzyme-linked immunosorbent assays (ELISAs) and other immunoassays utilize antibodies that specifically recognize certain DNA adducts, providing a high-throughput method for screening large numbers of samples.
Experimental Protocol:
-
DNA Isolation and Denaturation : Isolate DNA and denature it to single strands.
-
Coating : Immobilize the single-stranded DNA onto a microplate.
-
Blocking : Block non-specific binding sites on the plate.
-
Primary Antibody Incubation : Add a primary antibody specific to the DNA adduct of interest.
-
Secondary Antibody Incubation : Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Detection : Add a chromogenic substrate and measure the resulting color change using a microplate reader.
Conclusion: From Adduct Profiles to Risk Assessment
The comparative analysis of DNA adducts formed by different mutagens provides invaluable insights into their mechanisms of action and their potential to induce cancer. The choice of analytical method depends on the specific research question, with 32P-postlabeling offering broad screening capabilities and LC-MS/MS providing high specificity for known adducts. By understanding the unique fingerprints of DNA damage left by various mutagens, researchers can better assess environmental and occupational exposures, elucidate mechanisms of carcinogenesis, and develop more effective strategies for cancer prevention and therapy.
References
-
Title: O6-Methylguanine-DNA Methyltransferase (MGMT) and Resistance to Alkylating Agents Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Comparative Guide to the Cross-Species Metabolism of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of APNH and Its Metabolism
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (APNH) is a mutagenic and carcinogenic compound formed from the reaction of norharman and aniline, both of which are present in the environment and cooked foods[1][2]. Its formation can be catalyzed by cytochrome P450 (CYP) enzymes in the liver[1]. Due to its genotoxic potential, understanding the metabolic fate of APNH is critical for assessing its risk to human health and for the development of drugs with similar structural motifs.
Preclinical animal models are indispensable for evaluating the safety of new chemical entities. However, significant interspecies differences in drug metabolism can lead to discrepancies between animal toxicity findings and human clinical outcomes. This guide elucidates the known metabolic pathways of APNH and draws comparisons between human and rodent models, providing a framework for interpreting preclinical data and predicting human metabolic profiles.
Metabolic Activation: A Tale of Two Enzyme Superfamilies
The metabolism of APNH, like many arylamines, is a double-edged sword. While some metabolic transformations lead to detoxification and excretion, others result in the formation of reactive metabolites that can bind to cellular macromolecules, such as DNA, initiating carcinogenesis. The two primary enzyme superfamilies implicated in the bioactivation of APNH are the Cytochrome P450s (CYPs) and N-acetyltransferases (NATs).
Phase I Metabolism: The Role of Cytochrome P450
-
Initial Formation: The very formation of APNH from norharman and aniline is a CYP-dependent process. In vitro studies have demonstrated that both human and rat liver microsomes are capable of catalyzing this reaction, suggesting the involvement of hepatic CYP enzymes in both species[1].
-
Bioactivation: Subsequent to its formation, APNH undergoes further metabolism, which is crucial for its genotoxic effects. In humans, CYP1A2 has been identified as a key enzyme in the metabolic activation of APNH[3]. This activation likely proceeds through N-hydroxylation of the primary amino group, a common pathway for arylamine carcinogens, to form 9-(4'-hydroxyaminophenyl)-9H-pyrido[3,4-b]indole. This hydroxylamine metabolite is a highly reactive species.
Phase II Metabolism: The Influence of N-Acetyltransferases
Following N-hydroxylation, the resulting metabolite can be further activated by N-acetyltransferases (NATs). Humans possess two functional NAT enzymes, NAT1 and NAT2, both of which have been shown to play a role in the bioactivation of APNH[3].
-
O-Acetylation: The N-hydroxy metabolite of APNH can undergo O-acetylation by NAT1 and NAT2, with NAT2 being more potent, to form an even more reactive N-acetoxyarylamine[3]. This metabolite can spontaneously decompose to a highly electrophilic nitrenium ion that readily forms DNA adducts, leading to mutations.
Cross-Species Comparison: Bridging the Gap Between Preclinical Models and Humans
Direct quantitative comparisons of APNH metabolism across multiple species are not extensively available in the public domain. However, by synthesizing the existing data and leveraging our understanding of species differences in the expression and activity of key metabolizing enzymes, we can construct a comparative framework.
| Metabolic Pathway | Human | Rat | Key Considerations and Inferences |
| APNH Formation | Mediated by liver microsomes[1]. | Mediated by liver microsomes[1]. | The specific CYP isoforms responsible in rats are not as well-defined as in humans. Given the known species differences in CYP expression, the rate of formation may vary. |
| N-hydroxylation (CYP-mediated) | Primarily CYP1A2[3]. | Likely mediated by CYP1A family enzymes. | Rats are known to have high CYP1A2 activity, which could suggest efficient bioactivation. However, substrate specificities can differ between human and rat CYP1A2. |
| N-acetylation | Mediated by NAT1 and NAT2[3]. | Rats possess three NAT isoenzymes (Nat1, Nat2, and Nat3)[4]. | The substrate specificities of rat Nat enzymes differ from human NATs. This could lead to quantitative and qualitative differences in the N-acetylation of APNH and its metabolites[4]. |
| O-acetylation of N-hydroxy-APNH | Primarily NAT2, with some contribution from NAT1[3]. | Likely mediated by one or more of the rat Nat enzymes. | The relative contribution of different NATs to this critical activation step is a key area for comparative investigation. |
| Excretion | APNH has been detected in human urine[1]. | APNH and its conjugates have been detected in rat urine[1]. | The profile of urinary metabolites can provide valuable insights into the overall metabolic disposition in each species. |
Expert Insight: The differences in the N-acetyltransferase enzyme repertoire between humans and rats represent a significant point of divergence in the metabolism of APNH. These differences can impact both the detoxification (N-acetylation of the parent amine) and bioactivation (O-acetylation of the hydroxylamine) pathways, potentially leading to species-specific toxicological profiles. Therefore, a thorough characterization of the metabolites formed in preclinical species is essential.
Experimental Workflow for In Vitro Comparative Metabolism Studies
To address the gaps in our understanding of the cross-species metabolism of APNH, a well-designed in vitro study is crucial. The following protocol outlines a standard approach using liver microsomes from different species.
Protocol: In Vitro Metabolism of APNH in Liver Microsomes
-
Preparation of Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures for each species (e.g., human, rat, mouse, dog, monkey).
-
Each incubation should contain:
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
APNH (e.g., 1 µM)
-
-
-
Initiation of the Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the reactions at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound (APNH) and its potential metabolites.
-
Diagram of the Experimental Workflow
Caption: Workflow for in vitro metabolism of APNH using liver microsomes.
Visualizing the Comparative Metabolic Pathways
The following diagram illustrates the key metabolic pathways of APNH, highlighting the enzymes involved and the potential for species-specific differences.
Caption: Comparative metabolic activation pathways of APNH in humans and rats.
Conclusion and Future Directions
The metabolism of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is a complex process involving both Phase I and Phase II enzymes that can lead to its bioactivation and genotoxicity. While both humans and rats have been shown to metabolize APNH, significant species differences, particularly in the N-acetyltransferase enzymes, are likely to influence its metabolic fate and toxicological profile.
For drug development professionals working with compounds containing arylamine moieties, a thorough investigation of the comparative metabolism in preclinical species and humans is not just a regulatory requirement but a scientific necessity. Future research should focus on generating quantitative data on the formation of specific APNH metabolites in various preclinical species to enable a more precise risk assessment and to improve the selection of the most appropriate animal models for safety evaluation.
References
-
Totsuka, Y., Kataoka, H., Takamura-Enya, T., Sugimura, T., & Wakabayashi, K. (2002). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506-507, 49–54. [Link]
-
Soda, Y., et al. (2006). Activation of Aminophenylnorharman, Aminomethylphenylnorharman and Aminophenylharman to Genotoxic Metabolites by Human N-acetyltransferases and Cytochrome P450 Enzymes Expressed in Salmonella Typhimurium Umu Tester Strains. Mutagenesis, 21(6), 411-6. [Link]
-
Jatoe, S. D., & Gorrod, J. W. (1987). The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. Archives of toxicology, 60(1-3), 65-8. [Link]
-
EFSA Scientific Committee. (2021). Scientific Opinion of the Scientific Panel on Plant Protection Products and their Residues (PPR Panel) on testing and interpretation of comparative in vitro metabolism studies. EFSA Journal, 19(12), e06987. [Link]
-
Zhang, Y., & Ready, J. M. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Organic letters, 23(15), 5874–5878. [Link]
-
Amerigo Scientific. (n.d.). 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole. Retrieved from [Link]
-
Lenk, W., & Scharmer, U. (1980). Comparative Study of Rat, Dog and Human Liver Microsomal Arylamide N-hydroxylases. Journal of Cancer Research and Clinical Oncology, 97(1), 51-64. [Link]
-
Doll, M. A., et al. (2008). Identification and Characterization of Functional Rat Arylamine N-Acetyltransferase 3. The Journal of pharmacology and experimental therapeutics, 326(2), 433-441. [Link]
-
Whalley, P. M. (2018). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
Fisher Scientific. (n.d.). 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, TRC. Retrieved from [Link]
-
Floyd, R. A., & Soong, L. M. (1980). The deacetylation of N-hydroxy-2-acetylaminofluorene by rat liver microsomes and carboxyl esterase. Cancer biochemistry biophysics, 5(1), 47–53. [Link]
-
Minchin, R. F., et al. (1992). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Biochemical and biophysical research communications, 185(3), 839-844. [Link]
-
Zanelli, I. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. EFSA. [Link]
-
Park, J. H., et al. (2011). 9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. Chemico-biological interactions, 193(2), 119-28. [Link]
-
Hein, D. W., Doll, M. A., & Habil, G. M. (2022). Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. Toxics, 10(3), 108. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
Clarke, S. E., & Jones, B. C. (2002). Human cytochromes P450 and their role in metabolism-based drug-drug interactions. Current opinion in drug discovery & development, 5(4), 527–535. [Link]
-
Preissner, S. C., et al. (2010). Polymorphic cytochrome P450 enzymes (CYPs) and their role in personalized therapy. PloS one, 5(12), e15200. [Link]
-
GRS. (n.d.). 9-(4'-AMINOPHENYL)-9H-PYRIDO(3,4-B)INDOLE. Retrieved from [Link]
Sources
- 1. In vitro and in vivo formation of aminophenylnorharman from norharman and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole [lgcstandards.com]
- 3. Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the In Vitro and In Vivo Carcinogenicity of Aminophenylnorharman
Introduction
9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, commonly known as aminophenylnorharman (APNH), is a heterocyclic amine (HCA) of significant toxicological interest. Unlike many HCAs formed at high temperatures in cooked meats, APNH can be formed endogenously or in the presence of metabolic enzymes from two non-mutagenic precursors: norharman and aniline.[1][2] Norharman is found in tobacco smoke and cooked foods, while aniline is a widely used industrial chemical also present in the environment.[2] This potential for in vivo formation raises critical questions about its contribution to human cancer risk. This guide provides a detailed comparison of the experimental evidence defining the carcinogenicity of APNH in both cellular (in vitro) and whole-organism (in vivo) models, offering insights into its mechanisms of action and the translational relevance of the findings.
In Vitro Evidence: A Clear Genotoxic Signal
In vitro assays are the frontline in toxicological screening, designed to detect direct mutagenic and genotoxic potential in a controlled environment. APNH has consistently demonstrated potent activity in these systems, contingent upon metabolic activation.
Bacterial Mutagenicity Assays (Ames Test)
The foundational evidence for APNH's genotoxicity comes from the Salmonella typhimurium reverse mutation assay, or Ames test. APNH itself is not mutagenic, but in the presence of a liver S9 fraction (a mixture of metabolic enzymes), it becomes a potent mutagen, particularly in the TA98 strain, which is sensitive to frameshift mutagens.[3][4] This dependency on the S9 mix is a critical finding, as it demonstrates that APNH is a pro-mutagen , requiring enzymatic conversion to a reactive form to exert its DNA-damaging effects.[4] The formation of APNH from its precursors, norharman and aniline, also requires this S9 mix, highlighting the central role of metabolism in its toxicology.[2][5]
Mammalian Cell Genotoxicity
Studies using mammalian cell lines corroborate the findings from bacterial assays. In human-derived cells, APNH induces various forms of genetic damage:
-
DNA Strand Breaks: In assays like the Comet assay (Single Cell Gel Electrophoresis), APNH has been shown to cause DNA strand breaks in human lymphocytes, although significant effects were noted at high concentrations.[6]
-
Micronucleus Formation: In human hepatoma (HepG2) cells, which possess metabolic capabilities, APNH leads to a dose-dependent increase in micronuclei, an indicator of chromosomal damage.[6]
-
Gene Mutation: APNH is potently genotoxic in mammalian cells, capable of inducing mutations that can lead to cancer initiation.[4]
The key takeaway from in vitro studies is that metabolically competent systems are required to observe APNH's genotoxicity. This points towards a specific biochemical pathway responsible for its activation.
In Vivo Evidence: Confirmation in Whole Organism Models
While in vitro tests are excellent for hazard identification, in vivo studies in animal models are essential for risk assessment. These studies account for complex physiological processes like absorption, distribution, metabolism, and excretion (ADME) that determine the ultimate carcinogenic effect of a compound.
Rodent Carcinogenicity Bioassays
Long-term studies in rats have provided definitive evidence of APNH's carcinogenicity. In a pivotal study, F344 rats fed diets containing APNH (20 or 40 ppm) for 85 weeks developed tumors in multiple organs.[7]
-
Liver: The most striking effect was the induction of hepatocellular carcinomas. In male rats, incidences reached as high as 79% at the 40 ppm dose.[7]
-
Colon: Colon adenocarcinomas were also observed in both male and female rats at both dose levels, confirming the colon as another primary target organ.[7]
These findings are supported by genotoxicity data from transgenic mouse models. Male gpt delta transgenic mice fed APNH for 12 weeks showed a significant, dose-dependent increase in gene mutations in the liver and, to a lesser extent, the colon.[3] The mutant frequency in the liver of mice treated with 20 ppm APNH was comparable to that of mice treated with a much higher dose (300 ppm) of the potent HCA, MeIQx, indicating APNH is a strong hepatic mutagen in vivo.[3]
DNA Adduct Formation
The mechanism underlying APNH's carcinogenicity involves the formation of covalent bonds with DNA, creating DNA adducts. These adducts can cause mutations if not repaired before DNA replication. Studies have shown that APNH forms DNA adducts both in vitro and in vivo.[1][8] The primary adduct has been identified as dG-C8-APNH, where APNH binds to the C8 position of guanine in DNA.[1][8]
Crucially, the pattern of adduct formation in vivo mirrors the sites of tumor development. In rats administered APNH, the highest levels of these DNA adducts were found in the liver and colon, the same organs where carcinomas were observed in the long-term bioassay.[1][8] This provides a strong mechanistic link between the initial molecular damage (adduct formation) and the ultimate outcome (cancer).
Mechanistic Insights: The Path to Carcinogenicity
The consistent requirement for metabolic activation across both in vitro and in vivo models points to a specific toxification pathway.
Metabolic Activation Pathway
The carcinogenicity of APNH is initiated by a two-step metabolic activation process common to many aromatic amines.[9][10]
-
Phase I Activation (N-hydroxylation): Cytochrome P450 enzymes (CYPs), primarily CYP1A2, catalyze the N-hydroxylation of the exocyclic amino group of APNH.[2][9] This creates a more reactive intermediate.
-
Phase II Activation (Esterification): The N-hydroxy intermediate is further activated by Phase II enzymes, such as N-acetyltransferases (NATs), particularly NAT2, which convert it into a highly unstable ester.[9][11] This ester can spontaneously break down to form a highly electrophilic nitrenium ion, which is the ultimate carcinogen that attacks DNA.[10]
dot digraph "Metabolic Activation of APNH" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes APNH [label="Aminophenylnorharman (APNH)\n(Pro-carcinogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_OH_APNH [label="N-hydroxy-APNH\n(Proximate Carcinogen)", fillcolor="#FBBC05", fontcolor="#202124"]; Ester_APNH [label="N-acetoxy-APNH\n(Reactive Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitrenium [label="Nitrenium Ion\n(Ultimate Carcinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="dG-C8-APNH Adduct\n(Lesion)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mutation [label="Mutation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges APNH -> N_OH_APNH [label="CYP1A2\n(N-hydroxylation)", color="#5F6368"]; N_OH_APNH -> Ester_APNH [label="NAT2\n(O-acetylation)", color="#5F6368"]; Ester_APNH -> Nitrenium [label="Heterolysis", style=dashed, color="#EA4335"]; Nitrenium -> DNA [label="Covalent Binding\n(to Guanine C8)", color="#4285F4"]; DNA -> Adduct [style=invis]; Adduct -> Mutation [label="Replication", color="#34A853"];
// Invisible edge for alignment Nitrenium -> Adduct [style=invis, minlen=2]; } }
Caption: Proposed metabolic activation pathway of Aminophenylnorharman (APNH).
Comparison: Bridging In Vitro and In Vivo Findings
The case of APNH provides an excellent example of concordance between in vitro and in vivo toxicological data. The findings from both systems are not contradictory but are pieces of a larger puzzle that, when assembled, provide a comprehensive picture of the compound's carcinogenic hazard.
| Feature | In Vitro Findings | In Vivo Findings | Concordance & Implications |
| Genotoxicity | Potent mutagen in bacteria (Ames test) and mammalian cells with metabolic activation.[3][4] | Strong mutagen in the liver and colon of transgenic mice.[3] | High. In vitro results accurately predicted mutagenic potential in vivo. |
| Metabolic Need | Activity is entirely dependent on the S9 mix or metabolically competent cells.[2][9] | Carcinogenicity and adduct formation occur in organs with high metabolic activity (liver, colon).[1][7] | High. Confirms that metabolism is the key driver of toxicity in the whole organism. |
| Mechanism | Requires CYP1A2 and NAT2 for activation to a DNA-reactive species.[9][11] | The primary DNA adduct (dG-C8-APNH) is found in target organs.[1][8] | High. In vivo adduct data validates the mechanism proposed from in vitro studies. |
| Target Organs | Not applicable (cell-based). | Liver and Colon.[7] | N/A. Organ specificity is a uniquely in vivo endpoint, determined by ADME properties. |
The primary limitation of in vitro systems is their inability to predict organ-specific effects, which are influenced by the complex pharmacokinetics of a compound within a living system. However, for APNH, the in vitro requirement for liver-associated enzymes (CYPs, NATs) strongly hinted that the liver would be a primary target, a prediction borne out by the in vivo bioassays.
Experimental Protocols
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) for APNH
-
Objective: To determine the mutagenic potential of APNH using Salmonella typhimurium strain TA98, with and without metabolic activation.
-
Materials: S. typhimurium TA98, top agar, minimal glucose agar plates, APNH, positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9), negative control (DMSO), rat liver S9 fraction, cofactor solution (NADP, G6P).
-
Methodology:
-
Prepare serial dilutions of APNH in DMSO.
-
To a sterile tube, add 0.1 mL of overnight S. typhimurium TA98 culture.
-
Add 0.1 mL of the APNH dilution or control.
-
Add 0.5 mL of either phosphate buffer (-S9 condition) or S9 mix (+S9 condition).
-
Pre-incubate the mixture for 20-30 minutes at 37°C with gentle shaking.
-
Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, mix gently, and pour onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+). A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.
-
-
Self-Validation: The inclusion of positive and negative controls for both -S9 and +S9 conditions is critical. The positive controls validate the sensitivity of the bacterial strain and the activity of the S9 mix, while the negative control establishes the baseline spontaneous reversion rate.
Caption: Experimental workflow for the Ames mutagenicity test.
Conclusion and Future Directions
The evidence for the carcinogenicity of aminophenylnorharman is robust and remarkably consistent across in vitro and in vivo models. In vitro assays correctly identify APNH as a potent pro-mutagen requiring metabolic activation, while in vivo studies confirm its carcinogenicity in relevant animal models, identifying the liver and colon as primary target organs.[3][7] The strong correlation between the sites of DNA adduct formation and tumor induction provides a clear mechanistic link for its carcinogenic action.[1][7][8]
Given that the precursors to APNH are common in the human environment and that APNH can be formed endogenously, its potential role as a human health risk factor warrants serious consideration.[2][4] Future research should focus on:
-
Human Biomonitoring: Developing more sensitive methods to quantify APNH and its DNA adducts in human tissues to better assess exposure levels.
-
Polymorphisms: Investigating how genetic variations in human CYP1A2 and NAT2 enzymes affect individual susceptibility to APNH's carcinogenic effects.
-
Risk Assessment: Integrating exposure data with the potent carcinogenicity data to model the potential contribution of APNH to human cancers, particularly hepatocellular and colorectal carcinomas.
References
-
Title: Structure of DNA adduct formed with aminophenylnorharman, being responsible for the comutagenic action of norharman with aniline. Source: PubMed URL: [Link]
-
Title: Structure of DNA Adduct Formed with Aminophenylnorharman, Being Responsible for the Comutagenic Action of Norharman with Aniline Source: Chemical Research in Toxicology URL: [Link]
-
Title: Potent genotoxicity of aminophenylnorharman, formed from non-mutagenic norharman and aniline, in the liver of gpt delta transgenic mouse. Source: PubMed URL: [Link]
-
Title: Activation of Aminophenylnorharman, Aminomethylphenylnorharman and Aminophenylharman to Genotoxic Metabolites by Human N-acetyltransferases and Cytochrome P450 Enzymes Expressed in Salmonella Typhimurium Umu Tester Strains. Source: PubMed URL: [Link]
-
Title: Detection of Aminophenylnorharman, a Possible Endogenous Mutagenic and Carcinogenic Compound, in Human Urine Samples. Source: Cancer Epidemiology, Biomarkers & Prevention - AACR Journals URL: [Link]
-
Title: Formation of mutagenic/carcinogenic APNH by reaction of norharman with aniline in the presence of CYPs. Source: ResearchGate URL: [Link]
-
Title: Analysis of an RNA adduct formed from aminophenylnorharman. Source: Oxford Academic URL: [Link]
-
Title: Effects of 2-amino-9H-pyrido[2,3-b]indole (AαC) metabolic bio-activation on oxidative DNA damage in human hepatoma G2 (HepG2) cells. Source: PubMed URL: [Link]
-
Title: Formation of DNA adducts by the co-mutagen norharman with aromatic amines. Source: PubMed URL: [Link]
-
Title: In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Source: ResearchGate URL: [Link]
-
Title: Analysis of an RNA adduct formed from aminophenylnorharman. Source: PubMed URL: [Link]
-
Title: A comparison of genotoxicity between three common heterocyclic amines and acrylamide. Source: Food and Chemical Toxicology URL: [Link]
-
Title: Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes. Source: PMC - NIH URL: [Link]
-
Title: 2-Amino-9H-pyrido(2,3-b)indole. Source: PubChem URL: [Link]
-
Title: Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains. Source: ResearchGate URL: [Link]
-
Title: Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. Source: PubMed URL: [Link]
-
Title: The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Source: PubMed URL: [Link]
-
Title: Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Source: PubMed URL: [Link]
-
Title: Overall Evaluations of Carcinogenicity. Source: NCBI Bookshelf URL: [Link]
-
Title: Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. Source: ResearchGate URL: [Link]
-
Title: Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. Source: PubMed URL: [Link]
Sources
- 1. Structure of DNA adduct formed with aminophenylnorharman, being responsible for the comutagenic action of norharman with aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Potent genotoxicity of aminophenylnorharman, formed from non-mutagenic norharman and aniline, in the liver of gpt delta transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of DNA adducts by the co-mutagen norharman with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of aminophenylnorharman, aminomethylphenylnorharman and aminophenylharman to genotoxic metabolites by human N-acetyltransferases and cytochrome P450 enzymes expressed in Salmonella typhimurium umu tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating Analytical Methods for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole Detection
Introduction: The Analytical Imperative for 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as Aminophenylnorharman (CAS No. 219959-86-1), is a heterocyclic amine with a tricyclic pyridoindole core structure.[1][2][3] Compounds of the pyrido[3,4-b]indole (β-carboline) class are of significant interest in pharmaceutical research due to their diverse and potent biological activities, including potential anticancer and antifilarial properties.[4][5][6] However, some derivatives, including Aminophenylnorharman, are also investigated as potential endogenous mutagens and carcinogens.[1][7]
Given its potential biological significance—either as a therapeutic agent or a critical impurity—the ability to accurately and reliably detect and quantify 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is paramount for researchers, scientists, and drug development professionals. A validated analytical method ensures that the data generated is fit for its intended purpose, be it for pharmacokinetic studies, impurity profiling in an Active Pharmaceutical Ingredient (API), or stability testing.[8]
This guide provides an in-depth comparison of common analytical techniques for the detection of this compound and presents a comprehensive framework for method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11] We will explore the causality behind experimental choices, ensuring that each protocol described constitutes a self-validating system.
A Comparative Overview of Key Analytical Technologies
The choice of analytical technology is the foundational decision in method development. For a molecule like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, which possesses chromophores and is amenable to ionization, liquid chromatography-based methods are the most suitable. The primary contenders are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the workhorse of pharmaceutical analysis.[12] It separates components in a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase.[12] Its reliability and robustness have led to its widespread adoption for quality control and drug analysis.[13][14]
-
Principle of Operation: HPLC systems operate at pressures between 500 and 6,000 psi to pump the mobile phase through columns packed with particles typically 3-5 µm in diameter.[12][15] The separation efficiency is governed by the particle size and column dimensions.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, designed to deliver significant improvements in speed, resolution, and sensitivity.[12][16] This technology utilizes columns packed with sub-2 µm particles.[12][16]
-
Principle of Operation: To efficiently pass the mobile phase through these smaller particles, UPLC systems must operate at much higher pressures, often up to 15,000 psi (100 MPa).[12][15][16] This high pressure minimizes band broadening, resulting in sharper and taller peaks. The improved mass transfer with smaller particles allows for faster flow rates without sacrificing resolution.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography (either HPLC or UPLC) with the detection power of mass spectrometry.[17] This combination provides exceptional selectivity and sensitivity, making it the gold standard for identifying and quantifying trace-level compounds, such as impurities or metabolites.[17]
-
Principle of Operation: After components are separated by the LC system, they enter the mass spectrometer's ion source (e.g., Electrospray Ionization or Atmospheric Pressure Chemical Ionization), where they are converted into gas-phase ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing both qualitative (structural) and quantitative information.[17] For a related pyrido[b]indole compound, a sensitive LC-MS/MS method was successfully developed, highlighting the suitability of this technique.[18]
Head-to-Head Technology Comparison
The selection of a technology depends on the specific analytical objective, such as routine quality control, impurity identification, or high-throughput screening.
| Feature | HPLC | UPLC | LC-MS |
| Operating Pressure | 500 - 6,000 psi[12][15] | Up to 15,000 psi[12][15] | Dependent on the front-end LC system (HPLC or UPLC) |
| Column Particle Size | 3 - 5 µm[12][19] | < 2 µm[12][16][19] | Dependent on the front-end LC system |
| Analysis Speed | Slower (e.g., 15-20 min runs)[15] | Faster (e.g., 1-10 min runs)[12][20] | Run time determined by LC separation |
| Resolution | Good | Excellent | Excellent (determined by LC) |
| Sensitivity | Good | Higher than HPLC[19][20] | Highest, capable of detecting trace levels |
| Solvent Consumption | High | Low[12][19] | Dependent on the front-end LC system |
| Selectivity | Good (UV-Vis detector) | Good (UV-Vis detector) | Unmatched (based on mass-to-charge ratio)[17] |
| Cost | Lower initial investment[12] | Higher initial investment[19] | Highest initial investment |
| Best For | Routine QC, established methods | High-throughput labs, complex mixtures | Impurity identification, metabolomics, bioanalysis |
A Framework for Robust Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The process must be guided by a pre-approved validation protocol and all results documented in a final report.[8][21] The core parameters, as defined by the ICH Q2(R2) guideline, are discussed below.[10][11]
Validation Workflow Diagram
Caption: Workflow for Analytical Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][22]
-
Causality: A specific method ensures that the signal measured is only from the compound of interest, preventing over- or under-estimation. This is the cornerstone of accurate quantification.
-
Experimental Protocol:
-
Analyze a placebo (all matrix components except the analyte) to check for interferences at the analyte's retention time.
-
Analyze a standard of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
-
Analyze a sample spiked with the analyte and known potential impurities.
-
For stability-indicating methods, subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[8]
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (Resolution > 2), and the placebo should show no significant interference at the analyte's retention time. For LC-MS, mass selectivity provides an additional layer of specificity.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[9][21]
-
Causality: Establishing linearity validates the use of a calibration curve for quantifying unknown sample concentrations. The range defines the boundaries within which the method is reliable.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole at different concentrations. For an impurity method, this range might be from the Limit of Quantitation (LOQ) to 150% of the specification limit.[23]
-
Inject each concentration in triplicate.
-
Plot the average response (e.g., peak area) versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[23] The y-intercept should be minimal, and a visual inspection of the residual plot should show a random distribution of points.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24] It is often reported as percent recovery.
-
Causality: Accuracy confirms that the method can "find" the true amount of the analyte in a sample, demonstrating a lack of systematic error or bias.
-
Experimental Protocol:
-
Prepare a placebo sample and spike it with known amounts of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole at a minimum of three concentration levels (e.g., low, medium, high) within the method's range.
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for an assay, but wider limits (e.g., 90.0% to 110.0%) may be acceptable for low-level impurity analysis.
-
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[21]
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.
-
Causality: Precision demonstrates the method's consistency and reproducibility. Low random error is essential for reliable results.
-
Experimental Protocol:
-
Repeatability: Prepare and analyze a minimum of six replicate samples at 100% of the target concentration, or nine determinations across three concentration levels.[21]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for each set of measurements should be ≤ 2%. This can vary depending on the concentration being measured.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Causality: LOD and LOQ define the lower limits of the method's performance, which is critical for impurity analysis and trace-level detection.
-
Experimental Protocol:
-
Signal-to-Noise Ratio (S/N): Analyze samples with known low concentrations of the analyte. The LOD is typically established at an S/N ratio of 3:1, and the LOQ at 10:1.
-
Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Confirmation: The LOQ must be confirmed by analyzing replicates at this concentration and demonstrating acceptable precision and accuracy.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
-
Robustness
Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22]
-
Causality: A robust method is reliable during normal usage and transferable between different labs and instruments.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase organic composition ±2%).
-
Vary these parameters one at a time and analyze a system suitability sample.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within their pre-defined acceptance limits.
-
Sample Experimental Protocols & Data
Proposed UPLC-UV Method
-
System: UPLC with a Photodiode Array (PDA) Detector
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 275 nm
Summary of Expected Validation Data
The following table summarizes hypothetical but realistic data for the validation of the UPLC-UV method for quantifying 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole as a potential impurity.
| Validation Parameter | Specification | Result |
| Specificity | No interference at analyte RT. Resolution > 2. | Pass |
| Linearity (Range: 0.1 - 2.0 µg/mL) | Correlation Coefficient (r²) ≥ 0.995 | 0.9992 |
| Accuracy (Recovery %) | 90.0% - 110.0% | Level 1 (0.5 µg/mL): 98.5%Level 2 (1.0 µg/mL): 101.2%Level 3 (1.5 µg/mL): 99.8% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 5.0% | 1.8% |
| - Intermediate Precision | ≤ 5.0% | 2.5% |
| LOQ | S/N ≥ 10 | 0.1 µg/mL (S/N = 11.2) |
| LOD | S/N ≥ 3 | 0.03 µg/mL (S/N = 3.5) |
| Robustness | System suitability passes under all varied conditions. | Pass |
Interconnectedness of Validation Parameters
Sources
- 1. Page loading... [guidechem.com]
- 2. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole [lgcstandards.com]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. HPLC vs. UPLC [webofpharma.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. veeprho.com [veeprho.com]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. database.ich.org [database.ich.org]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
A Comparative Guide to the Synthetic Routes of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
Introduction
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as aminophenylnorharman, is a significant heterocyclic compound with a rigid, planar structure that makes it a valuable scaffold in medicinal chemistry and a subject of interest in toxicology as a potential mutagen.[1] The synthesis of this and related N-aryl β-carbolines is crucial for further investigation into their biological activities. This guide provides a comparative analysis of the primary synthetic strategies for obtaining 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Two principal synthetic paradigms emerge for the construction of this target molecule:
-
Strategy A: Late-Stage N-Arylation of the Pre-formed 9H-pyrido[3,4-b]indole Core. This convergent approach first constructs the β-carboline skeleton, followed by the introduction of the 4-aminophenyl group at the N-9 position.
-
Strategy B: Convergent Synthesis via Construction of the Pyridine Ring on a Pre-N-Arylated Indole Precursor. This linear approach begins with an N-arylated indole, upon which the pyridine ring is subsequently annulated.
This guide will delve into the specifics of these strategies, providing detailed experimental workflows and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.
Strategy A: Late-Stage N-Arylation of 9H-pyrido[3,4-b]indole (Norharman)
This strategy is predicated on the initial synthesis of the 9H-pyrido[3,4-b]indole (norharman) core, a well-established procedure, followed by a cross-coupling reaction to install the N-aryl substituent. The primary advantage of this approach lies in its convergency, allowing for the late-stage diversification of the N-9 substituent.
Part 1: Synthesis of the 9H-pyrido[3,4-b]indole Core via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydro-β-carbolines, which can be subsequently aromatized to the desired β-carboline.[2][3] The reaction proceeds via the condensation of a β-arylethylamine (tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.
Experimental Protocol: Synthesis of 9H-pyrido[3,4-b]indole (Norharman)
-
Step 1: Pictet-Spengler Cyclization. Tryptamine is reacted with glyoxylic acid in an acidic medium (e.g., aqueous HCl) with heating to form 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid.
-
Step 2: Oxidative Aromatization. The resulting tetrahydro-β-carboline is then aromatized. A common method involves oxidation with potassium permanganate in an alkaline solution, followed by heating to effect decarboxylation and aromatization to yield norharman.
DOT Script for Pictet-Spengler Reaction Workflow
Caption: Workflow for the synthesis of the norharman core.
Part 2: N-Arylation of 9H-pyrido[3,4-b]indole
With the norharman core in hand, the pivotal C-N bond formation can be achieved using modern cross-coupling methodologies. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][5] It typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base. For the synthesis of the target molecule, norharman would be coupled with a suitable 4-haloaniline derivative. To avoid side reactions with the amino group, it is often advantageous to use a protected aniline or a nitrobenzene derivative, which can be subsequently reduced.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Norharman
-
Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine 9H-pyrido[3,4-b]indole (1.0 eq.), 1-iodo-4-nitrobenzene (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Reaction Execution: Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the mixture at 80-110 °C for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole.
-
Reduction of the Nitro Group: The purified nitro compound is then dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and the nitro group is reduced to an amine. A green and efficient method involves using tetrahydroxydiboron in water.[6] Alternatively, traditional methods such as catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂/HCl can be employed.
-
Final Purification: After the reduction is complete, the final product, 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, is purified by column chromatography or recrystallization.
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[7][8] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols with improved catalyst systems and ligands allow for milder conditions.
Experimental Protocol: Ullmann N-Arylation of Norharman
-
Reactant Setup: In a reaction vessel, combine 9H-pyrido[3,4-b]indole (1.0 eq.), 1-iodo-4-nitrobenzene (1.5 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Reaction Conditions: Add a high-boiling polar solvent (e.g., DMF or DMSO) and heat the mixture to 120-150 °C for 24-48 hours.
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole is purified by column chromatography.
-
Nitro Group Reduction: The subsequent reduction of the nitro group is carried out as described in the Buchwald-Hartwig protocol.
Strategy B: Pyridine Ring Construction on a Pre-N-Arylated Indole
This linear strategy involves the initial N-arylation of a substituted indole, followed by a series of transformations to construct the pyridine ring. This approach can be advantageous if the starting N-arylated indole is readily available or if substitution on the indole core is desired prior to pyridine ring formation.
Experimental Protocol: Convergent Synthesis from N-Arylated Indole
-
Step 1: N-Arylation of an Indole Derivative. An indole derivative bearing a suitable handle for pyridine ring construction, such as ethyl indole-2-carboxylate, is N-arylated with 1-fluoro-4-nitrobenzene under basic conditions (e.g., KOH in DMSO).
-
Step 2: Elaboration of the C2-Substituent. The ester at the C2 position is reduced to the corresponding alcohol (e.g., with LiAlH₄), which is then oxidized to the aldehyde (e.g., with MnO₂).
-
Step 3: Pyridine Ring Formation. The aldehyde undergoes a condensation reaction with an appropriate nitrogen source, such as an aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization and aromatization to form the 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole.
-
Step 4: Reduction of the Nitro Group. The final step is the reduction of the nitro group to the amine, as previously described.
DOT Script for Convergent Synthesis Workflow
Caption: Workflow for the convergent synthesis of the target molecule.
Comparative Analysis of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Convergent Synthesis from N-Arylated Indole |
| Overall Strategy | Convergent, late-stage N-arylation | Convergent, late-stage N-arylation | Linear, early-stage N-arylation |
| Key C-N Coupling | Palladium-catalyzed | Copper-catalyzed | Nucleophilic Aromatic Substitution |
| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃) | Copper salts (e.g., CuI) | Base-mediated |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos) | Often required (e.g., phenanthroline) | Not required for initial N-arylation |
| Reaction Conditions | Milder (80-110 °C) | Harsher (120-150 °C) | Varies, can be high for pyridine formation |
| Reaction Time | Generally shorter (12-24 h) | Typically longer (24-48 h) | Multi-step, overall longer |
| Substrate Scope | Broad, good functional group tolerance | More limited, can be sensitive | Dependent on multi-step sequence |
| Cost & Availability | Palladium catalysts and ligands can be expensive | Copper catalysts are generally cheaper | Overall cost depends on the number of steps |
| Green Chemistry | Use of precious metals, organic solvents | Use of less toxic metal, but high temperatures | Multiple steps can lead to more waste |
| Yields | Generally high | Can be variable | Overall yield is a product of multiple steps |
| Scalability | Well-established for industrial applications | Can be challenging to scale up | Can be complex to scale due to multiple steps |
Conclusion and Recommendations
Both Strategy A and Strategy B offer viable pathways to 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole. The choice of the optimal route will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for certain reaction conditions.
-
Strategy A, employing a late-stage Buchwald-Hartwig amination, is generally the recommended approach for laboratory-scale synthesis. This route offers high yields, relatively mild reaction conditions, and excellent functional group tolerance. The convergent nature of this strategy is also highly advantageous for creating a library of N-aryl-β-carboline analogs by simply varying the aryl halide coupling partner.
-
The Ullmann condensation provides a more cost-effective alternative to the Buchwald-Hartwig reaction, although it may require more optimization to achieve comparable yields and often necessitates higher reaction temperatures.
-
Strategy B is a more classical and linear approach. While it can be effective, the multi-step nature of this route may lead to a lower overall yield and can be more labor-intensive. However, it may be the preferred method if specific modifications to the indole core are required before the formation of the pyridine ring.
Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the factors outlined in this guide, ensuring an efficient and successful synthesis of the target compound for further scientific exploration.
References
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Indoles and Pyrroles Using a Diamine-Based Copper Catalyst. The Journal of Organic Chemistry, 69(17), 5578–5587.
- Chen, Y., & Ma, D. (2006). A Ligand-Free CuI-Catalyzed N-Arylation of Indoles. Organic Letters, 8(24), 5573–5575.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
- Buchwald, S. L., & Hartwig, J. F. (2008). Accounts of Chemical Research: Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
- Akitake, B., et al. (2021). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 224, 113702.
-
Ullmann condensation. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Pictet–Spengler reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
-
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole. PubChem. Retrieved January 12, 2026, from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the neurotoxic effects of aminophenylnorharman compared to other β-carbolines
A Comprehensive Guide to the Neurotoxic Effects of β-Carbolines: A Comparative Evaluation with a Focus on Aminophenylnorharman
For Researchers, Scientists, and Drug Development Professionals
The β-carboline family of alkaloids, found both endogenously and in various environmental sources, has garnered significant attention for its wide range of neuropharmacological activities. While some exhibit neuroprotective properties, many are potent neurotoxins implicated in the pathology of several neurodegenerative diseases. This guide provides an in-depth comparison of the neurotoxic effects of various β-carbolines, with a special focus on aminophenylnorharman (APNH), a mutagenic derivative of the ubiquitous β-carboline, norharman.
The Dual Nature of β-Carbolines: From Neuromodulation to Neurotoxicity
β-carbolines are structurally similar to well-known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and can exert a spectrum of effects on the central nervous system.[1] Their actions range from modulating monoamine oxidase (MAO) activity to inducing tremor and neuronal death.[1][2] These compounds are found in tobacco smoke, cooked foods, and coffee, and can also be synthesized endogenously.[2][3]
Unraveling the Neurotoxic Mechanisms of Common β-Carbolines
Extensive research has focused on the neurotoxic properties of β-carbolines such as norharman, harman, and their methylated derivatives. A key mechanism of their toxicity involves the induction of oxidative stress and mitochondrial dysfunction.
Key Neurotoxic Mechanisms:
-
Mitochondrial Complex I Inhibition: Certain β-carbolines, particularly their methylated forms like 2,9-dimethyl-β-carbolinium, are potent inhibitors of mitochondrial complex I.[4][5] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[4][5]
-
Oxidative Stress and Apoptosis: The overproduction of ROS creates a state of oxidative stress, damaging cellular components and triggering apoptotic pathways.[4][6] This is evidenced by increased caspase-3 activity and DNA fragmentation in neuronal cells exposed to these compounds.[4][7]
-
Dopaminergic Neuron Susceptibility: Dopaminergic neurons appear to be particularly vulnerable to the toxic effects of some β-carbolines.[4] For instance, harmane has been shown to selectively induce dopaminergic neurotoxicity in C. elegans.[8]
-
Excitotoxicity: Some β-carbolines can interact with neurotransmitter systems, potentially leading to excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death.
The following diagram illustrates the generalized signaling pathway for β-carboline-induced neurotoxicity:
Caption: Experimental workflow for in vitro neurotoxicity assessment.
In Vivo Neurotoxicity Models
-
Caenorhabditis elegans Model: This nematode model is useful for studying selective neuronal degeneration and the underlying mechanisms due to its simple and well-defined nervous system. [6][9]* Rodent Models: Administration of β-carbolines to rodents can be used to study behavioral changes, motor deficits (e.g., tremor), and post-mortem analysis of brain tissue for neuronal loss and damage. [1]
Conclusion and Future Directions
The evidence strongly indicates that many β-carbolines are significant neurotoxins, with mechanisms centered around mitochondrial dysfunction and oxidative stress. While aminophenylnorharman's neurotoxic profile remains to be directly elucidated, its potent genotoxicity and its formation from the neurotoxic precursor norharman suggest it is a compound of high concern.
Future research should prioritize the direct investigation of APNH's neurotoxic effects using the established in vitro and in vivo models. A thorough understanding of its mechanisms of action and a direct comparison with other β-carbolines will be crucial for assessing the risk it poses to human health, particularly in the context of dietary and environmental exposure.
References
-
Glatt, H., et al. (2006). Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture. Journal of Neural Transmission, 113(5), 629-643. [Link]
-
Manto, M., et al. (2016). The Role of β-Carboline Alkaloids in the Pathogenesis of Essential Tremor. Cerebellum, 15(4), 483-494. [Link]
-
Li, Y., et al. (2023). β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans. Food & Function, 14(22), 10173-10185. [Link]
-
Piosik, J., et al. (2019). Bioactive β-Carbolines in Food: A Review. Molecules, 24(8), 1483. [Link]
-
Draczynska-Lusiak, B., et al. (1998). 2,9-Dimethyl-beta-carbolinium, a neurotoxin occurring in human brain, is a potent inducer of apoptosis as 1-methyl-4-phenylpyridinium. Journal of Neurochemistry, 71(4), 1649-1657. [Link]
-
Li, Y., et al. (2023). β-Carbolines Norharman and Harman change neurobehavior causing neurological damage in Caenorhabditis elegans. Request PDF on ResearchGate. [Link]
-
Kuhn, D. M., et al. (2004). Long-term retention of neurotoxic beta-carbolines in brain neuromelanin. Journal of Neural Transmission, 111(2), 141-157. [Link]
-
Totsuka, Y., & Wakabayashi, K. (2020). Biological significance of aminophenyl-β-carboline derivatives formed from co-mutagenic action of β-carbolines and aniline and o-toluidine and its effect on tumorigenesis in humans: A review. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 850-851, 503144. [Link]
-
Louis, E. D., & Zheng, W. (2017). β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases. Neuroepidemiology, 48(1-2), 1-9. [Link]
-
Deng, Y., et al. (2020). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. Cells, 9(5), 1175. [Link]
-
Ishida, Y., et al. (1998). Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells. Chemical & Pharmaceutical Bulletin, 46(12), 1910-1913. [Link]
-
Wikipedia. (n.d.). Ibogaine. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Herraiz, T., & Chaparro, C. (2006). β-Carbolines in Experiments on Laboratory Animals. Molecules, 11(1), 1-13. [Link]
-
Radio, N. M., & Mundy, W. R. (2008). Screening tools to evaluate the neurotoxic potential of botanicals: Building a strategy to assess safety. Toxicology and Applied Pharmacology, 233(1), 125-133. [Link]
-
Louis, E. D., et al. (2005). Relationship Between Blood Harmane and Harmine Concentrations in Familial Essential Tremor, Sporadic Essential Tremor and Controls. Neurotoxicology, 26(4), 515-521. [Link]
-
Pfau, W., & Skog, K. (2004). Exposure to beta-carbolines norharman and harman. Journal of Chromatography B, 802(1), 115-126. [Link]
-
Costa, L. G., et al. (2011). In vitro models for neurotoxicology research. Neurotoxicology, 32(5), 571-580. [Link]
-
Aschner, M., & Ceccatelli, S. (2016). Screening tools to evaluate the neurotoxic potential of botanicals building a strategy to assess safety. UU Research Portal. [Link]
-
Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. [Link]
-
Radio, N. M., & Mundy, W. R. (2006). In vitro models for assessing neurotoxicity of mixtures. Neurotoxicology, 27(5), 835-839. [Link]
-
Stiegler, N. (2011). In vitro cellular models for neurotoxicity studies. Diva-portal.org. [Link]
-
Belakhov, V. V., et al. (1990). [Synthesis and biological activity of aminophenylphosphonic derivatives of levorin]. Antibiotiki i khimioterapiia, 35(8), 31-35. [Link]
-
Rempel, E., et al. (2017). In vitro models for neurotoxicity study. ResearchGate. [Link]
-
Lin, L., et al. (2016). Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. Evidence-Based Complementary and Alternative Medicine, 2016, 8163531. [Link]
-
Umukoro, E. K., et al. (2025). Evaluating protocols for assessing toxicological effects of ethnopharmacological agents on the central nervous system. The Tropical Journal of Health Sciences, 32(1). [Link]
-
Nohmi, T., et al. (2003). Potent genotoxicity of aminophenylnorharman, formed from non-mutagenic norharman and aniline, in the liver of gpt delta transgenic mouse. Carcinogenesis, 24(11), 1835-1841. [Link]
-
Oda, Y., et al. (2006). Activation of Aminophenylnorharman, Aminomethylphenylnorharman and Aminophenylharman to Genotoxic Metabolites by Human N-acetyltransferases and Cytochrome P450 Enzymes Expressed in Salmonella Typhimurium Umu Tester Strains. Mutagenesis, 21(6), 411-416. [Link]
-
Ochiai, M., et al. (2004). Carcinogenicity of aminophenylnorharman, a possible novel endogenous mutagen, formed from norharman and aniline, in F344 rats. Carcinogenesis, 25(11), 2179-2185. [Link]
-
Totsuka, Y., et al. (1998). In vitro and in vivo formation of aminophenylnorharman from norharman and aniline. Carcinogenesis, 19(11), 1995-2000. [Link]
-
Flinn, J. M., et al. (2018). From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans. Toxicological Sciences, 162(1), 271-281. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 10, 31. [Link]
-
Wikipedia. (n.d.). Monoamine transporter. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. [Link]
-
Cheng, M. H., & Bahar, I. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134. [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]
-
Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Bergeron, R. J., et al. (2005). Synthesis and Biological Evaluation of Aminopolyamines. Journal of Medicinal Chemistry, 48(9), 3099-3102. [Link]
Sources
- 1. β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exposure to beta-carbolines norharman and harman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,9-Dimethyl-beta-carbolinium, a neurotoxin occurring in human brain, is a potent inducer of apoptosis as 1-methyl-4-phenylpyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening tools to evaluate the neurotoxic potential of botanicals: Building a strategy to assess safety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
As a Senior Application Scientist, ensuring that our clients can operate safely and effectively is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (also known as Aminophenylnorharmane). Given that this is a specialized compound, this protocol is synthesized from the known hazards of its core chemical structures—aromatic amines and pyrido[3,4-b]indoles (β-carbolines)—and established best practices for hazardous chemical waste management.
The foundational principle of this guide is risk mitigation. The procedures outlined are designed to protect laboratory personnel, the wider community, and the environment.
Part 1: Hazard Assessment and Risk Profile
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, with CAS Number 219959-86-1, is a complex heterocyclic molecule. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), we must infer its risk profile from its constituent moieties and available data.
Known Hazards:
-
Toxicity: The compound is reported to be a poison by ingestion.[1]
-
Carcinogenicity: It is listed as a "questionable carcinogen with experimental neoplastigenic data reported."[1]
-
Decomposition Products: When heated to decomposition, it emits toxic nitrogen oxides (NOx) vapors.[1]
Inferred Hazards based on Structural Analogs:
-
Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity, mutagenicity, and carcinogenicity.[2] Many, like 4-Aminophenol, are suspected of causing genetic defects and are harmful if swallowed.[3] They are also frequently cited as causing skin and serious eye irritation.[4][5][6]
-
Pyrido[3,4-b]indole (β-carboline) Core: The parent structure, Norharmane (9H-pyrido[3,4-b]indole), is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7][8] Related compounds like Harmane are considered very toxic to aquatic life, a crucial factor for disposal.[9]
Based on this composite profile, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole must be handled as a toxic, potentially carcinogenic, and environmentally hazardous solid chemical waste .
Part 2: Personnel Protection and Spill Management
Before handling the compound for disposal, ensuring personal and environmental safety is critical.
Required Personal Protective Equipment (PPE)
Given the risks of skin irritation and potential absorption, a robust PPE protocol is non-negotiable.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides chemical resistance against heterocyclic and aromatic compounds. Double gloving minimizes risk during handling and doffing. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against dust particles and potential splashes during solution preparation for disposal. |
| Lab Coat | Chemical-resistant, long-sleeved | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Essential for handling the solid compound to prevent inhalation of fine particles. |
Spill Management Protocol
Accidents happen. A clear, rehearsed spill protocol is a hallmark of a safe laboratory.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.
-
Secure the Area: Restrict access to the spill zone.
-
Don Appropriate PPE: Before any cleanup, don the full PPE listed above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[10] Do not use combustible materials like paper towels for the initial covering.
-
For Liquid Spills (if in solution): Surround the spill with absorbent pads or booms.
-
-
Clean Up:
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. Collect all cleaning materials (wipes, pads) as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Part 3: Step-by-Step Disposal Procedure
This procedure ensures that 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole is disposed of in a manner that is safe, compliant, and environmentally responsible. Never discharge this chemical or its rinsate down the drain. [11][12]
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct identification.
-
Waste Identification: This includes the pure solid compound, solutions containing the compound, and any contaminated lab materials (e.g., gloves, pipette tips, weighing paper).
-
Segregation: This waste stream must be segregated from all other chemical waste to prevent hazardous reactions.[12] It should be classified as Solid Hazardous Chemical Waste .
Step 2: Preparing the Hazardous Waste Container
-
Select an Appropriate Container: Use a clearly marked, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.
-
Labeling is Critical: The container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole "
-
CAS Number: 219959-86-1
-
The primary hazards: Toxic, Potential Carcinogen, Environmental Hazard
-
The date waste was first accumulated.
-
Step 3: Collection of Waste
-
Solid Waste:
-
Working within a chemical fume hood and wearing full PPE, carefully transfer any remaining solid 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole into the pre-labeled hazardous waste container.
-
Use dedicated spatulas or tools for the transfer.
-
-
Contaminated Disposables:
-
Place all contaminated items, such as weighing papers, gloves, and pipette tips, directly into the same solid hazardous waste container.
-
-
Contaminated Glassware:
-
Rinse glassware that has come into contact with the compound with a minimal amount of a suitable solvent (e.g., ethanol or methanol) to dissolve any residue.
-
This solvent rinsate is now also hazardous waste. Pour it into a separate, properly labeled Liquid Hazardous Waste container. Do not mix it with the solid waste.
-
After this initial decontamination rinse, the glassware can be washed normally.
-
Step 4: Storage and Final Disposal
-
Interim Storage: Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be a cool, well-ventilated location, away from incompatible materials like strong acids and oxidizing agents.[12]
-
Final Disposal: Arrange for pickup and final disposal through your institution's licensed hazardous waste disposal service.[13] The ultimate disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic NOx gases produced during combustion.[11][13]
Part 4: Visualization of Disposal Workflow
To ensure clarity, the following diagrams outline the key decision-making processes in this disposal protocol.
Caption: Logical workflow for hazard assessment and waste segregation.
References
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic . WIT Press. Available at: [Link]
-
Safety Data Sheet: 4-Aminophenol . Carl ROTH. Available at: [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press. Available at: [Link]
-
Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]
-
Safety Data Sheet . Angene Chemical. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. Available at: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution . SKC Inc. Available at: [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid . PubChem. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. skcinc.com [skcinc.com]
A Strategic Guide to Personal Protective Equipment for Handling 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational and safety framework for managing 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole (CAS 219959-86-1), a compound recognized for its potential applications in medicinal chemistry and organic synthesis.[1] Given its classification as a mutagenic compound, a poison by ingestion, and a questionable carcinogen, stringent adherence to safety protocols is non-negotiable.[2] This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Assessment: Understanding the Risks
9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, also known as Aminophenylnorharman, presents several significant health risks that dictate the required level of protective measures.[2][3][4] The primary hazards associated with this compound are:
-
Mutagenicity: The compound is identified as mutagenic, meaning it has the potential to cause genetic defects.[2]
-
Toxicity: It is classified as a poison if ingested.[2]
-
Carcinogenicity: It is considered a questionable carcinogen, with experimental data suggesting neoplastigenic properties.[2]
-
Thermal Decomposition: When heated to decomposition, it emits toxic nitrogen oxide (NOx) vapors.[2]
These hazards necessitate a comprehensive PPE strategy to prevent exposure through inhalation, skin contact, and ingestion.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole. The following table summarizes the minimum required equipment, with detailed explanations for each component's necessity.
| Protection Type | Recommended Equipment | Purpose & Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (for solids) or a full-face respirator with appropriate cartridges for organic vapors/acid gases. | To prevent inhalation of airborne particles of the compound, especially during weighing and transfer operations. Given the emission of toxic NOx vapors upon heating, enhanced respiratory protection is critical during any thermal procedures.[2][5] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | To protect the eyes and face from splashes of solutions containing the compound and from contact with airborne particles. A face shield offers an additional layer of protection, particularly when there is a risk of splashing.[6][7] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[8] | Aromatic amines can permeate some glove materials. Double-gloving provides an extra barrier and reduces the risk of exposure during glove removal. It is crucial to consult glove manufacturer's chemical resistance guides for specific breakthrough times.[9][10][11] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown or a lab coat made of a non-absorbent material.[8] | To protect the skin and personal clothing from contamination. Disposable gowns are preferred to prevent the spread of contamination outside the laboratory.[5] |
| Foot Protection | Closed-toe, chemically resistant shoes and disposable shoe covers. | To protect the feet from spills and to prevent the tracking of contaminants out of the work area.[6] |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing exposure risk. The following procedure should be followed meticulously.
1. Preparation and Area Designation:
-
All work with 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole should be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[12][13]
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Put on PPE in the correct order: shoe covers, inner gloves, gown, respirator, goggles, face shield, and finally, outer gloves. This sequence minimizes the risk of contaminating the PPE during the donning process.
3. Handling and Experimentation:
-
Carefully weigh the solid compound in the fume hood to prevent the dispersal of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound sealed when not in use.
-
Avoid working alone and ensure that colleagues are aware of the hazardous nature of the material being handled.
4. Post-Experiment and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, gown, shoe covers, and inner gloves. The respirator should be removed last after leaving the work area.
Waste Disposal Plan
Proper disposal of contaminated materials is a critical final step in the safe handling process.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Visualizing the PPE Selection and Handling Workflow
The following diagram illustrates the decision-making process and procedural flow for safely handling 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
Caption: Workflow for Safe Handling of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole.
References
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. Available at: [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]
-
9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole - Amerigo Scientific. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]
-
Personal protective equipment in your pharmacy. Available at: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 9-(4-Aminophenyl)-9H-pyrido[3,4-b]indole - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.com [fishersci.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
